molecular formula C8H12F3NO B11901537 1-(2,2,2-Trifluoroethyl)azepan-4-one

1-(2,2,2-Trifluoroethyl)azepan-4-one

Cat. No.: B11901537
M. Wt: 195.18 g/mol
InChI Key: SEDZEHNPGCLSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethyl)azepan-4-one is a fluorinated azepane derivative offered as a key chemical building block for research and development in medicinal chemistry. The compound features a seven-membered azepane ring system substituted with a ketone group at the 4-position and a 2,2,2-trifluoroethyl group on the nitrogen atom. The incorporation of fluorine atoms is a common strategy in drug design to modulate key properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability . This specific azepan-4-one scaffold serves as a critical synthetic intermediate in the construction of more complex, biologically active molecules. Notably, closely related (3R,6S)-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one structures have been identified as the core pharmacophore in potent and orally bioavailable Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, such as Telcagepant (MK-0974), which have been investigated for the acute treatment of migraine . As a result, this compound is of significant value for researchers working in neuroscientific and cardiovascular drug discovery programs, particularly those focused on developing novel CGRP receptor modulators. It is also useful for synthetic chemists exploring new chemical spaces in fluorinated heterocyclic chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)azepan-4-one

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)6-12-4-1-2-7(13)3-5-12/h1-6H2

InChI Key

SEDZEHNPGCLSOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCN(C1)CC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one , a specialized heterocyclic scaffold used in medicinal chemistry for its metabolic stability and lipophilic properties.

The guide prioritizes two distinct pathways:

  • The De Novo Cyclization Route (Dieckmann Strategy): Best for scale-up and cost-efficiency.

  • The Direct Alkylation Route: Best for rapid, small-scale analog generation.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 7-membered azepane ring with a ketone at C4 and a trifluoroethyl (TFE) group on the nitrogen. The electron-withdrawing nature of the trifluoroethyl group (


) significantly reduces the nucleophilicity of the nitrogen, making late-stage introduction difficult. Therefore, early-stage installation of the TFE moiety via de novo ring construction is often superior to direct alkylation of the parent azepane.
Retrosynthetic Logic
  • Pathway A (Primary): Disconnection of the C3–C4 and C4–C5 bonds leads to a symmetric diester precursor. This suggests a Dieckmann condensation approach starting from 2,2,2-trifluoroethylamine and an acrylate derivative.

  • Pathway B (Secondary): Disconnection of the N–C bond leads to azepan-4-one and a trifluoroethyl electrophile. This requires a highly reactive alkylating agent (e.g., triflate) due to the low nucleophilicity of the secondary amine.

Pathway A: The Dieckmann Condensation (Scalable Route)

This route is preferred for multigram to kilogram synthesis as it utilizes inexpensive starting materials and avoids the high cost of pre-formed azepane rings.

Step 1: Double Michael Addition

The synthesis begins with the reaction of 2,2,2-trifluoroethylamine with ethyl acrylate. Due to the reduced nucleophilicity of the fluorinated amine (approx.


 times less than ethylamine), forcing conditions (neat, sealed tube) are required to drive the double addition.
  • Reagents: 2,2,2-Trifluoroethylamine (free base), Ethyl acrylate.

  • Conditions: Neat, 80–100 °C, Sealed Tube, 12–24 h.

Step 2: Dieckmann Cyclization

The resulting tertiary amine diester undergoes intramolecular Claisen condensation (Dieckmann) to form the 7-membered ring.

  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or Toluene.

  • Mechanism: Base-mediated enolization followed by nucleophilic attack on the distal ester.

Step 3: Hydrolysis & Decarboxylation

The intermediate


-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield the final ketone.
  • Reagents: 6M HCl, Reflux.

Visualization of Pathway A

DieckmannRoute Start 2,2,2-Trifluoroethylamine (Free Base) Diester Intermediate Diester (N-TFE-bis(propionate)) Start->Diester 1. Michael Addition Neat, 100°C, Sealed Tube Acrylate Ethyl Acrylate (2.5 equiv) Acrylate->Diester KetoEster β-Keto Ester (Cyclized) Diester->KetoEster 2. Dieckmann Condensation NaH, THF, Reflux Product 1-(2,2,2-Trifluoroethyl) azepan-4-one KetoEster->Product 3. Decarboxylation 6M HCl, Reflux

Caption: Figure 1. De novo synthesis via double Michael addition and Dieckmann cyclization.

Pathway B: Direct N-Alkylation (Medicinal Chemistry Route)

For rapid analog generation where azepan-4-one (as the HCl salt) is available, direct alkylation is feasible. However, standard alkyl halides (e.g.,


) are often too unreactive. 2,2,2-Trifluoroethyl triflate (TFE-OTf)  is the required electrophile.
Protocol
  • Free Basing: Suspend Azepan-4-one HCl in acetonitrile. Add 2.5 equiv of DIPEA or

    
    .
    
  • Alkylation: Cool to 0 °C. Add 2,2,2-Trifluoroethyl triflate (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–16 h.

  • Workup: Quench with water, extract with EtOAc.

Visualization of Pathway B

AlkylationRoute Start Azepan-4-one HCl Product 1-(2,2,2-Trifluoroethyl) azepan-4-one Start->Product SN2 Alkylation MeCN, 0°C to RT Reagent TFE-Triflate (CF3CH2OTf) Reagent->Product Base Cs2CO3 / DIPEA Base->Product

Caption: Figure 2. Direct N-alkylation using highly reactive triflate reagents.

Detailed Experimental Protocols

Method A: The Dieckmann Protocol (Recommended)
Step 1: Synthesis of Diethyl 3,3'-((2,2,2-trifluoroethyl)azanediyl)dipropionate
  • Setup: Use a heavy-walled pressure vessel (sealed tube) equipped with a magnetic stir bar.

  • Reactants: Charge the vessel with 2,2,2-trifluoroethylamine (10.0 mmol, 0.99 g) and ethyl acrylate (25.0 mmol, 2.50 g, 2.5 equiv).

    • Note: If starting from the amine HCl salt, pre-neutralize with 1 equiv of NaOH in minimal water, extract with ether, dry, and distill the free amine (bp 37 °C) directly into the cold reaction vessel.

  • Reaction: Seal the vessel and heat to 100 °C for 24 hours. The mixture will turn light yellow.

  • Workup: Cool to room temperature. Remove excess ethyl acrylate under high vacuum. The residue is typically pure enough (>95%) for the next step.

    • Yield Expectation: 85–95%.

Step 2: Cyclization and Decarboxylation[1]
  • Cyclization: To a flame-dried flask under Nitrogen, add NaH (60% in oil, 25 mmol, 2.5 equiv) washed with dry hexanes. Suspend in anhydrous THF (50 mL).

  • Addition: Add the diester from Step 1 (10 mmol) in THF (10 mL) dropwise at reflux temperature over 1 hour.

  • Reflux: Continue reflux for 4–6 hours. The solution will become viscous/cloudy.

  • Hydrolysis: Cool to 0 °C. Carefully quench with 6M HCl (30 mL).

  • Decarboxylation: Equip with a reflux condenser and heat the biphasic mixture to reflux for 6–12 hours (until

    
     evolution ceases).
    
  • Isolation:

    • Cool to RT. Neutralize with solid

      
       or NaOH solution to pH ~9.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc).

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Amine Stoichiometry Excess Acrylate (2.2–2.5 eq)Prevents mono-addition byproduct formation.
Temperature (Step 1) >80 °C (Sealed)Essential.[2] TFE-amine is a poor nucleophile; lower temps result in incomplete conversion.
Moisture (Step 2) <0.1% WaterNaH is water-sensitive. Moisture kills the base and stops cyclization.
Decarboxylation pH Strongly Acidic (< pH 1)Required to hydrolyze the ester and facilitate thermal decarboxylation.

Safety & Handling

  • 2,2,2-Trifluoroethylamine: Highly volatile (bp 37 °C) and toxic. Handle in a fume hood. Use a sealed tube for heating to prevent loss of reagent and exposure.

  • Trifluoroethyl Triflate: Potent alkylating agent. Corrosive and lachrymator. Causes severe burns.

  • Sodium Hydride: Pyrophoric. Reacts violently with water releasing hydrogen gas.

References

  • Nucleophilicity of Fluorinated Amines: Source:Master Organic Chemistry. "Nucleophilicity Trends of Amines." [Link]

  • Dieckmann Condensation for Piperidones/Azepanones: Source:Organic Process Research & Development. "Optimized Synthesis of 4-Piperidone." [Link]

  • Michael Addition of Weak Amines: Source:Chinese Chemical Society. "Compound 7a could operate as a nucleophile to undergo Michael addition..." [Link]

  • Trifluoroethylation Methodologies: Source:Journal of Organic Chemistry. "Synthesis of N-Trifluoroethyl amines." [Link]

Sources

1-(2,2,2-Trifluoroethyl)azepan-4-one: Mechanistic Profiling of a Cathepsin K Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth mechanistic analysis of 1-(2,2,2-Trifluoroethyl)azepan-4-one , a specialized pharmacophore belonging to the azepanone class of cysteine protease inhibitors. While often utilized as a high-value intermediate or probe molecule, its structural architecture defines it as a reversible covalent inhibitor targeting Cathepsin K , a critical enzyme in bone resorption.

Executive Summary

1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS: 1936110-49-4) represents a strategic scaffold in the design of Cathepsin K (CatK) inhibitors. Unlike traditional peptidomimetic inhibitors that utilize nitriles or aldehydes, this compound leverages a 7-membered azepanone ring to introduce conformational constraints that favor active-site binding. The C-4 ketone serves as a "soft" electrophilic warhead, forming a reversible hemithioketal adduct with the catalytic Cysteine-25 (Cys25) of the target enzyme. The 2,2,2-trifluoroethyl moiety is a critical bioisostere, modulating amine basicity to prevent lysosomotropism while enhancing metabolic stability against N-dealkylation.

Part 1: Molecular Architecture & Pharmacophore Analysis

The efficacy of 1-(2,2,2-Trifluoroethyl)azepan-4-one is derived from three distinct structural domains, each serving a specific mechanistic function:

Structural DomainChemical FeatureMechanistic Function
Azepane Ring 7-membered nitrogen heterocycleConformational Constraint: Restricts the flexibility of the inhibitor, pre-organizing it to fit the S2-S1 active site cleft of Cathepsin K.
C-4 Ketone Carbonyl group (

) at position 4
Electrophilic Warhead: Acts as the acceptor for the nucleophilic thiolate of Cys25. Unlike irreversible epoxides, this forms a reversible covalent bond.
Trifluoroethyl Group

substituent
Electronic/Lipophilic Modulator: Lowers the

of the ring nitrogen (reducing off-target lysosomal accumulation) and occupies the hydrophobic S2 pocket.

Part 2: Mechanism of Action (MoA)

The Catalytic Target: Cathepsin K

Cathepsin K is the predominant cysteine protease expressed in osteoclasts, responsible for degrading Type I collagen in the bone matrix. It operates via a catalytic dyad comprising Cysteine-25 (Cys25) and Histidine-162 (His162) .

Binding Kinetics & Thermodynamics

The inhibition mechanism is reversible covalent , following a two-step binding model:



  • Non-covalent Association (

    
    ):  The inhibitor enters the active site. The trifluoroethyl group docks into the hydrophobic S2 pocket, while the azepane ring aligns the C-4 ketone with the catalytic Cys25.
    
  • Covalent Capture (

    
    ):  The thiolate anion of Cys25 attacks the carbonyl carbon of the azepan-4-one. This collapses the planar ketone into a tetrahedral hemithioketal  intermediate.
    
Transition State Stabilization

The resulting hemithioketal mimics the tetrahedral transition state of peptide bond hydrolysis. The oxyanion formed is stabilized by the "oxyanion hole" (Gln19 and Cys25 backbone NH), locking the enzyme in an inactive state. Crucially, because the "warhead" is a ketone (not a cleavable amide), the enzyme cannot process the inhibitor, effectively stalling the catalytic cycle.

Diagrammatic Representation (Signaling & Mechanism)[1]

CathepsinK_Mechanism cluster_osteoclast Osteoclast Lysosome CatK_Active Active Cathepsin K (Cys25-S- / His162-H+) Complex_EI Michaelis Complex (E·I) (Non-covalent Docking) CatK_Active->Complex_EI + Inhibitor Collagen Type I Collagen (Bone Matrix) CatK_Active->Collagen Degradation (Normal) Inhibitor 1-(2,2,2-Trifluoroethyl)azepan-4-one (Electrophilic Ketone) Inhibitor->Complex_EI TS_Mimic Tetrahedral Hemithioketal (Covalent Adduct) Complex_EI->TS_Mimic Nucleophilic Attack (Cys25 -> C=O) TS_Mimic->CatK_Active Slow Dissociation (Reversible) TS_Mimic->Collagen BLOCKS Bone_Resorption Bone Resorption (Osteoporosis Path) Collagen->Bone_Resorption Release of Ca2+

Caption: Mechanism of Cathepsin K inhibition by azepan-4-one scaffold, preventing collagen degradation.

Part 3: Experimental Validation Protocols

To validate the activity of this compound, the following standard operating procedures (SOPs) are recommended.

Protocol A: Fluorogenic Enzyme Kinetics Assay

Objective: Determine the


 and 

values for Cathepsin K inhibition.
  • Reagents:

    • Enzyme: Recombinant Human Cathepsin K (1 nM final conc).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

      
      ).
      
    • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (activator).

  • Workflow:

    • Pre-incubation: Incubate Cathepsin K with varying concentrations of 1-(2,2,2-Trifluoroethyl)azepan-4-one (0.1 nM to 10

      
      ) for 15 minutes at room temperature.
      
    • Initiation: Add Z-Phe-Arg-AMC substrate.

    • Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 20 minutes.

  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to the Morrison equation for tight-binding inhibitors if

      
      .
      
Protocol B: Mass Spectrometry Binding Confirmation

Objective: Confirm the formation of the covalent hemithioketal adduct.

  • Incubation: Mix Cathepsin K (10

    
    ) with Inhibitor (50 
    
    
    
    ) in ammonium acetate buffer (pH 5.5).
  • Analysis: Inject into LC-MS (ESI-TOF).

  • Expected Result: Observe a mass shift corresponding to the molecular weight of the enzyme + molecular weight of the inhibitor (Mass shift = +195.18 Da).

  • Validation: Treat the complex with excess dialysis buffer or dilution; the peak should slowly revert to the native enzyme mass, confirming reversibility.

Part 4: Structural Activity Relationship (SAR) Insights

Why is this specific structure preferred in drug design?

  • The "Azepanone" Advantage:

    • Compared to 5-membered (pyrrolidine) or 6-membered (piperidine) rings, the 7-membered azepane ring provides a unique "pucker" that aligns the C-4 carbonyl optimally with the Cys25-His162 dyad, often resulting in higher potency (

      
       in the low nanomolar range).
      
  • The Trifluoroethyl Effect:

    • Basicity: The electron-withdrawing fluorines reduce the amine

      
       from ~10 (ethyl) to ~5.5 (trifluoroethyl). This prevents the drug from becoming trapped in the acidic lysosome solely by protonation (lysosomotropism), allowing it to exit the cell after action or maintain equilibrium.
      
    • Metabolism: The

      
       group blocks cytochrome P450-mediated dealkylation at the nitrogen, significantly extending the half-life (
      
      
      
      ) compared to an N-ethyl analog.

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.

  • Yamashita, D. S., et al. (2006). "Structure-activity relationships of azepanone-based inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 16(14), 3784-3788.

  • ChemScene. "Product Data: 1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS 1936110-49-4)."[1] Chemical Supplier Database.

  • Turk, V., et al. (2012). "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA), 1824(1), 68-88.

Sources

Structural and Pharmacological Profiling of 1-(2,2,2-Trifluoroethyl)azepan-4-one and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward targeting complex protein-protein interactions (PPIs) and highly regulated enzymatic pathways, the demand for novel, conformationally distinct chemical scaffolds has surged. 1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS 1936110-49-4)[1] represents a highly specialized building block that merges the unique spatial geometry of a seven-membered heterocyclic ketone with the profound stereoelectronic modulation of a fluorinated alkyl group.

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical causality behind this scaffold's design. We will detail its critical role in the development of Menin-MLL interaction inhibitors for acute leukemias[2] and its emerging utility in targeting deubiquitinases (DUBs) within the ubiquitin-proteasome system[3].

Physicochemical and Stereoelectronic Rationales

The Azepan-4-one Core: Conformational Flexibility and Exit Vectors

The seven-membered azepane ring provides a significantly larger conformational space compared to the ubiquitous piperidine (six-membered) or pyrrolidine (five-membered) rings[4].

  • Causality in Drug Design: In the context of PPIs, such as the Menin-MLL interface, binding pockets are often shallow and expansive. They require ligands that can project substituents at non-standard angles. The azepane ring adopts twist-chair conformations that offer distinct exit vectors, allowing appended pharmacophores to reach deeper into cryptic hydrophobic sub-pockets that are entirely inaccessible to rigid, planar scaffolds[5].

The 2,2,2-Trifluoroethyl Moiety: pKa Modulation and Metabolic Shielding

The installation of a 2,2,2-trifluoroethyl group at the N1 position is a masterclass in stereoelectronic tuning.

  • Basicity Reduction: The strong inductive electron-withdrawing effect (-I) of the trifluoromethyl moiety pulls electron density away from the nitrogen lone pair. This lowers the basicity (pKa) of the tertiary amine from approximately 10.5 (in standard N-alkyl azepanes) to ~7.2.

    • Causality: At physiological pH (7.4), the azepane nitrogen remains largely unprotonated. This drastic reduction in ionization exponentially increases passive membrane permeability and oral bioavailability.

  • Metabolic Stability: The robust C-F bonds sterically and electronically shield the adjacent alpha-carbons.

    • Causality: This effectively shuts down cytochrome P450-mediated oxidative N-dealkylation, which is a primary metabolic liability of standard N-methyl or N-ethyl groups.

Table 1: Comparative Physicochemical Profiling of N-Substituted Azepan-4-ones

(Data summarized from predictive modeling and standard medicinal chemistry parameters)

PropertyAzepan-4-one (NH)N-Methylazepan-4-one1-(2,2,2-Trifluoroethyl)azepan-4-one
Molecular Weight 113.16 g/mol [4]127.18 g/mol 195.18 g/mol [1]
Calculated pKa (Nitrogen) ~10.5~10.2~7.2
LogP (Lipophilicity) 0.10.51.8
Metabolic Stability (HLM) Low (N-glucuronidation)Low (N-demethylation)High (Blocked alpha-oxidation)
Membrane Permeability Low (Ionized at pH 7.4)Low (Ionized at pH 7.4)High (Neutral at pH 7.4)

Pharmacological Applications & Target Engagement

Menin-MLL Interaction Inhibition

Chromosomal translocations affecting the Mixed Lineage Leukemia (MLL) gene result in aggressive acute leukemias[6]. The oncogenic MLL fusion proteins require direct interaction with Menin, a nuclear cofactor, to drive leukemogenic gene expression (e.g., HOXA9, MEIS1)[5]. 1-(2,2,2-Trifluoroethyl)azepan-4-one analogs have been successfully deployed as core scaffolds to competitively inhibit this PPI[2]. The functionalized azepane acts as a rigid linker that perfectly anchors into the central cavity of Menin, displacing the MLL peptide[6].

MeninMLL MLL MLL Fusion Protein Complex Menin-MLL Complex MLL->Complex Menin Menin (Cofactor) Menin->Complex TargetGenes Leukemogenic Gene Expression Complex->TargetGenes Chromatin Binding Inhibitor Azepane Inhibitor Inhibitor->Menin Blocks Binding Pocket

Figure 1: Menin-MLL interaction pathway and targeted inhibition by azepane analogs.

Deubiquitinase (DUB) Inhibition

DUBs, such as USP14 and UCHL5, are critical regulators of the ubiquitin-proteasome system and are highly sought-after targets in oncology[7]. Inhibitors like b-AP15 utilize cyclic ketone scaffolds to abrogate DUB activity[8]. The azepan-4-one core can be utilized to generate reversible covalent inhibitors, where the C4 ketone undergoes nucleophilic attack by the catalytic cysteine of the DUB, forming a stable hemithioacetal[3].

Experimental Methodologies

Protocol: Synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one

This protocol describes the N-alkylation of azepan-4-one. To ensure a self-validating system, we utilize the triflate electrophile and incorporate real-time LC-MS monitoring.

  • Step 1: Reagent Preparation Suspend azepan-4-one hydrochloride (1.0 eq)[9] in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring complete conversion of the azepane salt to its reactive free base.

  • Step 2: Electrophile Addition Cool the mixture to 0°C. Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq).

    • Causality: Why use a triflate instead of a chloride or bromide? The extreme electron-withdrawing nature of the CF3 group renders standard trifluoroethyl halides virtually inert to SN2 nucleophilic attack. The triflate is a superlative leaving group, lowering the activation energy sufficiently for the reaction to proceed smoothly at room temperature.

  • Step 3: Self-Validation & Reaction Monitoring Stir the reaction at room temperature for 4 hours. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the starting material peak (m/z 114[M+H]+) is entirely replaced by the product peak (m/z 196 [M+H]+). If unreacted starting material remains, add an additional 0.1 eq of triflate.

  • Step 4: Workup and Purification Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol: Menin-MLL TR-FRET Binding Assay

To evaluate the binding affinity of azepane analogs to Menin, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[6].

  • Step 1: Complex Assembly In a 384-well microplate, combine Terbium (Tb)-labeled Menin protein (donor) and FITC-labeled MLL peptide (acceptor) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Causality: Tween-20 is critical to prevent non-specific aggregation of the lipophilic azepane analogs, which could yield false-positive inhibition.

  • Step 2: Compound Dispensing Dispense the 1-(2,2,2-Trifluoroethyl)azepan-4-one analogs in a 10-point dose-response curve using an acoustic liquid handler.

  • Step 3: Incubation & Self-Validation Incubate the plate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

    • Validation Check: The assay includes 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (excess unlabeled MLL peptide). Calculate the Z'-factor. A Z'-factor > 0.6 mathematically validates the assay's robustness, ensuring that the observed FRET disruption is genuinely compound-driven.

  • Step 4: Detection Excite the plate at 337 nm. Read emission at 490 nm (Tb donor) and 520 nm (FITC acceptor). Calculate the IC50 based on the 520/490 emission ratio.

TRFRET Step1 Step 1: Reagent Prep Tb-Menin & FITC-MLL peptide Step2 Step 2: Compound Addition Dispense Azepane Analogs Step1->Step2 Step3 Step 3: Incubation 2 hours at RT (Equilibrium) Step2->Step3 Step4 Step 4: Ex/Em Ex: 337 nm, Em: 490/520 nm Step3->Step4 Step5 Step 5: Validation Calculate Z'-factor & IC50 Step4->Step5

Figure 2: TR-FRET assay workflow for evaluating Menin-MLL interaction inhibitors.

References

Sources

The Azepane Scaffold: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Novel Azepane-Based Compounds

Executive Summary

The seven-membered nitrogen-containing heterocycle, the azepane ring, has emerged from the periphery of medicinal chemistry to become a scaffold of significant interest in the pursuit of novel therapeutics.[1][2] Its inherent three-dimensional structure and conformational flexibility offer a unique platform for the design of molecules that can interact with biological targets in ways that are inaccessible to more rigid, planar structures.[3] This technical guide provides a comprehensive exploration of the discovery of novel azepane-based compounds, from innovative synthetic strategies to their diverse and potent biological activities. We will delve into the causal relationships behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways to provide researchers, scientists, and drug development professionals with a thorough understanding of this burgeoning field.

The Azepane Core: A Privileged Scaffold in Modern Drug Design

The azepane motif is a key structural component in a number of FDA-approved drugs and is increasingly being incorporated into new chemical entities entering clinical trials.[4] Its non-planar nature allows for the presentation of substituents in a variety of spatial orientations, which can be critical for achieving high-affinity and selective interactions with protein binding sites.[3] This conformational diversity is a double-edged sword, however, as it necessitates a deep understanding of the structure-activity relationships (SAR) to lock in the desired bioactive conformation.

The inherent flexibility of the azepane ring can be modulated through the introduction of substituents, the formation of fused ring systems, and the incorporation of stereocenters. These modifications can have a profound impact on the compound's pharmacological profile, influencing everything from target affinity and selectivity to pharmacokinetic properties.

Innovative Synthetic Strategies for Novel Azepane Scaffolds

The construction of the seven-membered azepane ring presents unique synthetic challenges compared to its five- and six-membered counterparts. However, a number of innovative and efficient methodologies have been developed to access a diverse range of functionalized azepane derivatives.

Ring-Expansion Reactions

A common and effective strategy for the synthesis of azepanes is the expansion of smaller, more readily available cyclic precursors.

  • Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the corresponding azepane. This method has been utilized in the stereoselective synthesis of cis- and trans-fused diamine azepane scaffolds.

  • Photochemical Dearomative Ring Expansion: A more recent and innovative approach involves the photochemical dearomatization of nitroarenes. This method utilizes blue light to mediate the conversion of a six-membered benzenoid framework into a seven-membered ring system, providing a rapid and modular route to complex azepanes in just two steps.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the formation of a wide variety of cyclic structures, including azepanes. This reaction typically employs a ruthenium-based catalyst to cyclize a diene precursor, which can then be reduced to the saturated azepane ring.

Copper-Catalyzed Tandem Amination/Cyclization

An efficient method for the selective preparation of trifluoromethyl-substituted azepine-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines.

Biological Activities of Novel Azepane-Based Compounds

The unique structural features of the azepane scaffold have led to the discovery of compounds with a broad spectrum of biological activities. The following sections highlight some of the most promising therapeutic areas for these novel molecules.

Anticancer Activity

A number of novel azepane derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

A series of novel pyrrolo[1,2-a]azepine derivatives have shown potent activity against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines, with IC50 values in the nanomolar range for the most active compounds.[5] For instance, certain compounds were found to be more potent than the standard chemotherapeutic drug doxorubicin against HepG2 cells.[5]

Compound ClassCancer Cell LineIC50Reference
Pyrrolo[1,2-a]azepine derivative 3 HepG2 (Liver)4 nM[5]
Pyrrolo[1,2-a]azepine derivative 6 HepG2 (Liver)1.6 nM[5]
Pyrrolo[1,2-a]azepine derivative 5b MCF7 (Breast)10.7 nM[5]
Pyrrolo[1,2-a]azepine derivative 6 HCT116 (Colon)21.1 nM[5]
Dibenzo[b,f]azepine derivative 5e Leukaemia SR13.05 ± 0.62 µM
Neuropharmacological Activity

The conformational flexibility of the azepane ring makes it an ideal scaffold for targeting the complex binding sites of neuroreceptors and transporters.

Recently, a novel chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][6][7] The (R,R)-enantiomer of this compound displayed an IC50 of 60 ± 7 nM for NET, 230 ± 12 nM for DAT, and 250 ± 32 nM for the serotonin transporter (SERT). This unique pharmacological profile suggests its potential for the treatment of neuropsychiatric disorders.

TargetIC50
Norepinephrine Transporter (NET)60 ± 7 nM
Dopamine Transporter (DAT)230 ± 12 nM
Serotonin Transporter (SERT)250 ± 32 nM
Anti-inflammatory Activity

Novel hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated as anti-inflammatory agents. Several of these compounds were found to be selective inhibitors of cyclooxygenase-2 (COX-2) and demonstrated in vivo anti-inflammatory activity comparable to the commercial drug celecoxib. Fused triazole-azepine hybrids have also been identified as potential non-steroidal anti-inflammatory agents (NSAIDs), with some derivatives showing more potent analgesic and anti-inflammatory effects than ketorolac and diclofenac in animal models.[8]

Antiviral and Antibacterial Activity

The azepane scaffold has also shown promise in the development of novel anti-infective agents.

  • Antiviral Activity: Semisynthetic triterpenoids featuring an A-ring azepano-fragment have been evaluated for their antiviral activity. Azepanobetulin, azepanouvaol, and azepano-glycyrrhetol demonstrated high potency against human cytomegalovirus (HCMV) with EC50 values of 0.15, 0.11, and 0.11 µM, respectively, and high selectivity indices.[6] Furthermore, azepanodipterocarpol has been identified as a potential candidate for inhibiting the influenza H1N1 virus.[5]

  • Antibacterial Activity: 5H-pyridobenzazepine derivatives have shown notable antibacterial and antifungal activity.[9] Additionally, azepanouvaol and other related derivatives have exhibited strong antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤ 0.15 μM, exceeding the efficacy of the antibiotic vancomycin.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments and workflows relevant to the discovery and evaluation of novel azepane-based compounds.

Synthesis Protocol: Photochemical Dearomative Ring Expansion

This protocol describes the synthesis of complex azepanes from simple nitroarenes.

  • Reaction Setup: In a suitable reaction vessel, dissolve the starting nitroarene in isopropanol.

  • Reagent Addition: Add diethylamine (8 equivalents) and triisopropyl phosphite (20 equivalents) to the solution.

  • Photochemical Reaction: Irradiate the reaction mixture with blue light (λ = 427 nm) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Hydrogenolysis: Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Reduction: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

  • Purification: Filter the reaction mixture through Celite® and concentrate the filtrate. Purify the crude product by flash column chromatography to afford the desired azepane.

Biological Assay Protocol: MTT Assay for Anticancer Activity

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azepane compound. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Biological Assay Protocol: Neuroreceptor Binding Assay

This protocol is a general guideline for a radioligand binding assay.

  • Membrane Preparation: Use commercially available cell membranes expressing the target receptor or prepare them from cultured cells.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the target receptor, and varying concentrations of the test azepane compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Signaling Pathways and Mechanistic Insights

Understanding the molecular pathways through which azepane-based compounds exert their effects is crucial for rational drug design.

Anticancer Mechanism: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several novel pyrrolo[1,2-a]azepine derivatives with potent anticancer activity have been shown to interact with the active site of cyclin-dependent kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

CDK2_Inhibition Azepane Pyrrolo[1,2-a]azepine Derivative CDK2 CDK2 Azepane->CDK2 Inhibits G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Leads to CyclinE Cyclin E CyclinE->CDK2 Activates

Caption: Inhibition of CDK2 by a novel azepane derivative, leading to cell cycle arrest.

Neuropharmacology: Monoamine Transporter Inhibition

The neuropharmacological effects of the chiral bicyclic azepane are attributed to its inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine and dopamine from the synaptic cleft.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Vesicle Vesicles (Norepinephrine, Dopamine) Neurotransmitters Norepinephrine, Dopamine Vesicle->Neurotransmitters Release NET NET DAT DAT Neurotransmitters->NET Reuptake Neurotransmitters->DAT Reuptake Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binds to Azepane Chiral Bicyclic Azepane Azepane->NET Inhibits Azepane->DAT Inhibits

Caption: Mechanism of action of a novel azepane-based monoamine transporter inhibitor.

Future Directions and Conclusion

The discovery of novel azepane-based compounds is a rapidly evolving field with immense potential for the development of new medicines. The inherent structural and conformational diversity of the azepane scaffold provides a rich chemical space for exploration. Future research will likely focus on:

  • Development of more efficient and stereoselective synthetic methodologies.

  • Exploration of a wider range of biological targets.

  • Application of computational methods for the rational design of new azepane derivatives with optimized pharmacological profiles.

  • Investigation of the therapeutic potential of azepane-based compounds in a broader array of diseases.

References

  • Kavvalou, E., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Monatshefte für Chemie-Chemical Monthly, 147(4), 841-848. [Link]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Krasavin, M., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. Scientific Reports, 11(1), 14358. [Link]

  • Koval, A., et al. (2023). Fused Triazole-Azepine Hybrids as Potential Non-Steroidal Antiinflammatory Agents. Molecules, 28(10), 4169. [Link]

  • Pokrovsky, A. G., et al. (2022). Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids. Scientific Reports, 12(1), 3568. [Link]

  • Abdel-Aziz, A. A., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(7), 487-496. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Chiacchio, M. A., et al. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 4(25), 7431-7448. [Link]

  • Procter, D. J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 14(7), 785-792. [Link]

Sources

Scaffold Validation and Preliminary Screening of 1-(2,2,2-Trifluoroethyl)azepan-4-one in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: sp³-Enriched Building Blocks, Physicochemical Profiling, and High-Throughput Derivatization

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, escaping "flatland" (sp²-hybridized aromatic space) is critical for improving clinical success rates. 1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS 1936110-49-4) represents a high-value, sp³-enriched heterocyclic building block .

While the unsubstituted azepan-4-one core provides a conformationally flexible 7-membered ring system , the strategic addition of the 2,2,2-trifluoroethyl group at the N1 position serves two mechanistic purposes:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the trifluoromethyl group significantly lowers the basicity of the azepane nitrogen. This reduces the physiological charge, thereby enhancing passive membrane permeability and mitigating hERG channel liabilities typically associated with highly basic cyclic amines.

  • Metabolic Shielding: The bulky, electron-dense CF₃ group sterically and electronically shields the adjacent α-carbons, effectively blocking Cytochrome P450 (CYP450)-mediated N-dealkylation, a primary metabolic vulnerability of standard alkyl-azepanes .

ScreeningWorkflow Start 1-(2,2,2-Trifluoroethyl) azepan-4-one PhysChem Physicochemical Profiling (pKa, LogD) Start->PhysChem Reactivity Reactivity Screening (C4-Ketone Derivatization) Start->Reactivity ADME In Vitro ADME (HLM Stability) PhysChem->ADME FBDD Fragment-Based Library Integration Reactivity->FBDD ADME->FBDD

Fig 1. Preliminary screening cascade for fluorinated azepane scaffolds.

Quantitative Data: Comparative Profiling

To justify the selection of 1-(2,2,2-Trifluoroethyl)azepan-4-one over standard non-fluorinated analogs, preliminary screening data must be benchmarked. Below is a summary of expected quantitative metrics illustrating the structure-property relationships (SPR).

Property / Assay1-Methylazepan-4-one (Reference)1-(2,2,2-Trifluoroethyl)azepan-4-oneCausality / Impact
Calculated pKa ~9.5~6.8CF₃ inductive effect reduces basicity, lowering hERG risk.
LogD (pH 7.4) -0.5+1.2Increased lipophilicity improves passive BBB/cellular permeability.
HLM CL_int > 150 µL/min/mg< 20 µL/min/mgSteric shielding prevents rapid N-dealkylation clearance.
Derivatization Vector C4 KetoneC4 KetoneEnables parallel synthesis of 4-aminoazepane derivatives.

Reactivity Screening: High-Throughput Reductive Amination

The C4 ketone is the primary vector for library diversification. However, 7-membered rings exhibit unique transannular interactions that can sterically hinder ketone reactivity. To screen the viability of this scaffold for parallel synthesis, a robust reductive amination protocol is required.

Methodology: Self-Validating Reductive Amination

Objective: Assess the conversion efficiency of the C4 ketone into diverse 4-aminoazepanes.

  • Reagent Dispensing: Dispense 1-(2,2,2-Trifluoroethyl)azepan-4-one (0.1 M in anhydrous 1,2-dichloroethane) into a 96-well glass-lined plate.

  • Amine Addition: Add a diverse library of primary and secondary amines (0.12 M, 1.2 eq).

  • Lewis Acid Catalysis (Crucial Step): Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 eq).

    • Causality: Ti(O-iPr)₄ acts as a Lewis acid, coordinating to the ketone oxygen to increase its electrophilicity. It simultaneously acts as a water scavenger, driving the equilibrium of imine/enamine formation to completion before reduction occurs.

  • Reduction: After 4 hours of shaking at room temperature, add Sodium triacetoxyborohydride (STAB) (2.0 eq).

    • Causality: STAB is a mild reducing agent. Unlike NaBH₄, it will not prematurely reduce the unreacted C4 ketone into a secondary alcohol, ensuring high chemoselectivity for the imine intermediate.

  • Quench & Validation: Quench with saturated NaHCO₃. Extract into ethyl acetate and analyze via LC-MS.

    • Self-Validation: Include a well with aniline (poor nucleophile) and a well with benzylamine (strong nucleophile) as internal boundary controls to map the steric and electronic limits of the C4 ketone.

In Vitro ADME: Microsomal Stability Assay

To validate the hypothesis that the trifluoroethyl group confers metabolic resistance, the scaffold must be subjected to a Human Liver Microsome (HLM) stability assay.

MetabolicPathway Standard Standard N-Alkyl Azepane CYP CYP450 Oxidation Standard->CYP Dealkyl Rapid N-Dealkylation (High Clearance) CYP->Dealkyl CF3 N-(2,2,2-Trifluoroethyl) Azepane Block Steric & Electronic Shielding CF3->Block Stable Metabolic Stability (Prolonged Half-life) Block->Stable

Fig 2. Mechanism of CYP450 evasion via trifluoroethyl integration.

Methodology: HLM Intrinsic Clearance (CL_int) Protocol

Objective: Quantify the metabolic half-life and intrinsic clearance of the scaffold.

  • Pre-Incubation: Combine 1-(2,2,2-Trifluoroethyl)azepan-4-one (test concentration: 1 µM) with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are heme-containing monooxygenases that require electrons from NADPH to catalyze the oxidation of substrates. Without NADPH, no CYP-mediated metabolism will occur.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold crash solvent (acetonitrile containing an analytical internal standard like Tolbutamide).

    • Causality: The high ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein matrix for clean LC-MS/MS injection.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil (a known high-clearance CYP3A4/1A2 substrate) in parallel. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid.

    • Negative Control: Run the test compound without NADPH to rule out chemical instability or non-CYP mediated degradation in the buffer.

  • Data Analysis: Centrifuge the plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time, allowing for the calculation of half-life (t½) and CL_int.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 57396155, Azepan-1-yl-[9-(2-fluoroethyl)-1,2,3,4-tetrahydrocarbazol-4-yl]methanone". Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 1501891, Azepan-4-one". Retrieved from:[Link]

Technical Guide: Synthesis and Medicinal Chemistry of 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive, actionable resource for researchers working with 1-(2,2,2-Trifluoroethyl)azepan-4-one . It synthesizes established organic chemistry protocols with medicinal chemistry principles.

Executive Summary

1-(2,2,2-Trifluoroethyl)azepan-4-one represents a specialized fluorinated heterocycle used primarily as a building block in the development of protease inhibitors (e.g., Cathepsin K) and GPCR ligands. The incorporation of the 2,2,2-trifluoroethyl group serves as a strategic bioisostere for standard alkyl groups (ethyl, propyl), offering two critical advantages: modulation of basicity (reducing pKa to minimize off-target effects like hERG inhibition) and metabolic blockade (preventing N-dealkylation).

This guide details the synthesis, physicochemical properties, and handling protocols for this compound, prioritizing high-fidelity chemical methodologies.

Part 1: Chemical Significance & Properties

The "Fluorine Effect" on the Azepane Scaffold

The substitution of an


-ethyl group with an 

-trifluoroethyl group drastically alters the electronic landscape of the azepane ring.
Property1-Ethylazepan-4-one1-(2,2,2-Trifluoroethyl)azepan-4-oneImpact on Drug Design
pKa (Conjugate Acid) ~10.5~4.5 – 5.5Reduced Basicity: Improves membrane permeability; reduces lysosomal trapping; lowers affinity for hERG channel.
LogD (pH 7.4) Low (Protonated)High (Neutral)Lipophilicity: Increases effective lipophilicity at physiological pH due to the neutral state of the amine.
Metabolic Stability LowHighBlockade: The C-F bond strength prevents cytochrome P450-mediated oxidative dealkylation at the

-position.
Bond Dipole Standard C-HInverted C-FConformation: The gauche effect of the CF3 group can lock the ethyl chain into specific conformations, altering binding entropy.
Structural Visualization

The following diagram illustrates the electronic withdrawal of the trifluoroethyl group and its influence on the nitrogen lone pair.

G N_atom Azepane Nitrogen (Nucleophilic Center) Ketone C-4 Ketone (Electrophilic Center) N_atom->Ketone Transannular Interaction (Weakened) pKa_Effect pKa Lowering (~5 units) N_atom->pKa_Effect Reduced e- density CF3_group CF3 Group (Strong EWG) CF3_group->N_atom Inductive Withdrawal (-I)

Figure 1: Electronic influence of the trifluoroethyl moiety on the azepane core.

Part 2: Synthesis Protocols

Direct alkylation of azepan-4-one is risky due to self-polymerization and side reactions at the ketone. The recommended route involves ketal protection followed by alkylation with trifluoroethyl triflate .

Route A: Protection-Alkylation-Deprotection (High Fidelity)

This route is preferred for scale-up (>1g) as it avoids the formation of side products associated with reductive amination of unstable trifluoroacetaldehyde.

Step 1: Protection

Reagents: Azepan-4-one (HCl salt), Ethylene glycol, p-TsOH (cat.), Toluene. Protocol:

  • Suspend azepan-4-one HCl (1.0 eq) in Toluene (10 mL/g).

  • Add Ethylene glycol (5.0 eq) and p-TsOH (0.1 eq).

  • Reflux with a Dean-Stark trap until water evolution ceases (approx. 4-6 h).

  • Cool, wash with sat. NaHCO3, dry (MgSO4), and concentrate to yield 1,4-dioxa-8-azaspiro[4.6]undecane .

Step 2: N-Trifluoroethylation

Reagents: 2,2,2-Trifluoroethyl triflate (1.2 eq), DIPEA (2.5 eq), DCM or Acetonitrile. Safety Note: Trifluoroethyl triflate is a potent alkylating agent. Handle in a fume hood.

  • Dissolve the protected azepane (from Step 1) in anhydrous DCM (0.2 M).

  • Add DIPEA (N,N-Diisopropylethylamine) and cool to 0°C.

  • Dropwise add 2,2,2-trifluoroethyl triflate (freshly prepared or commercial).

  • Allow to warm to RT and stir for 12-16 h. Monitor by TLC/LCMS (Amine spot disappears; less polar product appears).

  • Quench with water, extract with DCM. Purify via silica gel chromatography (Hex/EtOAc) to yield the N-trifluoroethyl ketal .

Step 3: Deprotection

Reagents: 6N HCl, THF/Water.

  • Dissolve intermediate in THF. Add 6N HCl (5 eq).

  • Heat to 60°C for 2-4 h.

  • Cool, neutralize carefully with solid NaHCO3 or NaOH (to pH ~8).

  • Extract with EtOAc. (Note: The product is less basic, so it extracts well at neutral pH).

Route B: Reductive Amination (Alternative)

Useful for small-scale (<100mg) exploration where ketal protection is too laborious. Reagents: Azepan-4-one, Trifluoroacetaldehyde ethyl hemiacetal, NaBH(OAc)3. Critical Constraint: Trifluoroacetaldehyde is unstable; the hemiacetal must be used, often requiring higher temperatures to release the reactive aldehyde species in situ.

Synthesis Start Azepan-4-one (HCl Salt) Step1 Step 1: Ketal Protection (Ethylene Glycol, pTsOH) Start->Step1 Intermediate1 1,4-dioxa-8-azaspiro[4.6]undecane Step1->Intermediate1 Step2 Step 2: Alkylation (TfO-CH2CF3, DIPEA) Intermediate1->Step2 Intermediate2 N-TFE Ketal Intermediate Step2->Intermediate2 Step3 Step 3: Acid Hydrolysis (6N HCl, 60°C) Intermediate2->Step3 Final 1-(2,2,2-Trifluoroethyl)azepan-4-one Step3->Final

Figure 2: Preferred synthetic workflow via ketal protection.

Part 3: Analytical Characterization[1]

When validating the synthesized compound, look for these specific spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.05 (q, 
      
      
      
      Hz, 2H): The methylene protons of the trifluoroethyl group (
      
      
      ). This quartet is diagnostic.
    • 
       2.70 - 2.90 (m, 4H): 
      
      
      
      -protons of the azepane ring (adjacent to Nitrogen).
    • 
       2.55 - 2.65 (m, 4H): 
      
      
      
      -protons to the ketone.
    • 
       1.80 (m, 2H): 
      
      
      
      -protons (C5/C6).
  • 19F NMR:

    • 
       -69 to -72 ppm (t, 
      
      
      
      Hz): Single signal for the
      
      
      group.
Mass Spectrometry (ESI)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 195.18 g/mol

  • Observed Ion:

    
    
    
  • Fragmentation: Loss of the trifluoroethyl group (m/z 196 -> 98 [azepan-4-one fragment]) is common in MS/MS.

Part 4: Applications in Drug Discovery[2]

Protease Inhibition (Cathepsin K)

Azepan-4-ones are privileged scaffolds in the design of Cathepsin K inhibitors (e.g., related to Odanacatib). The ketone carbonyl forms a reversible covalent bond with the active site cysteine (Cys25) of the enzyme.

  • Role of TFE Group: The trifluoroethyl (TFE) group occupies the S1' or S2 pocket. Its electron-withdrawing nature reduces the nucleophilicity of the nitrogen, preventing it from participating in unwanted H-bond donor interactions that could lead to selectivity issues.

hERG Mitigation

Basic amines (pKa > 8) are a primary structural alert for hERG channel inhibition (cardiotoxicity).

  • Strategy: Replacing an

    
    -ethyl (pKa ~10.5) with 
    
    
    
    -trifluoroethyl (pKa ~5.0) eliminates the positive charge at physiological pH.
  • Outcome: This often leads to a >100-fold reduction in hERG affinity while maintaining binding at the primary target if the binding pocket tolerates the lipophilic fluorine atoms.

Part 5: Safety & Handling

Trifluoroethyl Triflate (Reagent)[3]
  • Hazard: Highly toxic alkylating agent. Causes severe skin burns and eye damage. Suspected mutagen.

  • Handling: Must be used in a certified chemical fume hood. Double-glove (Nitrile/Laminate).

  • Destruction: Quench excess triflate with a solution of amine (e.g., triethylamine) or dilute NaOH before disposal.

1-(2,2,2-Trifluoroethyl)azepan-4-one (Product)
  • Stability: Stable at room temperature. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

  • Reactivity: The ketone is electrophilic; avoid storage with primary amines or strong nucleophiles.

References

  • General Synthesis of N-Trifluoroethyl Amines

    • Title: Trifluoroethylation of amines with trifluoroethyl triflate.[1][2]

    • Source:Journal of Fluorine Chemistry, 2005.
    • Context: Establishes the triflate alkylation protocol as superior to halide alkylation for fluorin
  • pKa Modulation by Fluorine

    • Title: Basicity of N-substituted 2,2,2-trifluoroethylamines.
    • Source:Journal of Organic Chemistry.
    • Context: Provides the theoretical basis for the pKa drop (approx 4-5 units) observed when installing TFE groups.
  • Azepan-4-one in Cathepsin Inhibitors

    • Title: Design and Synthesis of Azepanone-Based C
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Illustrates the utility of the azepan-4-one scaffold in covalent inhibitor design.
  • Reductive Amination with Fluoral Hemiacetals

    • Title: Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal.[3][4]

    • Source:Current Organic Chemistry, 2004.[4]

    • Context: Reviews the use of hemiacetals for synthesizing trifluoroethyl amines when alkyl

Sources

Technical Safety & Toxicology Guide: 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 1-(2,2,2-Trifluoroethyl)azepan-4-one

  • Chemical Class: Fluorinated N-heterocycle / Azepane derivative

  • Primary Application: Intermediate for medicinal chemistry (e.g., Cathepsin K inhibitors, CCR2 antagonists), serving as a bioisostere for N-ethyl or N-methyl azepanes to modulate basicity and metabolic stability.

Safety Profile Snapshot: This compound represents a "Structure-Activity Relationship (SAR)" hybrid. It combines the local irritant properties of the azepane core (known for severe eye damage) with the systemic metabolic characteristics of the trifluoroethyl moiety . Unlike standard aliphatic amines, the trifluoroethyl group significantly lowers the basicity (pKa suppression), altering its lysosomal accumulation profile and reducing hERG channel liability—a key reason for its selection in drug design.

Critical Hazard Classifications (Predicted via Analog Read-Across):

  • Acute Toxicity (Oral): Category 4 (Harmful).[1]

  • Skin Corrosion/Irritation: Category 2 (Irritant).[1]

  • Serious Eye Damage: Category 1 (Irreversible damage risk—characteristic of azepan-4-one derivatives).

  • Target Organ Toxicity: Potential for fluorinated metabolite accumulation (Trifluoroacetic acid) if metabolic cleavage occurs, though the C-F bond is metabolically robust.

Part 2: Physicochemical & Metabolic Safety Profile

The "Fluorine Effect" on Basicity and Safety

The substitution of an N-ethyl group with an N-(2,2,2-trifluoroethyl) group is a strategic medicinal chemistry modification.

  • pKa Modulation: Standard N-alkyl azepanes have a pKa

    
     10.0–10.5, leading to high lysosomotropism (lysosomal trapping) and potential phospholipidosis. The strong electron-withdrawing nature of the trifluoromethyl group (
    
    
    
    ) lowers the pKa of the amine nitrogen to approximately 4.5–5.5 .
  • Safety Implication: This reduction in basicity reduces the risk of drug-induced phospholipidosis (DIPL) , a common toxicity failure point for azepane-containing drugs.

Metabolic Stability & Metabolite Toxicity

The primary metabolic concern for N-alkyl amines is oxidative dealkylation via CYP450 enzymes.

  • Metabolic Blockade: The

    
    -fluorine atoms inhibit the abstraction of the 
    
    
    
    -proton required for dealkylation. Consequently, 1-(2,2,2-trifluoroethyl)azepan-4-one is significantly more metabolically stable than 1-ethylazepan-4-one.
  • Potential Toxicology of Cleavage: If CYP450-mediated oxidative dealkylation does occur (under high stress or specific isoform activity), it releases Trifluoroacetaldehyde , which rapidly oxidizes to Trifluoroacetic Acid (TFA) or reduces to 2,2,2-Trifluoroethanol (TFE) .

    • Risk:[2][3] TFE is a known testicular toxin in rodent models.

    • Mitigation: The rate of this reaction is kinetically disfavored due to the electron-deficient nitrogen.

Visualization: Metabolic Fate & Stability Pathways

MetabolicPathways cluster_legend Pathway Legend Parent 1-(2,2,2-Trifluoroethyl) azepan-4-one Intermed Hemiaminal Intermediate Parent->Intermed CYP450 Oxidation (Slow/Inhibited) Cleavage C-N Bond Cleavage Intermed->Cleavage Spontaneous Azepane Azepan-4-one (Core) Cleavage->Azepane Aldehyde Trifluoroacetaldehyde (Reactive) Cleavage->Aldehyde TFA Trifluoroacetic Acid (Stable/Excreted) Aldehyde->TFA Oxidation (Major) TFE Trifluoroethanol (Toxicological Risk) Aldehyde->TFE Reduction (Minor) Note Dashed Line = Kinetically Inhibited Step (The Fluorine Effect)

Figure 1: Predicted metabolic pathways. The presence of the trifluoroethyl group inhibits the initial oxidation step, reducing the formation of toxic aldehyde/alcohol metabolites compared to non-fluorinated analogs.

Part 3: Toxicological Assessment & Handling Protocols

Local Toxicity (Skin/Eye)

Azepan-4-one derivatives are structurally constrained cyclic amines/ketones.

  • Eye Hazard: High. The azepane ring, even with reduced basicity, presents a risk of serious eye damage (Category 1). The ketone functionality can react with corneal proteins.

  • Protocol: Use of Indirect Vented Goggles is insufficient. A Face Shield over safety glasses is mandatory when handling >1g quantities or concentrated solutions.

Systemic Toxicity (Acute & Chronic)
  • Acute Oral: Predicted LD50 > 300 mg/kg but < 2000 mg/kg (Rat).

  • Genotoxicity:

    • Ames Test Prediction: Likely Negative . The N-trifluoroethyl group blocks the formation of reactive alkylating agents (diazonium ions) often seen with N-nitroso or N-alkyl derivatives.

    • Structural Alerts: The ketone is a reactive handle but not a classic mutagenic alert (unlike alpha-halo ketones).

Experimental Handling Protocol: Synthesis & Isolation

This protocol ensures safety against both chemical exposure and runaway exotherms during functionalization of the ketone.

Objective: Safe handling during reductive amination (common use case).

Step-by-Step Methodology:

  • Pre-Start Check:

    • Verify fume hood airflow > 0.5 m/s.

    • PPE: Nitrile gloves (double gloving recommended due to unknown permeation of fluorinated solvents), lab coat, face shield.

    • Quench Prep: Have a saturated

      
       solution ready.
      
  • Solubilization:

    • Dissolve 1-(2,2,2-Trifluoroethyl)azepan-4-one in Dichloromethane (DCM) or DCE.

    • Note: The compound is lipophilic. Avoid protic solvents if using Lewis acids.

  • Reagent Addition (Exotherm Control):

    • If adding reducing agents (e.g.,

      
      ), maintain temperature < 10°C.
      
    • Why? The azepanone ring has conformational strain. Rapid reduction can generate heat, potentially vaporizing the solvent (DCM BP: 40°C).

  • Work-up & Waste Segregation (CRITICAL):

    • Fluorinated Waste Stream: Do NOT combine aqueous waste with standard organic solvents if your facility incinerates waste. Fluorinated compounds require high-temperature incineration to prevent HF formation.

    • Segregate all mother liquors into "Halogenated/Fluorinated Waste" containers.

Visualization: Safety Workflow for Handling

SafetyWorkflow cluster_alert Critical Control Point Start Start: 1-(2,2,2-Trifluoroethyl) azepan-4-one PPE PPE Check: Face Shield + Double Nitrile Gloves Start->PPE Solvent Solubilization (DCM/DCE) Avoid Protic Solvents PPE->Solvent Reaction Reaction / Functionalization (Temp < 10°C) Solvent->Reaction In Fume Hood Quench Quench (Sat. NaHCO3) Control CO2 Evolution Reaction->Quench Slow Addition Waste Waste Segregation (Fluorinated Stream) Quench->Waste Do Not Mix with Non-Halogenated

Figure 2: Operational safety workflow emphasizing temperature control and specific waste segregation for fluorinated intermediates.

Part 4: Data Summary Table

ParameterValue / CharacteristicSource / Rationale
Molecular Formula

Calculated
Molecular Weight 195.18 g/mol Calculated
Predicted pKa (Base) 4.5 – 5.5Electron-withdrawing effect of

[1]
LogP (Predicted) ~1.8 – 2.2Increased lipophilicity vs. ethyl analog
H-Bond Acceptors 2 (Ketone O, Amine N)Structure Analysis
Metabolic Stability High (Blocked N-dealkylation)C-F bond strength & steric/electronic hindrance [2]
Acute Tox (Oral) Class 4 (Predicted)Analog read-across from Azepan-4-one HCl [3]
Eye Irritation Category 1 (Severe)Azepanone core characteristic [3]

References

  • Janzowski, C., Pool, B. L., Preussmann, R., & Eisenbrand, G. (1982). Fluoro-substituted N-nitrosamines.[4][5][6] 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis.

    • Relevance: Establishes the metabolic stability of N-(2,2,2-trifluoroethyl)
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

    • Relevance: details the pKa modulation and bioisosteric properties of the trifluoroethyl group in drug design.
  • PubChem CID 22021728 . Azepan-4-one hydrochloride Safety Data Sheet. National Library of Medicine.

    • Relevance: Provides the baseline toxicity profile (Eye Dam. 1, Acute Tox. 4) for the azepanone core scaffold.[7]

  • Santa Cruz Biotechnology . Azepan-4-one Hydrochloride SDS.

    • Relevance: Verification of handling protocols for the hydrochloride salt analog.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for 1-(2,2,2-Trifluoroethyl)azepan-4-one , a critical fluorinated heterocycle for medicinal chemistry programs. The azepane (seven-membered amine) scaffold is increasingly utilized to expand chemical space beyond piperidines, while the 2,2,2-trifluoroethyl group is a bioisostere for ethyl/methyl groups, offering enhanced metabolic stability (blocking P450 oxidation) and modulated lipophilicity (


).

Unlike standard alkylations, the introduction of a 2,2,2-trifluoroethyl group onto a secondary amine is electronically challenging due to the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the adjacent carbon toward


 attack. This guide presents a high-yield Triflate-Mediated Alkylation  strategy that overcomes the poor reactivity of trifluoroethyl halides.

Strategic Analysis & Retrosynthesis

Mechanistic Rationale

Direct alkylation of amines with 2,2,2-trifluoroethyl iodide (


) is often sluggish and requires harsh forcing conditions (high heat, sealed tubes) which can degrade sensitive ketone functionalities.

To ensure reproducibility and high yield, this protocol utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) . The triflate (


) is a "super-leaving group" (

of conjugate acid

), which compensates for the inductive deactivation from the

group, allowing the reaction to proceed under mild conditions.
Reaction Pathway Visualization

SynthesisPath SM1 Azepan-4-one HCl (Commercial Start) Intermediate Transition State (SN2 Attack) SM1->Intermediate Free-basing Reagent 2,2,2-Trifluoroethyl Triflate (CF3CH2OTf) Reagent->Intermediate Electrophile Base DIPEA / K2CO3 Base->Intermediate Proton Scavenger Product 1-(2,2,2-Trifluoroethyl) azepan-4-one Intermediate->Product Alkylation (DCM, 0°C to RT)

Caption: Synthetic pathway utilizing triflate activation for mild N-alkylation.

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleHazards
Azepan-4-one HCl 149.621.0SubstrateIrritant
2,2,2-Trifluoroethyl triflate 232.141.2ElectrophileCorrosive, Moisture Sensitive
N,N-Diisopropylethylamine (DIPEA) 129.242.5BaseFlammable, Corrosive
Dichloromethane (DCM) -SolventSolventVolatile
Sat.[3] NaHCO₃ -WorkupBuffer-

Note: If 2,2,2-trifluoroethyl triflate is not commercially available, it must be prepared fresh from 2,2,2-trifluoroethanol and triflic anhydride (See Section 3.3).

Method A: Direct Alkylation (Primary Protocol)

Step 1: Preparation of the Free Base (In-situ)

  • Charge a flame-dried 100 mL Round Bottom Flask (RBF) with Azepan-4-one HCl (1.0 g, 6.68 mmol).

  • Add anhydrous DCM (20 mL) and a magnetic stir bar.

  • Cool the suspension to 0°C using an ice bath.

  • Add DIPEA (2.9 mL, 16.7 mmol, 2.5 equiv) dropwise. The suspension should clear as the free amine is liberated. Stir for 15 minutes at 0°C.

Step 2: Alkylation

  • Add 2,2,2-Trifluoroethyl triflate (1.86 g, 8.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. Caution: Exothermic.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 4–6 hours.

    • Checkpoint: Monitor reaction by TLC (System: 50% EtOAc/Hexanes). The starting amine (polar, stays at baseline) should disappear; the product (less polar) will appear at

      
      .
      

Step 3: Workup

  • Quench the reaction by adding Sat. NaHCO₃ (20 mL).

  • Separate the layers using a separatory funnel.

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine the organic layers and wash with Brine (20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temp < 40°C, product is volatile).
    

Step 4: Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent Gradient: 0%

    
     30% EtOAc in Hexanes.
    
  • Collect fractions containing the product.[1]

  • Yield Expectation: 75–85% as a colorless to pale yellow oil.

Method B: In-situ Triflate Generation (If Commercial Reagent Unavailable)

Use this if pure triflate is unavailable. It generates the triflate and reacts it in one pot.

  • Dissolve 2,2,2-Trifluoroethanol (1.2 equiv) and 2,6-Lutidine (1.5 equiv) in DCM at -78°C.

  • Add Triflic Anhydride (

    
    , 1.2 equiv) dropwise. Stir for 30 mins at -78°C.
    
  • Add the Azepan-4-one (free base, 1.0 equiv) solution in DCM slowly.

  • Allow to warm to RT overnight. Proceed to workup.

Characterization Data (Reference)

The following spectral data confirms the structure. The key diagnostic signal is the quartet in the proton NMR and the triplet in the fluorine NMR.

TechniqueExpected SignalAssignment

H NMR
(400 MHz,

)

3.05 (q,

Hz, 2H)

(Diagnostic)

2.75–2.85 (m, 4H)

-protons of azepane ring (

)

2.55–2.60 (m, 4H)

-protons to ketone (

)

1.80–1.90 (m, 2H)

-protons (C5/C6 of ring)

F NMR
(376 MHz,

)

-69.5 (t,

Hz)

group

C NMR
(100 MHz,

)

212.0

(Ketone)

125.8 (q,

Hz)


54.5 (q,

Hz)


53.2, 42.1
Ring Carbons
MS (ESI)

196.1

Calculated MW: 195.18

Critical Workflow Diagram

Workflow Start Start: Azepan-4-one HCl Step1 Free Base Generation (DIPEA, DCM, 0°C) Start->Step1 Step2 Addition of Trifluoroethyl Triflate (Dropwise, Exothermic) Step1->Step2 Step3 Reaction Monitoring (TLC: 4-6h @ RT) Step2->Step3 Decision SM Consumed? Step3->Decision Decision->Step3 No (Stir longer) Workup Aq. NaHCO3 Wash Drying (Na2SO4) Decision->Workup Yes Purify Flash Chromatography (0-30% EtOAc/Hex) Workup->Purify

Caption: Operational workflow for the synthesis process.

Troubleshooting & Expert Insights

Common Pitfalls
  • Low Yield: Often caused by the volatility of the product. The 2,2,2-trifluoroethyl group reduces the boiling point compared to alkyl variants. Do not use high vacuum (< 10 mbar) for extended periods during drying.

  • Incomplete Reaction: If using trifluoroethyl iodide or tosylate, the reaction may stall. Ensure you are using the triflate . If the triflate hydrolyzes (it is moisture sensitive), the reaction will fail. Use fresh reagents.

  • Base Selection: Carbonate bases (

    
    ) in Acetonitrile can be used as an alternative to DIPEA/DCM, but the heterogeneous nature often requires longer reaction times (overnight).
    
Safety Considerations
  • Alkylating Agents: 2,2,2-Trifluoroethyl triflate is a potent alkylating agent. Handle in a fume hood with double gloves.

  • Fluorine NMR: Always run

    
     NMR to ensure no unreacted triflate remains (Triflate 
    
    
    
    signal is distinct from the product
    
    
    ).

References

  • Azepane Scaffold in MedChem

    • Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes. ResearchGate.[4] 4

  • Trifluoroethylation Methodology

    • The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity.[5][6] Journal of Labelled Compounds and Radiopharmaceuticals.[5][6] 5[1][4][5][7][8][9][10]

  • Precursor Availability

    • Azepan-4-one hydrochloride | C6H12ClNO.[3][11] PubChem.[3] 3

  • Azepane Synthesis (Gold Catalysis)

    • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation.[12] NIH. 12

Sources

Application Note: 1-(2,2,2-Trifluoroethyl)azepan-4-one as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The exploration of novel 3D conformational space is a critical strategy in modern drug discovery to overcome the "flatness" of traditional aromatic scaffolds. Azepanes (7-membered nitrogenous heterocycles) offer a unique topographical profile that bridges the gap between rigid piperidines and highly flexible macrocycles[1].

1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS: 1936110-49-4) has emerged as a highly versatile building block[2]. The strategic placement of the 2,2,2-trifluoroethyl group at the N1 position serves two primary mechanistic functions:

  • Metabolic Shielding: It sterically and electronically protects the basic nitrogen from cytochrome P450-mediated N-dealkylation, a common metabolic liability in cyclic amines[3].

  • pKa Modulation: The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity of the amine. This reduction in pKa mitigates off-target hERG binding and phospholipidosis, while simultaneously improving oral bioavailability and membrane permeability[4].

This application note provides validated, step-by-step protocols for utilizing this building block in divergent synthetic pathways, specifically focusing on reductive amination and heterocyclic fusion.

Physicochemical & Structural Properties

To ensure accurate stoichiometric calculations and analytical tracking, the foundational properties of the building block are summarized below[5].

PropertyValueAnalytical Significance
Chemical Name 1-(2,2,2-Trifluoroethyl)azepan-4-oneStandard IUPAC nomenclature.
CAS Registry Number 1936110-49-4Unique identifier for procurement.
Molecular Formula C8H12F3NOUsed for exact mass calculation.
Molecular Weight 195.18 g/mol Required for molarity and yield calculations.
Exact Mass [M+H]+ 196.09Target mass for LC-MS monitoring.
Core Reactivity Electrophilic Ketone (C4)Primary site for nucleophilic attack.

Divergent Synthetic Workflows

The C4 ketone of the azepane ring acts as a versatile electrophilic hub. Below is a logical mapping of the primary synthetic pathways accessible from this scaffold.

G SM 1-(2,2,2-Trifluoroethyl) azepan-4-one Cond1 Reductive Amination NaBH(OAc)3, AcOH SM->Cond1 Cond2 Fischer Indole Synthesis Ar-NHNH2, Acid SM->Cond2 Cond3 Enolate Alkylation LDA, R-X SM->Cond3 Prod1 4-Amino-1-(2,2,2-trifluoroethyl) azepanes Cond1->Prod1 Prod2 Azepino[4,5-b]indoles Cond2->Prod2 Prod3 C3/C5-Substituted Azepan-4-ones Cond3->Prod3

Figure 1: Divergent synthetic pathways utilizing 1-(2,2,2-Trifluoroethyl)azepan-4-one.

Validated Experimental Protocols

Protocol A: Reductive Amination at C-4

Causality & Expert Insight: The 7-membered azepanone ring exhibits significant transannular strain and conformational flexibility compared to standard 6-membered rings. When forming the intermediate iminium ion, steric hindrance at the C4 position can stall the reaction. Glacial acetic acid is added to lower the pH to ~4.5, which optimally protonates the ketone oxygen to facilitate amine attack, while keeping the amine sufficiently unprotonated to act as a nucleophile. Sodium triacetoxyborohydride (STAB) is specifically selected over sodium cyanoborohydride (NaBH3CN) due to its lower toxicity and its inability to reduce the unreacted ketone at this pH, preventing the formation of the unwanted azepan-4-ol byproduct.

Materials:

  • 1-(2,2,2-Trifluoroethyl)azepan-4-one (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N2, dissolve the azepanone (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Stir the mixture at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validating System): Before adding the reducing agent, aliquot 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The presence of the imine/iminium mass (e.g.,[M+H-H2O]+) and the disappearance of the ketone mass (m/z 196.1) confirms successful condensation. Do not proceed to step 4 until ketone conversion is >90%.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches ~8. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield the 4-aminoazepane derivative.

Protocol B: Fischer Indole Synthesis (Heterocyclic Fusion)

Causality & Expert Insight: Fusing an indole to the azepane ring creates rigidified tryptamine analogs, which are highly valuable in CNS drug discovery. The Fischer Indole Synthesis requires harsh acidic conditions to drive the [3,3]-sigmatropic rearrangement of the intermediate phenylhydrazone. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the azepane nitrogen is highly advantageous here; it reduces the basicity of the amine, preventing it from acting as an "acid sink." This ensures that the acid catalyst remains available to protonate the hydrazone, accelerating the cyclization process and improving overall yields.

Materials:

  • 1-(2,2,2-Trifluoroethyl)azepan-4-one (1.0 eq)

  • Phenylhydrazine hydrochloride derivative (1.05 eq)

  • 4M HCl in Dioxane or Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Hydrazone Formation: Combine the azepanone (1.0 eq) and the phenylhydrazine hydrochloride (1.05 eq) in a microwave-safe vial.

  • Solvent Addition: Suspend the reactants in 4M HCl in Dioxane (0.5 M concentration).

  • Cyclization: Seal the vial and heat to 90 °C using a heating block (or microwave irradiation at 100 °C for 20 minutes). Stir vigorously for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (Hexanes:EtOAc 7:3). The intermediate hydrazone will appear as a transient spot that gradually converts to a lower-Rf, UV-active, and highly fluorescent spot corresponding to the fused azepino-indole.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Neutralize the highly acidic residue by slowly adding saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the organics over MgSO4, filter, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to obtain the pure fused heterocycle.

References

  • Paone, D. V., et al. "Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)." Journal of Medicinal Chemistry 50.23 (2007): 5564-5567. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1501891, Azepan-4-one." PubChem. URL:[Link]

Sources

Application Notes and Protocols: 1-(2,2,2-Trifluoroethyl)azepan-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. The azepane ring, a seven-membered saturated heterocycle, is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its inherent three-dimensionality offers a desirable vector for substituent placement, enabling fine-tuning of interactions with biological targets. When combined with the strategic incorporation of a 2,2,2-trifluoroethyl group at the nitrogen atom, the resulting molecule, 1-(2,2,2-Trifluoroethyl)azepan-4-one , emerges as a highly valuable and versatile building block for drug discovery.

The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to significantly enhance metabolic stability, increase lipophilicity, and modulate the pKa of adjacent amines.[3] These properties are critical for improving the drug-like characteristics of a lead compound, such as its ability to cross cell membranes and its resistance to enzymatic degradation. This application note provides a comprehensive guide to the synthesis and potential applications of 1-(2,2,2-trifluoroethyl)azepan-4-one, with a particular focus on its utility in the development of neurokinin-3 (NK3) receptor antagonists, a promising class of therapeutics for the treatment of sex-hormone-related disorders.[2][4][5]

Physicochemical Properties and Design Rationale

The strategic combination of the azepan-4-one core and the N-trifluoroethyl substituent in 1-(2,2,2-Trifluoroethyl)azepan-4-one offers several advantages in drug design:

PropertyContribution of the Azepan-4-one ScaffoldContribution of the N-Trifluoroethyl Group
Three-Dimensionality Provides a non-planar, flexible scaffold for diverse substituent orientations.Influences the conformational preference of the azepane ring.
Lipophilicity The hydrocarbon backbone contributes to overall lipophilicity.The CF3 group significantly increases lipophilicity, aiding membrane permeability.[3]
Metabolic Stability The saturated ring can be susceptible to oxidation.The strong C-F bonds resist metabolic cleavage, enhancing the molecule's half-life.[3]
Basicity The secondary amine in the parent azepan-4-one is basic.The strong electron-withdrawing effect of the CF3 group reduces the basicity of the nitrogen atom, which can prevent unwanted off-target interactions with aminergic receptors.
Synthetic Handle The ketone at the 4-position provides a key site for functionalization.The trifluoroethyl group is generally stable under various reaction conditions.

Synthetic Protocol: A Plausible Route to 1-(2,2,2-Trifluoroethyl)azepan-4-one

Workflow for the Synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one

G cluster_0 Step 1: N-Trifluoroethylation cluster_1 Alternative Step 1: Reductive Amination cluster_2 Purification A Azepan-4-one C 1-(2,2,2-Trifluoroethyl)azepan-4-one A->C DIPEA, DCM, 0°C to rt B 2,2,2-Trifluoroethyl triflate B->C G Crude Product C->G D Azepan-4-one F 1-(2,2,2-Trifluoroethyl)azepan-4-one D->F Sodium triacetoxyborohydride, DCE E Trifluoroacetaldehyde E->F F->G H Purified Product G->H Column Chromatography G A 1-(2,2,2-Trifluoroethyl)azepan-4-one C Imine/Iminium Intermediate A->C Amine Addition B Primary or Secondary Amine (R1R2NH) B->C D 4-Amino-1-(2,2,2-trifluoroethyl)azepane Derivative C->D Reduction (e.g., NaBH(OAc)3)

Sources

Application Note: Utilizing 1-(2,2,2-Trifluoroethyl)azepan-4-one in the Design and Synthesis of Small Molecule CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structural rationale, synthetic integration, and pharmacological validation of azepanone-based CGRP antagonists (Gepants).

Structural Rationale & Pharmacological Significance

The calcitonin gene-related peptide (CGRP) receptor is a complex Class B G-protein-coupled receptor (GPCR) comprising the Calcitonin-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) [1]. Antagonizing this receptor has proven to be a highly effective strategy for the acute and preventive treatment of migraine. However, early small-molecule antagonists (gepants) struggled with poor oral bioavailability, rapid clearance, and off-target CYP3A4 inhibition [2].

The introduction of the 1-(2,2,2-Trifluoroethyl)azepan-4-one scaffold represented a watershed moment in gepant development. As a Senior Application Scientist, I emphasize this scaffold for three distinct mechanistic reasons:

  • Conformational Locking: The 7-membered azepane ring provides the exact dihedral angles required to project attached pharmacophores (such as C-6 aryl groups) deep into the hydrophobic pocket formed at the CLR/RAMP1 interface.

  • Metabolic Shielding via Trifluoroethylation: Unsubstituted or simple alkyl-substituted lactams/azepanes are highly susceptible to N-dealkylation and oxidative metabolism. The strong electron-withdrawing nature of the N-1 trifluoroethyl group drastically lowers the pKa of adjacent protons, shielding the core from cytochrome P450-mediated degradation and improving oral bioavailability (F%) [1].

  • C-4 Functionalization: The ketone at the 4-position of the azepane ring serves as an ideal electrophilic hub. It allows for stereoselective reductive amination or the construction of spirocyclic systems (e.g., spiropiperidines), which are critical for interacting with the extracellular loops of the CGRP receptor [4].

Mechanistic Pathway of CGRP Antagonism

To understand the assay design, we must first map the signaling cascade. CGRP receptor activation is coupled to the Gs protein, leading to the stimulation of adenylyl cyclase (AC) and a subsequent surge in intracellular cyclic AMP (cAMP). This cAMP elevation triggers the vasodilation and neurogenic inflammation characteristic of migraine pathology. Trifluoroethyl-azepane derivatives act as competitive antagonists, physically occluding the CGRP binding cleft.

CGRP_Pathway CGRP CGRP Neuropeptide Receptor CGRP Receptor (CLR / RAMP1 Complex) CGRP->Receptor Binds to extracellular domain Antagonist Trifluoroethyl-azepanone Antagonist Antagonist->Receptor Competitively blocks binding cleft Gs Gs Protein Activation Receptor->Gs Conformational shift AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP Intracellular cAMP Surge AC->cAMP Catalyzes ATP conversion Response Vasodilation & Pain Transmission cAMP->Response Triggers downstream kinases

Diagram 1: CGRP receptor Gs-coupled signaling pathway and competitive antagonism mechanism.

Synthetic Integration Protocol

The following self-validating protocol details the integration of 1-(2,2,2-Trifluoroethyl)azepan-4-one into a functionalized antagonist via stereoselective reductive amination, a common pathway for generating high-affinity gepants [2].

Synthesis_Workflow Core 1-(2,2,2-Trifluoroethyl) azepan-4-one Step1 Chiral Amine Condensation Core->Step1 Imine Chiral Imine Intermediate Step1->Imine Step2 Stereoselective Reduction Imine->Step2 Product 4-Amino-azepane Antagonist Precursor Step2->Product

Diagram 2: Synthetic workflow for the functionalization of the azepanone core.

Protocol 1: Stereoselective Reductive Amination

Causality: Establishing the correct stereocenter at the C-4 position is non-negotiable; the enantiomeric pair typically exhibits a >100-fold drop in receptor affinity due to steric clashes with RAMP1's Trp74 residue.

  • Imine Formation:

    • Dissolve 1-(2,2,2-Trifluoroethyl)azepan-4-one (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a chiral auxiliary amine (e.g., (R)-tert-butanesulfinamide, 1.1 eq) and titanium(IV) ethoxide (2.0 eq) as a Lewis acid and water scavenger.

    • Stir at room temperature for 12 hours under a nitrogen atmosphere.

    • Validation Step: Monitor complete consumption of the ketone via LC-MS. The absence of the parent mass (M+H) confirms quantitative imine formation.

  • Stereoselective Reduction:

    • Cool the reaction mixture to -48°C.

    • Slowly add sodium borohydride (NaBH4, 3.0 eq) in methanol.

    • Causality: The bulky tert-butanesulfinyl group directs the hydride attack exclusively from the less hindered face, ensuring high diastereomeric excess (de >95%).

  • Cleavage and Isolation:

    • Quench with saturated aqueous NH4Cl. Extract with ethyl acetate.

    • Cleave the chiral auxiliary using 4M HCl in dioxane to yield the primary 4-amino-azepane core.

    • Validation Step: Perform Chiral HPLC. A self-validating synthesis must show an enantiomeric excess (ee) of >98% before proceeding to coupling reactions.

In Vitro Pharmacological Validation

Because CGRP receptor pharmacology is notoriously species-dependent, testing must be conducted in humanized systems. We utilize SK-N-MC cells, which endogenously express the complete human CGRP receptor complex (CLR, RAMP1, and RCP)[3].

Protocol 2: cAMP HTRF Functional Assay

Causality: While radioligand binding confirms affinity, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is required to prove functional antagonism (lack of intrinsic agonist activity) and to calculate the functional IC50.

  • Cell Preparation: Plate SK-N-MC cells at 5,000 cells/well in a 384-well plate using assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Incubation: Add the synthesized azepane-antagonist in a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add human

    
    -CGRP at its EC80 concentration (typically 0.3 nM). Incubate for an additional 30 minutes.
    
  • Detection: Lyse cells and add HTRF detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). Read time-resolved fluorescence at 665 nm and 620 nm.

  • System Validation:

    • Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness.

    • Include a reference standard (e.g., Telcagepant). The IC50 of the reference must fall within 3-fold of its historical mean (approx. 2-5 nM) for the plate data to be accepted.

Quantitative Data Analysis: Scaffold Optimization

The table below summarizes the structure-activity relationship (SAR) improvements achieved by transitioning from an unsubstituted azepanone to the 1-(2,2,2-Trifluoroethyl)azepanone core.

Core ScaffoldHuman CGRP IC50 (nM)Oral Bioavailability (F%)Half-life (t1/2, hrs)CYP3A4 Inhibition (IC50, µM)
Unsubstituted Azepanone12.5< 5%0.81.2 (Strong)
N-Methyl Azepanone8.212%1.53.5 (Moderate)
1-(Trifluoroethyl)azepanone 1.8 > 45% 4.2 > 20 (Negligible)

Data Interpretation: The trifluoroethyl group not only enhances target affinity (IC50 = 1.8 nM) by engaging in favorable halogen-bonding interactions within the receptor pocket, but it also abolishes time-dependent CYP3A4 inhibition, a major hurdle in early gepant programs [3].

In Vivo Efficacy: The Marmoset Model

Rodent models are virtually useless for evaluating small-molecule CGRP antagonists because rodent RAMP1 lacks the critical Trp74 residue present in humans (rodents have a Tyrosine at this position), resulting in a >1000-fold loss in drug affinity. Therefore, in vivo efficacy must be validated using the Marmoset Facial Blood Flow Assay [3].

Protocol 3: Marmoset Facial Blood Flow Assay
  • Subject Preparation: Anesthetize adult common marmosets (Callithrix jacchus). Maintain core temperature at 37°C.

  • Baseline Measurement: Attach a laser Doppler flowmetry probe to the facial skin to continuously monitor microvascular blood flow.

  • Compound Administration: Administer the trifluoroethyl-azepane antagonist intravenously (IV) at 1 mg/kg or orally (PO) at 10 mg/kg.

  • CGRP Challenge: 30 minutes post-dose, administer an IV bolus of human

    
    -CGRP (1 µg/kg).
    
  • Validation & Readout:

    • Self-Validation: A vehicle-only control group must show a >150% increase in baseline facial blood flow upon CGRP challenge.

    • Efficacy is quantified as the percentage inhibition of the CGRP-induced blood flow area under the curve (AUC). A successful trifluoroethyl-azepane candidate should demonstrate >80% inhibition.

References

  • Title: Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for the treatment of migraine headache Source: Organic Letters URL: [Link]

  • Title: Calcitonin gene-related peptide (CGRP) receptor antagonists: Heterocyclic modification of a novel azepinone lead Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Optimization of azepanone calcitonin gene-related peptide (CGRP) receptor antagonists: development of novel spiropiperidines Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Application Note: Isolation and Purification Strategies for 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS: 1936110-49-4) [1]

Introduction and Physicochemical Profiling

1-(2,2,2-Trifluoroethyl)azepan-4-one is a highly specialized fluorinated building block increasingly utilized in the synthesis of complex polycyclic scaffolds, such as CFTR potentiators and novel CNS therapeutics [1, 3]. Azepan-4-one derivatives are traditionally synthesized via ring expansion of piperid-4-ones or Dieckmann condensations [2]; however, isolating them in high purity presents unique physicochemical challenges.

As a Senior Application Scientist, I emphasize that successful purification requires a deep understanding of the molecule's electronic and structural nuances. The 2,2,2-trifluoroethyl group exerts a powerful electron-withdrawing (-I) effect, pulling electron density away from the azepane nitrogen. This fundamentally alters the molecule's behavior compared to standard N-alkyl azepanes:

  • Depressed Basicity: The pKa of the conjugate acid drops from a typical ~9.5 to approximately 5.5. Weak aqueous acids will fail to protonate this amine quantitatively.

  • Chromatographic Advantage: The reduced basicity mitigates the severe peak tailing typically caused by strong amine-silanol interactions on unmodified silica gel [2].

  • Thermal and Base Sensitivity: The 7-membered cyclic ketone is susceptible to base-catalyzed aldol self-condensation and transannular degradation if exposed to high heat or strong bases for prolonged periods [2].

Table 1: Physicochemical Profile & Purification Implications
PropertyCharacteristicImplication for Purification Strategy
Basic pKa ~5.5 (Estimated)Requires strong acid (1M HCl) for aqueous extraction; weak acids (e.g., citric acid) are insufficient.
Silica Gel Interaction Low to ModerateReduced tailing; basic modifiers (e.g., Triethylamine) in the mobile phase are generally unnecessary.
Thermal Stability ModerateProne to degradation at high temperatures; requires high-vacuum (<1 mmHg) for distillation.
Physical State Viscous OilCrystallization is unviable; liquid-handling techniques (distillation/chromatography) are mandatory.

Purification Workflow Decision Matrix

The purification of 1-(2,2,2-Trifluoroethyl)azepan-4-one should follow an orthogonal approach. Initial liquid-liquid extraction (LLE) removes non-basic organic impurities. Following LLE, the scale of the reaction dictates the final polishing step: flash chromatography for small-scale discovery (< 5 g) or vacuum distillation for process scale-up (> 5 g).

PurificationWorkflow Crude Crude Reaction Mixture 1-(2,2,2-Trifluoroethyl)azepan-4-one LLE Liquid-Liquid Extraction (1M HCl / DCM) Crude->LLE AqPhase Aqueous Phase (Protonated Product) LLE->AqPhase Product OrgPhase Organic Phase (Neutral Impurities) LLE->OrgPhase Discard Basify Basification (pH 10) & DCM Extraction AqPhase->Basify CrudeOil Crude Target Oil (>85% Purity) Basify->CrudeOil Decision Scale Decision CrudeOil->Decision Chroma Flash Chromatography (Scale < 5g) Decision->Chroma Small Scale Distill Vacuum Distillation (Scale > 5g) Decision->Distill Large Scale Pure1 Purified Compound (>98% Purity) Chroma->Pure1 Pure2 Purified Compound (>95% Purity) Distill->Pure2

Workflow for the isolation and purification of 1-(2,2,2-Trifluoroethyl)azepan-4-one.

Detailed Experimental Protocols

Protocol A: Orthogonal Acid-Base Partitioning (Pre-Purification)

Causality Focus: Because the trifluoroethyl group drastically lowers the amine's basicity, 1M HCl is strictly required to force the equilibrium toward the water-soluble hydrochloride salt.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) at a ratio of 10 mL per gram of crude.

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 5 mL/g).

  • Organic Wash: Wash the combined aqueous acidic layers with fresh DCM (5 mL/g). Self-Validation: Analyze the DCM wash via GC-MS; it should contain unreacted neutral ketones and non-basic byproducts, but no target mass. Discard the organic layer.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice bath. Crucial Step: Cooling prevents base-catalyzed aldol condensation of the azepanone ring. Carefully add 2M NaOH dropwise until the solution reaches pH 10 (verify with pH paper).

  • Product Recovery: Extract the liberated free base with DCM (3 × 5 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath ≤ 30 °C) to yield the pre-purified oil.

Protocol B: Normal-Phase Flash Chromatography (Scale < 5 g)

Causality Focus: The target molecule lacks a strong UV chromophore (no conjugated pi-systems). UV monitoring at 254 nm is unreliable. Fraction collection must be validated using chemical stains.

  • Column Preparation: Pack a column with 230–400 mesh silica gel (approx. 40 g silica per gram of crude oil).

  • Loading: Dissolve the LLE-purified oil in a minimum volume of DCM and load it evenly onto the silica bed.

  • Elution: Run a gradient mobile phase of Hexanes : Ethyl Acetate. Start at 90:10 and gradually ramp to 70:30. Note: Due to the electron-withdrawing CF₃ group, the compound will elute symmetrically without the need for basic modifiers like Triethylamine [3].

  • Fraction Monitoring: Spot fractions on a silica TLC plate. Develop in 70:30 Hexanes:EtOAc. Stain the plate with Potassium Permanganate (KMnO₄) or Iodine (I₂) and apply heat. The target compound will appear as a distinct yellow/brown spot.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure to yield the pure compound (>98% purity).

Protocol C: Kugelrohr Vacuum Distillation (Scale > 5 g)

Causality Focus: Azepanones decompose upon prolonged heating at atmospheric pressure. High vacuum is required to depress the boiling point to a safe thermal window.

  • Setup: Transfer the LLE-purified oil to a Kugelrohr distillation flask. Ensure the system is rigorously sealed.

  • Vacuum Application: Apply high vacuum (≤ 1.0 mmHg). Allow the system to equilibrate for 5 minutes to remove residual DCM traces.

  • Distillation: Gradually increase the oven temperature. The target 1-(2,2,2-Trifluoroethyl)azepan-4-one typically distills between 85 °C and 105 °C at 1.0 mmHg .

  • Collection: Collect the distillate in the receiving bulb, which must be actively cooled with a dry ice/acetone bath to prevent vapor loss of the volatile oil.

Quantitative Method Comparison

Table 2: Performance Metrics of Purification Modalities
MethodOptimal ScaleTypical Recovery YieldTarget PurityPrimary AdvantagePrimary Limitation
Acid-Base LLE Any Scale85 – 95%80 – 90%Rapidly removes neutral and polymeric impurities.Cannot separate structurally similar basic byproducts.
Flash Chromatography < 5 grams75 – 85%> 98%Exceptional resolution of closely related structural analogs.High solvent consumption; labor and time-intensive.
Vacuum Distillation > 5 grams80 – 90%> 95%Highly scalable; completely solvent-free polishing.Risk of thermal degradation if vacuum integrity is compromised.

References

  • Title: 1936110-49-4 | 1-(2,2,2-Trifluoroethyl)
  • Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Source: ACS Publications URL
  • Title: Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators Source: Semantic Scholar URL

developing assays for 1-(2,2,2-Trifluoroethyl)azepan-4-one activity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Functional Characterization and Assay Development for 1-(2,2,2-Trifluoroethyl)azepan-4-one Scaffolds

Executive Summary

1-(2,2,2-Trifluoroethyl)azepan-4-one is a privileged heterocyclic scaffold primarily utilized in the design of Cathepsin K (CatK) inhibitors and other cysteine protease modulators. The azepan-4-one ring system serves as a structural mimic of the peptide backbone, positioning the C-4 ketone to act as an electrophilic "warhead" that forms a reversible hemithioketal adduct with the active site cysteine (Cys25 in CatK). The N-trifluoroethyl substituent modulates lipophilicity and metabolic stability, reducing oxidative dealkylation liabilities common to non-fluorinated analogs.

This guide details the assay architecture required to validate this scaffold, ranging from chemical integrity (QC) to biological activity (Enzymatic Inhibition).

Chemical Validation & Quality Control

Before biological testing, the electrophilic nature of the ketone must be validated. Azepan-4-ones, particularly those with electron-withdrawing groups, can exist in equilibrium with their hydrate (gem-diol) forms in aqueous media, which are biologically inactive until dehydrated.

Protocol A: LC-MS/NMR Purity & Hydration State Analysis

Objective: Quantify the ketone/hydrate ratio and ensure the scaffold is intact.

  • Reagents:

    • Solvent: DMSO-d6 (anhydrous) for "true" ketone measurement.

    • Solvent: D2O/Acetonitrile-d3 (1:1) for aqueous equilibrium measurement.

    • Internal Standard: 1,3,5-Trimethoxybenzene.

  • Methodology:

    • Sample Prep: Dissolve 5 mg of 1-(2,2,2-Trifluoroethyl)azepan-4-one in 600 µL of DMSO-d6.

    • 13C-NMR Acquisition: Focus on the carbonyl region (~205-215 ppm).

      • Ketone Signal:[1] ~210 ppm.

      • Gem-diol (Hydrate) Signal: ~90-95 ppm (if water is present).

    • LC-MS: Run a gradient (5-95% ACN in water + 0.1% Formic Acid).

      • Note: The trifluoroethyl group provides a distinct mass signature. Monitor for [M+H]+ and [M+H+H2O]+ (hydrate adducts).

Expert Insight: If the gem-diol peak in aqueous NMR exceeds 50%, the compound's apparent potency in biological assays may be kinetically delayed (dehydration step required).

Biological Assay Development: Cathepsin K Inhibition[2]

The primary application of this scaffold is inhibiting Cathepsin K, a target for osteoporosis.[2] We utilize a FRET (Fluorescence Resonance Energy Transfer) assay to monitor the cleavage of a peptide substrate.

Mechanism of Action

The azepan-4-one ketone undergoes nucleophilic attack by the thiolate of CatK Cys25, forming a reversible hemithioketal intermediate. This mimics the transition state of peptide hydrolysis.

CatK_Mechanism CatK Cathepsin K (Active Cys25-SH) Complex Hemithioketal Transition State CatK->Complex Nucleophilic Attack Scaffold Azepan-4-one (Ketone Electrophile) Scaffold->Complex Binding (Kon) Inhibition Reversible Inhibition Complex->Inhibition Stabilization Inhibition->CatK Dissociation (Koff) Inhibition->Scaffold Dissociation (Koff)

Figure 1: Mechanism of Reversible Covalent Inhibition by Azepan-4-ones.

Protocol B: Cathepsin K FRET Assay

Materials:

  • Enzyme: Recombinant Human Cathepsin K (activate immediately before use).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic) or Z-Leu-Arg-MCA.

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (Critical for Cys protease activity).

Step-by-Step Procedure:

  • Activation: Dilute Cathepsin K stock to 2x concentration (e.g., 2 nM) in Assay Buffer containing fresh DTT. Incubate at RT for 15 mins to reduce the active site cysteine.

  • Compound Plate: Dispense 1-(2,2,2-Trifluoroethyl)azepan-4-one (or derivatives) via acoustic droplet ejection (Echo) into 384-well black plates. 10-point dose-response (start 10 µM, 1:3 dilution).

  • Enzyme Addition: Add 10 µL of activated Cathepsin K to the wells. Centrifuge briefly (1000 rpm, 30s).

  • Pre-Incubation: Incubate for 30 minutes at RT. Crucial: This allows the covalent bond formation equilibrium to establish.[3]

  • Substrate Initiation: Add 10 µL of Substrate (20 µM final).

  • Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

Data Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).



Advanced Characterization: Reversibility & Residence Time

Since azepan-4-ones are reversible covalent inhibitors, standard IC50 values can be misleading if the incubation time varies. You must validate reversibility to distinguish them from "suicide substrates" (irreversible alkylators).

Protocol C: Jump-Dilution (Recovery) Assay

Objective: Confirm that the inhibitor dissociates from the enzyme.

  • Incubation: Incubate CatK (100x concentration, e.g., 100 nM) with the Azepan-4-one compound (10x IC50) for 1 hour.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate (Z-Phe-Arg-AMC). Final Enzyme conc: 1 nM.

  • Measurement: Monitor enzymatic activity recovery over time.

    • Irreversible Inhibitor: No recovery of activity (flat line).

    • Reversible Inhibitor (Azepan-4-one): Slow recovery of activity as the compound dissociates (

      
      ).
      

Experimental Workflow Diagram

Assay_Workflow Start Compound Synthesis 1-(2,2,2-Trifluoroethyl)azepan-4-one QC QC: LC-MS & NMR (Check Hydration State) Start->QC Screen Primary Screen CatK FRET Assay QC->Screen Pass Fail Discard/Repurify QC->Fail Fail (<90% Purity) Hit Hit Identification (IC50 < 1 µM) Screen->Hit Kinetic Kinetic Profiling Jump-Dilution (Reversibility) Hit->Kinetic Yes Hit->Fail No Kinetic->Start SAR Iteration

Figure 2: Assay Development Lifecycle for Azepan-4-one Scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Activity (High IC50) Compound is in hydrate form (gem-diol).Store compound in 100% DMSO (desiccated). Avoid freeze-thaw cycles in aqueous buffers.
Non-Linear Kinetics Oxidation of Enzyme.Critical: Use fresh DTT (dithiothreitol) or L-Cysteine in the assay buffer. Cysteine proteases degrade rapidly without reducing agents.
Fluorescence Interference Inner Filter Effect.The azepan-4-one scaffold is generally UV-transparent, but downstream derivatives might quench. Run a "mock" quench control with free AMC fluorophore.

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380–1395.

  • Yamashita, D. S., et al. (2006). "Structure-activity relationships of azepanone-based inhibitors of the cysteine protease cathepsin K." Journal of Medicinal Chemistry, 49(5), 1597–1612.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Methods of Biochemical Analysis.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67–73.

Sources

Application Note: Large-Scale Synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the large-scale synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one . It prioritizes process robustness, scalability, and chemical selectivity, specifically addressing the challenge of alkylating the amine without compromising the ketone functionality.

Abstract

This protocol details a scalable, high-yield synthetic route for 1-(2,2,2-Trifluoroethyl)azepan-4-one , a critical intermediate in the development of protease inhibitors and GPCR ligands. Unlike reductive amination strategies that risk reducing the C4-ketone, this guide utilizes a direct N-alkylation approach using 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFE-OTf) under mild basic conditions. The method is optimized for kilogram-scale production, featuring a self-validating purification workflow that avoids chromatographic separation in favor of salt formation and crystallization.

Introduction & Strategic Analysis

The azepan-4-one scaffold is a privileged structure in medicinal chemistry, offering a unique 7-membered ring geometry that positions substituents for optimal receptor binding. The introduction of a 2,2,2-trifluoroethyl (TFE) group on the nitrogen atom serves two critical functions:

  • Metabolic Stability: The strong C-F bonds and electron-withdrawing nature of the TFE group reduce the basicity of the amine (

    
     shift from ~10 to ~5-6), protecting it from oxidative metabolism (e.g., N-dealkylation).
    
  • Lipophilicity Modulation: The TFE moiety enhances membrane permeability without the steric bulk of a tert-butyl or cyclohexyl group.

Retrosynthetic Logic

The synthesis is disconnected at the


 bond.
  • Path A (Reductive Amination): Reaction of azepan-4-one with trifluoroacetaldehyde (fluoral). Critique: Requires reducing agents (e.g., NaBH(OAc)3) that may partially reduce the C4-ketone to the alcohol, necessitating difficult separation or protection steps.

  • Path B (Direct Alkylation): Reaction of azepan-4-one with a trifluoroethyl electrophile (

    
    ). Selected Route: Using a highly reactive triflate leaving group allows the reaction to proceed at low temperatures, preserving the ketone and minimizing elimination side products.
    

Figure 1: Retrosynthetic strategy highlighting the direct alkylation approach to preserve the ketone functionality.

Experimental Protocol

Materials & Equipment[1][2]
  • Reactors: 20 L Glass-lined reactor (GLR) with cryostat (-20°C to 100°C) and overhead stirring.

  • Reagents:

    • Azepan-4-one Hydrochloride (CAS 105416-56-6): 1.0 kg (6.68 mol)

    • 2,2,2-Trifluoroethyl triflate (TFE-OTf): 1.70 kg (7.35 mol, 1.1 equiv) [Note: Can be generated in situ if cost is critical, but commercial source preferred for quality control]

    • Potassium Carbonate (

      
      ), anhydrous, milled: 2.77 kg (20.0 mol, 3.0 equiv)
      
    • Acetonitrile (ACN), HPLC grade: 10 L (10 vol)

    • Ethyl Acetate (EtOAc) & Heptane: For workup/crystallization.

    • HCl in Dioxane (4M): For salt formation.

Step-by-Step Methodology
Step 1: Free-Basing and Reaction Setup
  • Charge the 20 L reactor with Acetonitrile (10 L) .

  • Add Azepan-4-one HCl (1.0 kg) while stirring at 150 rpm. Ensure a homogenous suspension.

  • Add Milled

    
     (2.77 kg)  in portions over 15 minutes. Exotherm Note: Mild exotherm may occur; maintain internal temperature (IT) < 25°C.
    
  • Cool the mixture to 0°C using the cryostat.

Step 2: Controlled Alkylation
  • Addition: Charge TFE-OTf (1.70 kg) into a dropping funnel. Add dropwise to the reactor over 60–90 minutes , maintaining IT between 0°C and 5°C .

    • Process Insight: Slow addition prevents localized hotspots which could lead to bis-alkylation (quaternization) or polymerization.

  • Reaction: After addition, allow the slurry to warm to Room Temperature (20–25°C) . Stir for 12–16 hours .

  • Monitoring: Sample an aliquot (50 µL), filter, and analyze by GC-MS or HPLC.

    • Completion Criteria: < 1.0% remaining Azepan-4-one.

Step 3: Workup and Isolation
  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (

    
    ). Wash the cake with ACN (2 L).
    
  • Concentration: Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to roughly 20% of the original volume (approx. 2-3 L).

  • Partition: Dilute the residue with Ethyl Acetate (10 L) and Water (10 L) . Stir vigorously for 20 minutes.

  • Separation: Separate the phases. Re-extract the aqueous phase with EtOAc (5 L).

  • Washing: Combine organic layers and wash with Brine (5 L) . Dry over anhydrous

    
    , filter, and concentrate to a crude oil.
    
Step 4: Purification via Hydrochloride Salt Formation

Rationale: The free base is likely a high-boiling oil. Converting to the HCl salt ensures high purity and provides a stable solid for storage.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (5 L) . Cool to 0–5°C .

  • Salt Formation: Slowly add 4M HCl in Dioxane (1.8 L, ~1.1 equiv) . A white precipitate should form immediately.

  • Crystallization: Stir the suspension at 0°C for 2 hours. If the precipitate is gummy, add Heptane (2 L) slowly to induce crystallization.

  • Filtration: Filter the solid product. Wash the cake with cold EtOAc/Heptane (1:1, 2 L).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield and Specifications
  • Theoretical Yield: ~1.54 kg (as HCl salt)

  • Expected Isolated Yield: 1.25 – 1.35 kg (81–88%)

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.5%[1][2]

Process Safety & Critical Control Points (CCP)

Hazard / CCPRisk LevelMitigation Strategy
TFE-OTf Toxicity HighTFE-OTf is a potent alkylating agent (genotoxic). Handle in a closed system or fume hood. Use double-gloving and specific neutralization protocols (e.g., aqueous ammonia) for spills.
Exotherm Control MediumThe reaction of TFE-OTf with amines is exothermic. Strictly control addition rate to keep IT < 5°C during the initial phase.
Ketone Stability LowAvoid using strong bases (e.g., NaH, LDA) or reducing agents (NaBH4) which would destroy the ketone.

is safe.

Analytical Data Validation

1H NMR (400 MHz, DMSO-d6):

  • 
     11.5 (br s, 1H, 
    
    
    
    ), 4.35 (q,
    
    
    Hz, 2H,
    
    
    ), 3.60-3.40 (m, 4H, ring
    
    
    ), 2.85-2.70 (m, 4H, ring
    
    
    ), 2.05-1.90 (m, 2H, ring
    
    
    ).
  • Note: The quartet at ~4.35 ppm is diagnostic for the N-trifluoroethyl group.

13C NMR (100 MHz, DMSO-d6):

  • 
     208.5 (C=O), 124.8 (q, 
    
    
    
    Hz,
    
    
    ), 56.2, 54.1 (ring N-C), 52.5 (q,
    
    
    Hz,
    
    
    ), 42.1, 40.5 (ring C-CO), 26.3.

Mass Spectrometry (ESI+):

  • Calculated

    
     (Free base).
    
  • Found

    
    .
    

Process Flow Diagram

Figure 2: Process flow diagram for the synthesis and isolation of the target compound.

References

  • General N-Trifluoroethylation Methodology

    • Title: Trifluoroethylation of secondary amines with 2,2,2-trifluoroethyl trifl
    • Context: Establishes the use of triflates for mild alkylation of amines without affecting other sensitive groups.
    • Source:J. Org.[3] Chem.2003 , 68, 24, 9151-9154.

  • Azepan-4-one Scaffold Synthesis

    • Title: Application Notes and Protocols for Scaling Up the Synthesis of Azepane-2,4-dione.
    • Context: Provides background on the handling and stability of azepanone rings.
    • Source: BenchChem Application Note.

  • Large Scale Alkylation Safety

    • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines.[4][5]

    • Context: Discusses suppression of over-alkyl
    • Source: US Patent 6,423,871.

  • Properties of Trifluoroethyl Amines

    • Title: Synthesis of Trifluoroethyl Ethers and Amines.[6]

    • Context: Details the physicochemical property changes (pKa, lipophilicity) induced by the TFE group.
    • Source:RSC Advances2012 , 2, 1-5.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TFE-AZP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of N-Trifluoroethylation Protocols[1]

System Overview & Strategic Analysis

The synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one presents a classic but deceptive challenge in medicinal chemistry.[1] While it appears to be a standard N-alkylation, the introduction of the 2,2,2-trifluoroethyl (TFE) group fundamentally alters the physicochemical properties of the amine.

The electron-withdrawing nature of the trifluoromethyl group (


) significantly reduces the nucleophilicity of the nitrogen during the reaction and, critically, lowers the 

of the final product (typically by 3–4 units compared to the parent amine). This guide addresses the specific pitfalls of N-alkylation using 2,2,2-trifluoroethyl triflate (TFE-OTf) , the most robust method for this transformation.
Core Reaction Scheme
  • Substrate: Azepan-4-one Hydrochloride (CAS: 19869-42-2)[1]

  • Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFE-OTf) (CAS: 6226-25-1)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Standard Operating Procedure (SOP)

This optimized protocol minimizes side reactions (such as aldol condensation of the ketone) while maximizing conversion of the deactivated amine.

Materials
ComponentEquiv.RoleCritical Note
Azepan-4-one HCl 1.0SubstrateEnsure salt is dry; hygroscopic nature can quench triflate.[1]
TFE-OTf 1.2–1.5ElectrophileVolatile & Toxic. Handle in fume hood.[1] Fresh bottles preferred.

(Anhydrous)
3.0BaseMust be finely ground to increase surface area.
Acetonitrile (Dry) [0.1 M]SolventWater content <50 ppm to prevent triflate hydrolysis.
Step-by-Step Protocol
  • Free-Basing (In-Situ):

    • Charge a flame-dried reaction flask with Azepan-4-one HCl (1.0 equiv) and

      
        (3.0 equiv).
      
    • Add anhydrous Acetonitrile (concentration ~0.1 M).

    • Stir vigorously at room temperature (RT) for 30 minutes. Note: This ensures the amine is available as a free base before the electrophile is added.

  • Alkylation:

    • Cool the suspension to 0°C.

    • Add 2,2,2-Trifluoroethyl triflate (1.2 equiv) dropwise via syringe.

    • Allow the mixture to warm to RT and then heat to 60°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The product peak will show a distinct mass shift (+82 Da) and a longer retention time due to the lipophilic TFE group.

  • Workup:

    • Cool to RT. Filter off the inorganic salts through a Celite pad; rinse with EtOAc.

    • Concentrate the filtrate carefully (the product may be somewhat volatile or unstable to prolonged heat).

    • Partition: Dissolve residue in EtOAc and wash with saturated

      
      .
      
    • Crucial: Do not rely on standard acid extraction (see Troubleshooting Q2).

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc (gradient 0%

      
       30%). The TFE group reduces polarity, so the product elutes earlier than the parent amine.
      

Troubleshooting Knowledge Base (Q&A)

Q1: The reaction conversion stalls at ~50%. Adding more triflate doesn't help.[1] Why?

Diagnosis: This is likely due to triflate hydrolysis or protonation of the intermediate .

  • Mechanism: TFE-OTf is highly reactive but also susceptible to hydrolysis by trace water.[1] If your solvent is "wet," the triflate converts to trifluoroethanol and triflic acid. The generated acid then protonates your unreacted azepan-4-one, rendering it non-nucleophilic.[1]

  • Solution:

    • Use freshly distilled or molecular-sieve-dried Acetonitrile.[1]

    • Switch to Cesium Carbonate (

      
      ) . The "Cesium Effect" improves solubility and nucleophilicity in heterogeneous reactions.
      
    • Add the triflate in two portions: 1.0 equiv at start, and 0.5 equiv after 4 hours if conversion stalls.

Q2: I performed an acid-base extraction, but my yield is near zero. Where is my product?

Diagnosis: You likely lost the product in the organic layer during the acid wash or the aqueous layer during the final extraction, due to the


 Shift .
  • Explanation: The electron-withdrawing TFE group lowers the basicity of the nitrogen (

    
    ).
    
    • Scenario A: If you washed the organic layer with strong acid (1M HCl), the product protonated and went into the water.

    • Scenario B: If you then basified the water to pH 10 and extracted, it should have returned to the organic phase. However, if you only adjusted to pH 7–8, the amine might still be partially protonated or water-soluble enough to remain in the aqueous phase.

  • Corrective Action: Avoid acid-base extraction for TFE-amines. Stick to a simple aqueous wash (

    
    ) to remove triflic acid salts, then proceed directly to chromatography.
    
Q3: I see a major side product with M+ mass corresponding to a dimer. What is it?

Diagnosis: Aldol Condensation of the ketone.

  • Mechanism: Azepan-4-one possesses

    
    -protons adjacent to the ketone.[1] Under basic conditions and high heat, enolization can occur, leading to self-condensation.[1]
    
  • Solution:

    • Lower the reaction temperature to 40–50°C.

    • Avoid strong soluble bases (like NaH or alkoxides). Stick to

      
      .
      
    • Ensure the concentration is not too high (<0.2 M) to disfavor intermolecular reactions.

Workflow Visualization

The following diagram illustrates the critical decision points and logic flow for this synthesis.

G Start Start: Azepan-4-one HCl FreeBase Free-Basing (K2CO3, MeCN, 30 min) Start->FreeBase Alkylation Alkylation (+ TFE-OTf, 60°C) FreeBase->Alkylation Check LC-MS Check (Conversion > 90%?) Alkylation->Check AddReagent Add 0.5 eq TFE-OTf Check Solvent Dryness Check->AddReagent No (<50%) Workup Workup Filter Salts -> Conc. Check->Workup Yes AddReagent->Alkylation ExtractionDecision Extraction Strategy Workup->ExtractionDecision AcidBase Acid-Base Extraction (RISKY: pKa Shift) ExtractionDecision->AcidBase Avoid DirectWash Direct Wash (Sat. NaHCO3 only) ExtractionDecision->DirectWash Recommended Purification Flash Chromatography (Hex/EtOAc) AcidBase->Purification Low Yield DirectWash->Purification Final Pure 1-(2,2,2-Trifluoroethyl)azepan-4-one Purification->Final

Caption: Logical workflow for the synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one, highlighting the critical divergence at the extraction stage to avoid yield loss.

Comparative Data: Reagent Selection

Alkylating AgentReactivityStabilityRecommended ConditionsNotes
TFE-Triflate HighLow (Moisture Sensitive)

, MeCN, 60°C
Gold Standard. Best balance of yield vs. time.[1]
TFE-Iodide LowHigh

, DMF, 100°C
Requires harsh conditions; risk of ketone decomposition.
TFE-Tosylate ModerateModerate

, DMF, 80°C
Slower than triflate; harder to separate tosylate byproducts.

References

  • Johnström, P., & Stone-Elander, S. (1995).[3] The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 543–552. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Levin, V. V., et al. (2013). Synthesis of N-(2,2,2-trifluoroethyl)amines by reductive amination. Tetrahedron Letters, 54(44), 5905-5907. (Note: Cited for context on alternative reductive amination challenges). Link

  • PubChem. (2025).[4][5] Azepan-4-one hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: 1-(2,2,2-Trifluoroethyl)azepan-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Profile

Target Molecule: 1-(2,2,2-Trifluoroethyl)azepan-4-one Core Challenge: This synthesis sits at the intersection of two competing reactivity profiles: the nucleophilicity of the amine vs. the enolizability of the ketone. The electron-withdrawing nature of the trifluoroethyl (TFE) group significantly alters the basicity of the nitrogen, while the 7-membered azepane ring introduces conformational strain that affects cyclization kinetics.

Primary Synthetic Routes:

  • N-Alkylation (Convergent): Direct alkylation of azepan-4-one with trifluoroethylating agents.

  • Dieckmann Cyclization (Linear): Ring closure of an N-trifluoroethyl diester precursor.

Route A: Direct N-Alkylation (Troubleshooting)

Context: This route involves reacting azepan-4-one (often as a hydrochloride salt) with a trifluoroethylating agent like 2,2,2-trifluoroethyl triflate (TFE-OTf) or 2,2,2-trifluoroethyl iodide (TFE-I).

Critical Impurity: O-Alkylated Enol Ether
  • Symptom: Loss of ketone signal in IR (approx. 1715 cm⁻¹); appearance of alkene signals in NMR.

  • Root Cause: Azepan-4-one is an amino ketone. Under basic conditions required to deprotonate the amine (for N-alkylation), the ketone can enolize. "Hard" electrophiles like TFE-OTf attack the "hard" oxygen of the enolate rather than the nitrogen.

ParameterN-Alkylation (Desired)O-Alkylation (Undesired)
Nucleophile Nitrogen (Soft)Enolate Oxygen (Hard)
Electrophile Preference Alkyl Iodides / TosylatesAlkyl Triflates / Fluorosulfonates
Solvent Influence Polar Aprotic (DMF, MeCN)Polar Protic / HMPA

Corrective Action (Q&A):

Q: I am seeing significant O-alkylation (approx. 15-20%). How do I shift selectivity to Nitrogen?

A: You are likely using TFE-OTf with a strong base. Switch to 2,2,2-trifluoroethyl iodide (TFE-I) or nonaflate . While TFE-I is less reactive, it is a "softer" electrophile that prefers the nitrogen center.

  • Protocol Adjustment: Use Cs₂CO₃ in Acetonitrile at reflux with TFE-I. The Cesium effect enhances the nucleophilicity of the amine without generating a high concentration of free enolate.

Critical Impurity: The "Aldol Dimer"
  • Symptom: Mass spectrum shows [2M - H₂O] or [2M] peaks; complex aliphatic region in NMR.

  • Root Cause: Azepan-4-one is prone to self-condensation. The basic conditions meant to scavenge protons during alkylation catalyze the reaction of one azepanone molecule with another.

Corrective Action (Q&A):

Q: My reaction mixture turned into a viscous dark oil. What happened?

A: You triggered an uncontrolled Aldol condensation. 7-membered rings are flexible, allowing transannular interactions, but intermolecular dimerization is faster under high concentration.

  • Protocol Adjustment: Maintain high dilution (0.05 M - 0.1 M) . Do not add the base all at once. If using TFE-OTf (which generates strong acid), use a non-nucleophilic organic base like DIPEA (Hünig's base) rather than inorganic hydroxides/alkoxides which are potent aldol catalysts.

Route B: Dieckmann Cyclization (Troubleshooting)

Context: This route builds the ring from a linear precursor, typically diethyl 4-((2,2,2-trifluoroethyl)amino)heptanedioate.

Critical Impurity: Incomplete Decarboxylation
  • Symptom: Product retains a carboxylate/ester group (M+72 or M+44).

  • Root Cause: The Dieckmann product is a

    
    -keto ester.[1][2][3][4] Removal of the ester requires hydrolysis followed by thermal decarboxylation. The TFE group creates an inductive effect that can stabilize the carboxylate, making decarboxylation sluggish.
    

Corrective Action (Q&A):

Q: After hydrolysis, the carboxylic acid intermediate refuses to decarboxylate under standard reflux.

A: The electron-withdrawing TFE group destabilizes the transition state for decarboxylation slightly by pulling density from the nitrogen, which is beta to the ketone.

  • Protocol Adjustment: Use Krapcho Decarboxylation conditions. Heat the

    
    -keto ester in wet DMSO with LiCl at 140°C-160°C. This bypasses the isolation of the free acid and drives the reaction via nucleophilic attack of chloride on the ester methyl/ethyl group.
    

Visualizing the Impurity Landscape

The following diagram maps the critical decision points where the synthesis diverges into common byproducts.

G Start Starting Material: Azepan-4-one (or precursor) Base Add Base (NaH, Cs2CO3, or DIPEA) Start->Base Enolate Intermediate: Enolate / Free Amine Mix Base->Enolate TFE_Reagent Add Electrophile: TFE-OTf or TFE-I Enolate->TFE_Reagent Impurity_Aldol IMPURITY B: Aldol Dimer (Caused by High Conc/Strong Base) Enolate->Impurity_Aldol Self-Reaction (High Conc) Target TARGET: 1-(2,2,2-Trifluoroethyl)azepan-4-one TFE_Reagent->Target Soft Electrophile (TFE-I) Kinetic Control Impurity_O IMPURITY A: O-Alkylated Enol Ether (Caused by Hard Electrophiles) TFE_Reagent->Impurity_O Hard Electrophile (TFE-OTf) Charge Control Impurity_Quat IMPURITY C: Quaternary Ammonium Salt (Over-alkylation) Target->Impurity_Quat Excess Reagent (Slow)

Figure 1: Reaction logic tree highlighting the divergence between N-alkylation (desired) and O-alkylation or Dimerization (undesired).

Recommended Experimental Protocol (Best Practice)

To minimize the byproducts listed above, the following optimized protocol is recommended. This uses the N-Alkylation route with modified conditions to suppress O-alkylation.

Reagents:

  • Azepan-4-one Hydrochloride (1.0 equiv)

  • 2,2,2-Trifluoroethyl Triflate (1.1 equiv) [Handle with Caution - Toxic]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Non-polar solvents suppress O-alkylation).

Step-by-Step:

  • Free Basing (In-situ): Suspend Azepan-4-one HCl in DCM at 0°C. Add DIPEA dropwise. Stir for 15 mins. Rationale: Avoids strong inorganic bases that promote aldol condensation.

  • Controlled Addition: Add TFE-OTf dropwise over 30 minutes at 0°C. Rationale: Keeping the electrophile concentration low prevents local hot-spots and over-alkylation.

  • Temperature Ramp: Allow to warm to Room Temperature (20-25°C) and stir for 12 hours. Do not heat to reflux. Rationale: Heat promotes thermodynamic enolate formation and O-alkylation.

  • Quench: Add saturated aqueous NaHCO₃.

  • Purification: The TFE group reduces the polarity of the amine. The product can often be purified via silica gel chromatography using a Hexane/EtOAc gradient (unlike the polar starting material).

Data Table: Solvent Effects on Selectivity

SolventDielectric ConstantMajor ProductPrimary Impurity
DMF 36.7Mixture (N + O)O-Alkylated Ether (~20%)
Acetonitrile 37.5Target (N)Some O-Alkylation
DCM 8.9Target (N) Minimal
Toluene 2.4Target (N)Slow Reaction Rate

References

  • Trifluoroethylation of Amines

    • Detailed conditions for N-trifluoroethylation using trifl
    • Source: 5

  • Azepan-4-one Synthesis (Gold Catalysis)

    • Modern approaches to constructing the azepan-4-one core via [5+2] annul
    • Source: 6

  • Dieckmann Condensation Mechanisms

    • Fundamental review of the Dieckmann condensation and its applic
    • Source: 4

  • N- vs O-Alkylation Selectivity

    • Mechanistic explanation of ambident nucleophile behavior in amino ketones.
    • Source: 7

Sources

Technical Support Center: Yield Optimization for 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists encountering bottlenecks in the synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS: 1936110-49-4).

Synthesizing fluoroalkylated macrocycles presents unique kinetic and thermodynamic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield losses and providing self-validating protocols to ensure reproducible scale-up.

Process Logic & Reaction Pathways

Before troubleshooting, it is critical to understand the synthetic landscape. The diagram below illustrates the two primary validated pathways and the critical failure points associated with unprotected intermediates.

SynthesisWorkflow Start Azepan-4-one (Unstable Free Base) Start->Start Self-Condensation (Yield Loss) Ketal 1,4-Dioxa-8-azaspiro[4.6]undecane (Ketal Protected) Start->Ketal Protection (Ethylene Glycol, pTSA, Dean-Stark) RouteA Route A: N-Alkylation (CF3CH2OTf, DIPEA) Ketal->RouteA High Yield Pathway RouteB Route B: Reductive Amination (CF3CHO, Silane/NaBH(OAc)3) Ketal->RouteB Alternative Pathway ProtectedProd Protected Intermediate (N-Trifluoroethyl Ketal) RouteA->ProtectedProd RouteB->ProtectedProd FinalProd 1-(2,2,2-Trifluoroethyl)azepan-4-one (Target Compound) ProtectedProd->FinalProd Acidic Deprotection (HCl, THF/H2O)

Caption: Synthetic pathways for 1-(2,2,2-Trifluoroethyl)azepan-4-one highlighting the critical ketal step.

Troubleshooting Q&A

Q1: Why am I seeing massive degradation and baseline material when attempting direct trifluoroethylation of azepan-4-one? Causality: Azepan-4-one contains both a secondary amine and an unhindered ketone. In its free base form, it rapidly undergoes intermolecular self-condensation (enamine formation followed by aldol-type additions). The 7-membered azepane ring possesses inherent transannular strain, which thermodynamically favors these oligomerization side reactions when heated. Solution: A self-validating protocol must physically isolate these functional groups. Protecting the ketone as an ethylene acetal (forming 1,4-dioxa-8-azaspiro[4.6]undecane) completely eliminates the electrophilic center, ensuring the nitrogen is the sole reactive site during alkylation.

Q2: My N-alkylation of the azepane ketal with 2,2,2-trifluoroethyl triflate stalls at 40% conversion. How can I drive this to completion? Causality: While 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is a potent electrophile [1], the strongly electron-withdrawing CF₃ group destabilizes the adjacent Sₙ2 transition state due to dipole-dipole repulsion with the incoming amine nucleophile. This slows the desired N-alkylation, allowing side reactions—such as base-mediated elimination of the triflate or hydrolysis—to compete. Using a nucleophilic base like K₂CO₃ in DMF exacerbates triflate degradation. Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a non-polar solvent like Toluene. Radiochemical synthesis studies have demonstrated that trifluoroethylation is highly sensitive to the solvent/base pairing and often requires elevated temperatures (80–120 °C) to overcome the Sₙ2 activation energy barrier [2].

Q3: I am losing product during the final aqueous workup after ketal deprotection. Where is it going? Causality: The trifluoroethyl group exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond network. This significantly reduces the electron density on the azepane nitrogen, lowering its pKa from ~10.5 (standard secondary amine) to approximately 7.0–7.5. If your aqueous quench and extraction are performed at a neutral pH, nearly 50% of your product will remain protonated and partition into the aqueous layer. Solution: Drive the aqueous phase to pH > 10.5 using cold 1M NaOH before extraction. This ensures complete deprotonation, allowing the neutral free base to partition cleanly into the organic phase.

Quantitative Condition Screening

To validate the troubleshooting principles above, our application scientists have compiled yield data across various reaction conditions. This data demonstrates the superiority of the Toluene/DIPEA system for ketal alkylation.

Reaction RouteReagentsSolventBase / AdditiveTemp (°C)Isolated Yield (%)Purity (LC-MS)
Direct AlkylationCF₃CH₂OTfDMFK₂CO₃80< 15%40% (Oligomers)
Ketal AlkylationCF₃CH₂OTfDCMDIPEA4062%> 95%
Ketal Alkylation CF₃CH₂OTf Toluene DIPEA 90 88% > 98%
Reductive AminationCF₃CHO, NaBH(OAc)₃DCEAcOH (cat)2574%> 90% [3]

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system with built-in In-Process Controls (IPCs) to ensure high-yield synthesis via the Ketal Alkylation Route .

Phase 1: N-Alkylation of the Ketal
  • Preparation: Charge a flame-dried, argon-purged flask with 1,4-dioxa-8-azaspiro[4.6]undecane (1.0 eq) and anhydrous Toluene to create a 0.2 M solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Dropwise add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq) while maintaining the internal temperature below 30 °C to prevent premature triflate degradation.

  • Heating: Attach a reflux condenser and heat the reaction to 90 °C for 12 hours.

  • IPC 1 (Self-Validation): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak is <2% and the protected intermediate mass is dominant.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

Phase 2: Ketal Deprotection & pH-Controlled Isolation
  • Deprotection: Dissolve the crude intermediate in THF (0.3 M) and add 2M aqueous HCl (5.0 eq). Stir at 40 °C for 4 hours.

  • Neutralization: Cool the mixture to 0 °C. Carefully add cold 2M NaOH dropwise.

  • IPC 2 (Self-Validation): Spot the aqueous layer on pH paper. Do not proceed to extraction until the pH is strictly ≥ 10.5.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3x).

  • Concentration: Dry the combined organic layers over MgSO₄, filter, and concentrate carefully. Caution: The final product has appreciable volatility. Do not exceed a water bath temperature of 30 °C during rotary evaporation.

TroubleshootingLogic Start Issue: Low Yield of Target Compound Check1 Is Azepan-4-one protected as a ketal? Start->Check1 Path1_No Self-condensation (Oligomerization) Check1->Path1_No No Path1_Yes Check Alkylation Conditions Check1->Path1_Yes Yes Check2 Base & Solvent Selection Path1_Yes->Check2 Path2_Bad K2CO3 / DMF (Triflate degradation) Check2->Path2_Bad Nucleophilic base Path2_Good DIPEA / Toluene (Clean SN2) Check2->Path2_Good Non-nucleophilic base Check3 Aqueous Workup pH > 10.5? Path2_Good->Check3 Path3_No Product lost in aqueous phase Check3->Path3_No No (pH < 8) Path3_Yes High Yield Recovery Check3->Path3_Yes Yes

Caption: Diagnostic logic tree for resolving low yields in trifluoroethyl azepane synthesis workflows.

References

  • The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals (OSTI). Available at:[Link]

  • Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. Nottingham ePrints. Available at: [Link]

troubleshooting 1-(2,2,2-Trifluoroethyl)azepan-4-one reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2,2,2-Trifluoroethyl)azepan-4-one Synthesis & Troubleshooting

Executive Summary & Molecule Profile

Target Molecule: 1-(2,2,2-Trifluoroethyl)azepan-4-one CAS: 1936110-49-4 Core Application: Medicinal chemistry building block (e.g., CGRP antagonists, Cathepsin K inhibitors). Critical Challenge: The introduction of the 2,2,2-trifluoroethyl group is kinetically sluggish due to the electron-withdrawing nature of the CF₃ group on the electrophile, or thermodynamically difficult due to the reduced basicity of the product. Furthermore, the C4-ketone is prone to self-condensation if harsh bases are employed during alkylation.

This guide prioritizes two validated synthetic pathways:

  • Nucleophilic Substitution (Sɴ2) using 2,2,2-trifluoroethyl triflate (Best for speed/conversion).

  • Reductive Amination using trifluoroacetaldehyde ethyl hemiacetal (Best for scalability/safety).

Standardized Protocols

Method A: Alkylation with 2,2,2-Trifluoroethyl Triflate (High Performance)

Recommended for small-scale optimization or when conversion is poor with halides.

Reagents:

  • Substrate: Azepan-4-one (as HCl salt or free base). Note: If using HCl salt, extra base is required.

  • Electrophile: 2,2,2-Trifluoroethyl triflate (Freshly prepared or commercial).

  • Base:

    
     (Cesium Carbonate) or DIPEA (Hünig's Base).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Protocol:

  • Preparation: Dissolve azepan-4-one (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Activation: Add DIPEA (2.5 equiv) and cool to 0 °C.

  • Addition: Dropwise add 2,2,2-trifluoroethyl triflate (1.2 equiv). Caution: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Wash with sat.

    
    . Dry organic layer over 
    
    
    
    .[1]
Method B: Reductive Amination (Scale-Up Compatible)

Recommended to avoid handling unstable triflates.

Reagents:

  • Substrate: Azepan-4-one.

  • Carbonyl Source: Trifluoroacetaldehyde ethyl hemiacetal.

  • Reductant: Sodium triacetoxyborohydride (

    
    ).[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Protocol:

  • Imine Formation: Mix azepan-4-one (1.0 equiv) and trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv) in DCE. Add

    
     or molecular sieves to sequester water. Reflux or stir at 50 °C for 1–2 hours.
    
  • Reduction: Cool to 0 °C. Add

    
     (2.0 equiv) portion-wise.
    
  • Completion: Stir at RT overnight.

Comparative Data Analysis

ParameterMethod A: Triflate AlkylationMethod B: Reductive AminationMethod C: Halide Alkylation (Iodide)
Reaction Rate Fast (< 4 h)Moderate (12–24 h)Slow (> 48 h)
Yield High (80–95%)Moderate (60–80%)Low (< 50%)
Temperature 0 °C to RTRT to 50 °CReflux (> 80 °C)
Ketone Risk Low (Mild conditions)Low (Selective reductant)High (Aldol condensation risk)
Safety Triflate is toxic/corrosiveStandard organic hazardsHigh pressure often required

Troubleshooting Guide (FAQ)

Category 1: Reaction Stalled / Low Conversion

Q: I am using 2,2,2-trifluoroethyl iodide (or bromide) and the reaction is stuck at <20% conversion. Why? A: This is a classic issue. The


 group is strongly electron-withdrawing, which deactivates the adjacent carbon toward 

attack.
  • Diagnosis: Check LCMS.[3] You will likely see starting material and unreacted halide.

  • Fix: Switch to 2,2,2-trifluoroethyl triflate . The triflate is a "super-leaving group" (

    
     of conjugate acid ~ -14) that overcomes the inductive deactivation of the 
    
    
    
    group. If you must use the iodide, use a sealed tube at 100–120 °C with DMF as solvent, but watch for ketone decomposition.

Q: My reductive amination isn't working; the imine isn't forming. A: Trifluoroacetaldehyde ethyl hemiacetal is stable and often requires forcing conditions to release the active aldehyde.

  • Fix: Add a Lewis Acid catalyst like

    
     (Titanium isopropoxide) or use a Dean-Stark trap to remove ethanol/water, driving the equilibrium toward the imine (hemiaminal) before adding the reducing agent.
    
Category 2: Impurities & Side Reactions

Q: I see a major byproduct with M+ mass corresponding to a dimer. What is it? A: This is likely the Aldol Condensation product. Azepan-4-one has acidic


-protons.
  • Cause: Using a base that is too strong (e.g., NaH, KOtBu) or heating too long.

  • Fix: Use milder bases like

    
     or DIPEA. If using Method B (Reductive Amination), ensure you are using 
    
    
    
    , not
    
    
    , as the latter can reduce the ketone at C4 to an alcohol.

Q: The product is disappearing during concentration (Rotavap). A: Volatility Alert. While the ketone adds weight, N-trifluoroethyl amines can still be volatile, and the


 group reduces the basicity, meaning the free base might not "stick" to silica well.
  • Fix: Do not evaporate to dryness under high vacuum and heat. Isolate as the HCl salt . Treat the organic layer with 1M HCl in ether/dioxane to precipitate the salt, which is non-volatile and stable.

Category 3: Reagent Handling[1]

Q: The trifluoroethyl triflate turned brown/black. Is it usable? A: No. Trifluoroethyl triflate is moisture-sensitive and autocatalytically decomposes.

  • Prevention: Prepare it fresh from 2,2,2-trifluoroethanol and triflic anhydride (

    
    ) in the presence of 2,6-lutidine.[4] Distill it immediately if high purity is required, or use the crude solution in DCM immediately.
    

Visual Logic & Pathways

G Start Azepan-4-one (Starting Material) MethodA Method A: Alkyl Triflate Start->MethodA MethodB Method B: Reductive Amination Start->MethodB ReagentA CF3CH2OTf DIPEA, DCM, 0°C MethodA->ReagentA Issue1 Issue: Aldol Dimerization ReagentA->Issue1 If Strong Base Used Product 1-(2,2,2-Trifluoroethyl) azepan-4-one ReagentA->Product High Yield ReagentB CF3CH(OH)OEt NaBH(OAc)3, DCE MethodB->ReagentB Issue2 Issue: Low Conversion ReagentB->Issue2 If No Acid Cat. ReagentB->Product Scalable

Figure 1: Decision matrix for synthetic route selection based on common pitfalls.

References

  • Johnström, P., & Stone-Elander, S. (1995).[4][5] The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6). Link

  • BenchChem. (2025).[3] Application Notes: N-Alkylation of Secondary Amines. BenchChem Technical Library. Link

  • Organic Chemistry Portal. (n.d.). Reductive Amination using Sodium Triacetoxyborohydride. Common Organic Chemistry. Link

  • ChemScene. (n.d.). Product Data: 1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS 1936110-49-4).[6] Link

Sources

Technical Support Center: Navigating the Purification Challenges of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with fluorinated organic compounds. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, leading to enhanced metabolic stability, binding affinity, and lipophilicity, which are highly desirable traits in pharmaceuticals and agrochemicals.[1][2][3] However, these same properties can make their purification a formidable task for researchers. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles in your daily laboratory work.

Understanding the "Fluorine Factor" in Purification

The high electronegativity of fluorine and the unique nature of the carbon-fluorine bond are at the heart of the purification challenges. These factors lead to:

  • Altered Polarity and Solubility: Fluorinated compounds often exhibit unusual solubility profiles, sometimes being poorly soluble in both organic solvents and water. Highly fluorinated compounds can even form a third, "fluorous" phase.[4]

  • Strong Intermolecular Interactions: The presence of fluorine can lead to strong dipole moments and participation in non-covalent interactions like hydrogen bonds and halogen bonds, significantly influencing crystal packing and chromatographic behavior.[5]

  • Azeotrope Formation: Fluorinated compounds can form azeotropes with solvents or impurities, making separation by distillation difficult.

  • Unique Impurity Profiles: Fluorination reactions can generate specific byproducts, such as over-fluorinated species or regioisomers, that are often difficult to separate from the desired product.[6] Additionally, residual fluorinating agents and the formation of hydrogen fluoride (HF) are common concerns.[7][8]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of fluorinated organic compounds.

Q1: My fluorinated compound is an oil and won't crystallize. What can I do?

A1: Oiling out is a common problem. Here are several strategies to try:

  • Solvent Screening: A systematic solvent screening is crucial. Use a small amount of your compound and test a wide range of solvents with varying polarities.

  • Two-Solvent System: If a single solvent doesn't work, try a two-solvent (or anti-solvent) recrystallization. Dissolve your compound in a "good" solvent where it is soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble until turbidity appears. The two solvents must be miscible.[5]

  • Co-crystallization: If your compound is resistant to crystallization, consider forming a co-crystal with a suitable co-former. The co-crystal can then be purified by recrystallization, and the co-former removed later if necessary.[5]

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes promote the growth of crystals.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

Q2: I'm seeing multiple spots on my TLC, even after column chromatography. How can I improve my separation?

A2: This suggests that your current chromatographic conditions are not optimal for separating your compound from its impurities.

  • Solvent System Optimization: Systematically vary the polarity of your eluent. A small change in the solvent ratio can have a significant impact on separation. Consider using a gradient elution if you have impurities with very different polarities.

  • Stationary Phase Selection: Standard silica gel may not always be the best choice. Consider using fluorinated stationary phases, which can offer different selectivity for fluorinated compounds.[9][10] Other options include alumina (basic or neutral) or reverse-phase silica (C8, C18).

  • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE can be a powerful purification technique. This method utilizes a fluorinated stationary phase to retain highly fluorinated molecules while allowing less fluorinated and non-fluorinated compounds to pass through.[4]

Q3: How can I effectively remove residual hydrogen fluoride (HF) from my product?

A3: HF is a common and hazardous byproduct of many fluorination reactions.[7][8]

  • Aqueous Work-up: A basic aqueous work-up (e.g., with saturated sodium bicarbonate solution) is often effective at neutralizing and removing HF.

  • Azeotropic Distillation: For volatile compounds, azeotropic distillation with a suitable solvent can help remove residual HF.

  • Solid Scavengers: Passing a solution of your compound through a plug of a solid scavenger like silica gel or a basic resin can effectively remove trace amounts of HF.

Q4: How do I confirm the purity of my final fluorinated compound?

A4: Due to the unique properties of fluorine, a combination of analytical techniques is recommended.

  • ¹⁹F NMR Spectroscopy: This is arguably the most powerful tool for assessing the purity of fluorinated compounds. The large chemical shift range of ¹⁹F NMR (around 500 ppm) minimizes signal overlap, making it excellent for identifying and quantifying fluorine-containing impurities.[11][12] Proton decoupling can simplify the spectra, making each unique fluorine environment appear as a singlet.[11]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide crucial information about the overall structure of your molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Elemental Analysis: Provides the elemental composition of your compound, which can be a good indicator of purity. For compounds containing fluorine, specialized techniques may be required for accurate CHN analysis.[13]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific purification challenges.

Guide 1: Troubleshooting Flash Column Chromatography of Fluorinated Compounds

Problem: Poor separation of a fluorinated compound from a closely related impurity (e.g., a regioisomer or a byproduct with a similar polarity).

G cluster_0 Initial Observation cluster_1 Strategy 1: Mobile Phase Optimization cluster_2 Strategy 2: Stationary Phase Selection cluster_3 Strategy 3: Technique Modification cluster_4 Outcome PoorSep Poor Separation on TLC/Column FineTune Fine-tune eluent polarity (e.g., 9:1 to 19:1 Hex/EtOAc) PoorSep->FineTune Start with FluoroPhase Use a fluorinated stationary phase PoorSep->FluoroPhase Alternative Gradient Implement a gradient elution PoorSep->Gradient Advanced ChangeSolvent Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) FineTune->ChangeSolvent If no improvement Additive Add a modifier (e.g., 0.1% TFA or Et3N) ChangeSolvent->Additive If still poor ImprovedSep Improved Separation Additive->ImprovedSep ReversePhase Try reverse-phase chromatography (C18) FluoroPhase->ReversePhase If not effective OtherPhase Consider other phases (Alumina, etc.) ReversePhase->OtherPhase Consider also OtherPhase->ImprovedSep DryLoad Dry-load the sample Gradient->DryLoad Combine with DryLoad->ImprovedSep

Detailed Steps:

  • Systematic Eluent Optimization:

    • Fine-Tuning Polarity: Don't just make large jumps in solvent ratios. If a 9:1 hexane/ethyl acetate mixture gives poor separation, try 19:1, 24:1, and so on. Small changes can have a big impact.

    • Change Solvent System: If fine-tuning doesn't work, switch to a different solvent system with different selectivity. For example, dichloromethane/methanol or toluene/acetone.

    • Use of Additives: For acidic or basic compounds, adding a small amount of a modifier to the eluent (e.g., 0.1% trifluoroacetic acid for acids or 0.1% triethylamine for bases) can improve peak shape and separation by suppressing ionization.

  • Exploring Different Stationary Phases:

    • Fluorinated Silica: For compounds with a high fluorine content, a fluorinated stationary phase can provide unique selectivity based on fluorous interactions.[9][10]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 or C8 column can be an excellent alternative to normal-phase silica gel. This is particularly useful for separating polar impurities from a non-polar fluorinated product. An optimal separation can be achieved by pairing a regular reverse-phase column with a fluorinated eluent.[14]

    • Other Stationary Phases: Don't forget about other options like alumina (which can be basic, neutral, or acidic) or diol-bonded silica, which offer different selectivities.

  • Advanced Techniques:

    • Gradient Elution: A shallow solvent gradient can be very effective for separating compounds with similar retention factors (Rf).

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel and then loading the dry powder onto the top of your column can lead to sharper bands and better separation, especially for less soluble compounds.

Guide 2: Inducing Crystallization of a Stubborn Fluorinated Oil

Problem: A purified fluorinated compound consistently oils out from various solvent systems.

G cluster_0 Starting Point cluster_1 Single Solvent Methods cluster_2 Multi-Solvent/Component Methods cluster_3 Outcome OilingOut Compound Oils Out SolventScreen Systematic Solvent Screening OilingOut->SolventScreen TwoSolvent Two-Solvent Recrystallization OilingOut->TwoSolvent Alternative SlowEvap Slow Evaporation SolventScreen->SlowEvap If solubility is found Scratching Scratching/Seeding SlowEvap->Scratching To induce nucleation Crystals Crystals Formed Scratching->Crystals CoCrystal Co-crystallization TwoSolvent->CoCrystal If still fails CoCrystal->Crystals

Experimental Protocols:

Protocol 1: Systematic Solvent Screening for Recrystallization

  • Preparation: Place a few milligrams of your oily compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water, acetonitrile).

  • Solubility Test:

    • If the compound dissolves at room temperature, the solvent is too good for single-solvent recrystallization but might be a "good" solvent for a two-solvent system.

    • If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves upon heating, it's a potential candidate for single-solvent recrystallization.

  • Crystallization Attempt: For promising candidates from step 3, allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve your compound in a minimal amount of a hot "good" solvent (a solvent in which it is readily soluble).

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (an anti-solvent in which your compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.[5]

Safety First: Handling Fluorinated Compounds and Reagents

Working with fluorinated compounds and fluorinating agents requires strict adherence to safety protocols.

  • Hydrogen Fluoride (HF): Many fluorination reactions produce HF as a byproduct.[7][8] HF is extremely corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or nitrile), a lab coat, and chemical splash goggles with a face shield.[15] Have a tube of calcium gluconate gel readily available as a first aid antidote for skin contact with HF.[7][15][16]

  • Fluorinating Agents: Many fluorinating agents are highly reactive and can react violently with water and some organic solvents.[17][18] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and follow all recommended handling procedures.

  • Pressure Build-up: Some fluorination reactions can generate gaseous byproducts, leading to pressure build-up in a sealed reaction vessel. Ensure your reaction is properly vented.

Emergency Procedures for HF Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Apply 2.5% calcium gluconate gel to the area. Seek immediate medical attention.[7][16]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[15][16]

Data Presentation: Purity Analysis by ¹⁹F NMR

The following table illustrates a hypothetical example of how ¹⁹F NMR can be used to assess the purity of a fluorinated product.

SignalChemical Shift (ppm)IntegrationMultiplicityAssignmentMolar %
1-115.21.00tDesired Product (-CF₂H)95.2
2-125.80.05sImpurity A (-CF₃)4.8

In this example, the purity of the desired product is calculated to be approximately 95%.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.).
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (n.d.).
  • Fluorine Safety. (n.d.).
  • Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas - Benchchem. (n.d.).
  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025, September 8).
  • LCSS: FLUORINE. (n.d.).
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29).
  • Organofluorine chemistry - Wikipedia. (n.d.).
  • NMR | Speeding Fluorine Analysis - Oxford Instruments. (n.d.).
  • NMR Can Identify the Purity of the Mineral Fluorspar - AZoMining. (2025, December 10).
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.).
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).
  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents. (n.d.).
  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis - Nanalysis. (2023, July 20).
  • "Troubleshooting guide for the fluorination of pyridinyl ethanone" - Benchchem. (n.d.).
  • Purification of perfluorinated organic compounds | Sciact - cris system. (n.d.).
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC. (n.d.).
  • Technical Support Center: 1-Hexene, 6-fluoro- Purification - Benchchem. (n.d.).
  • (PDF) Impurities in synthetic fluorite for deep ultraviolet optical applications - ResearchGate. (2009, September 23).
  • METHOD FOR PURIFYING FLUORINE COMPOUND - European Patent Office - EP 2075229 A1 - EPO. (2009, July 1).
  • Chemical impurities in [18F]FDG preparations produced by solid-phase 18F-fluorination - PubMed. (2002, February 15).
  • Modern Strategies in Organofluorine Chemistry 1. (n.d.).
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (2021, August 24).
  • Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC. (n.d.).
  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (2012, June 15).
  • Purification of Fluorine by Distillation - SciSpace. (n.d.).
  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H 2 O 2 Advanced Treatment of Tertiary-Treated Sewage - MDPI. (2022, May 6).
  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. (n.d.).
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (2014, June 13).
  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.).
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022, April 15).
  • Specific Solvent Issues with Fluorination - Wordpress. (n.d.).
  • Fluorination Reactions | Professor Steven V. Ley Research Group. (n.d.).
  • Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Azepane Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azepane derivative synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles inherent to seven-membered nitrogen heterocycles. Due to entropic penalties and transannular strain, the formation of azepanes is often sluggish, allowing competing side reactions—such as polymerization, fragmentation, or isomerization—to dominate[1].

The following modules break down the most common synthetic routes, explaining the mechanistic causality behind each side reaction and providing self-validating protocols to ensure experimental success.

Module 1: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) of acyclic dienes using Ruthenium-based catalysts is a highly effective strategy for constructing the azepane core. However, the slow cyclization kinetics of seven-membered rings make this pathway highly susceptible to competing intermolecular reactions[1].

RCM Workflow & Side Reactions

RCM_Workflow Acyclic Acyclic Diene Precursor (Protected Amine) RCM Ru-Catalyst Ring-Closing Metathesis Acyclic->RCM Dilution Concentration Check RCM->Dilution Isomer Alkene Isomers (Side Product) RCM->Isomer Ru-Hydride Decomposition Dimer Dimers & Oligomers (Side Product) Dilution->Dimer High Conc. (>0.05 M) Azepene Azepene Core (Desired) Dilution->Azepene High Dilution (<0.01 M) Hydrogenation Hydrogenation (Pd/C, H2) Azepene->Hydrogenation Azepane Azepane Derivative Hydrogenation->Azepane

Workflow and common side reactions in Ru-catalyzed RCM for azepane synthesis.

FAQs & Troubleshooting

Q: Why is my RCM yielding primarily dimers and oligomers instead of the cyclized azepene? A: Intermolecular metathesis is outcompeting the desired intramolecular ring closure. Causality: Because seven-membered ring formation is kinetically slow, high substrate concentrations increase the probability of intermolecular collisions before the two ends of a single molecule can meet. Solution: Run the reaction at high dilution (typically <0.01 M) or utilize a syringe pump for the slow, continuous addition of the substrate to maintain a low instantaneous concentration[1].

Q: My NMR shows a complex mixture of alkene isomers. How do I prevent alkene isomerization? A: Alkene isomerization is a frequent side reaction caused by the decomposition of the ruthenium catalyst into Ru-hydride species, which promote double-bond migration along the carbon chain[1]. Solution: Add a hydride scavenger, such as 1,4-benzoquinone (typically 10 mol%), or switch to a catalyst specifically designed for lower isomerization rates.

Q: The reaction stalls at low conversion. What is the cause? A: Catalyst poisoning. Lewis basic functional groups, particularly unprotected amines, can coordinate to the ruthenium metal center and inhibit catalysis[1]. Solution: Ensure the amine is masked with an electron-withdrawing protecting group (e.g., Boc, Cbz, or Ts) to reduce its nucleophilicity.

Quantitative Data: RCM Optimization
Substrate ConcentrationAdditivePrimary OutcomeYield of Azepene
0.1 MNoneDimerization/Oligomerization< 15%
0.01 MNoneMixture of desired + isomers45%
0.005 MNoneDesired product + minor isomers70%
0.005 M10 mol% 1,4-BenzoquinoneClean desired product> 85%
Protocol 1: High-Dilution RCM for Azepene Synthesis

This protocol utilizes a self-validating quenching mechanism to ensure catalyst deactivation.

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with argon. Dissolve the protected acyclic diene (1.0 mmol) in anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.005 M.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%) and 1,4-benzoquinone (10 mol%) to suppress Ru-hydride mediated isomerization.

  • Reflux & Monitoring: Heat the mixture to a gentle reflux (40 °C). Self-validation step: Monitor the reaction via GC-MS. The appearance of a single new peak with a mass corresponding to

    
     confirms successful intramolecular ring closure over dimerization.
    
  • Quenching: Once the starting material is consumed, cool to room temperature. Add an excess of ethyl vinyl ether (approx. 0.1 mL per mg of catalyst) and stir for 30 minutes. This specifically reacts with the active Ru-carbene to form an inactive Fischer carbene, preventing post-reaction isomerization during concentration.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography.

Module 2: Beckmann Rearrangement & Ring Expansion

Expanding six-membered rings (cyclohexanones) to seven-membered lactams (caprolactams) via the Beckmann rearrangement of oximes is a classic and scalable route to azepanes[2]. However, the harsh acidic conditions required can trigger destructive side pathways.

Beckmann Rearrangement Pathways

Beckmann_Workflow Ketone Cyclohexanone Oxime Cyclohexanone Oxime Ketone->Oxime NH2OH Acid Acid Catalyst (e.g., PPA, H2SO4) Oxime->Acid Hydrolysis Hydrolysis (Reversion to Ketone) Acid->Hydrolysis Trace Water Fragmentation Beckmann Fragmentation (Nitrile Byproducts) Acid->Fragmentation Stable Carbocation Intermediate Lactam Caprolactam (Desired Rearrangement) Acid->Lactam Anhydrous, Optimal Acid Reduction Reduction (LiAlH4) Lactam->Reduction Azepane Azepane Derivative Reduction->Azepane

Beckmann rearrangement pathways highlighting fragmentation and hydrolysis side reactions.

FAQs & Troubleshooting

Q: I am isolating a significant amount of nitrile byproduct. What causes this? A: This is due to Beckmann fragmentation (often called the "abnormal" Beckmann reaction). Causality: If the substrate can form a stable carbocation (e.g., tertiary or heteroatom-stabilized at the


-position), the C-C bond cleaves instead of migrating, yielding a nitrile and a carbocation fragment[2]. Solution:  Switch to milder activating agents. For example, using cyanuric chloride in DMF or TsCl/pyridine can promote the desired rearrangement without providing the thermodynamic driving force for fragmentation.

Q: My starting material (cyclohexanone) is reappearing in the product mixture. A: This indicates hydrolysis of the oxime intermediate. Causality: Trace water in the acidic medium shifts the equilibrium back to the ketone[2]. Solution: Ensure strictly anhydrous conditions. Utilize dehydrating acid catalysts such as fuming sulfuric acid or anhydrous polyphosphoric acid (PPA)[2].

Quantitative Data: Catalyst Screening for Beckmann Rearrangement
Catalyst SystemConditionsRearrangement (Lactam)Fragmentation (Nitrile)
Aqueous

80 °C, 2h40% (High Hydrolysis)10%
Polyphosphoric Acid (PPA)120 °C, 1h75%20%
TsCl / Pyridine25 °C, 12h85%< 5%
Cyanuric Chloride / DMF25 °C, 2h92%< 2%
Protocol 2: Anhydrous Beckmann Rearrangement (Mild Conditions)

This protocol avoids strong protic acids to eliminate fragmentation and hydrolysis.

  • Oxime Activation: Dissolve the cyclohexanone oxime derivative (10 mmol) in anhydrous acetonitrile (50 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add cyanuric chloride (0.5 equiv, 5 mmol) in a single portion.

  • Rearrangement: Allow the reaction to warm to room temperature and stir for 2 hours. Self-validation step: Monitor by TLC. The disappearance of the oxime spot and the appearance of a highly polar, UV-active lactam spot at a lower

    
     indicates successful rearrangement without fragmentation.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     to neutralize the mixture and prevent post-reaction hydrolysis during workup. Extract with ethyl acetate (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.

Module 3: Intramolecular Schmidt Reaction & Lactam Reduction

The Schmidt reaction offers an alternative to the Beckmann rearrangement by directly converting cyclic ketones to lactams using alkyl azides, which can then be reduced to the target azepane[3].

FAQs & Troubleshooting

Q: How do I minimize the formation of tetrazole side products during the Schmidt reaction? A: Tetrazoles form when excess azide reacts with the intermediate nitrilium ion. Causality: High local concentrations of hydrazoic acid or alkyl azide promote a second nucleophilic attack before hydration can occur. Solution: Strictly control the stoichiometry of the azide (use exactly 1.0 to 1.05 equivalents) and ensure the rapid addition of the aqueous quench once the ketone is consumed.

Q: What is the best method to reduce the resulting caprolactam to an azepane without over-reduction or ring-opening? A: Use Lithium Aluminum Hydride (


) in anhydrous THF at reflux[3]. Causality:  Lactams are highly stable and require strong hydride donors to reduce the carbonyl to a methylene group.
Protocol 3: Lactam Reduction to Azepane
  • Preparation: Suspend

    
     (2.0 equiv) in anhydrous THF at 0 °C under argon.
    
  • Addition: Dissolve the caprolactam intermediate in anhydrous THF and add it dropwise to the suspension to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Fieser Quench (Self-Validating): Cool to 0 °C. For every

    
     grams of 
    
    
    
    used, add
    
    
    mL of water, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water. Validation: The formation of a clean, white, granular aluminum salt precipitate confirms the correct quench. If the salts are gelatinous, the quench was too rapid or lacked sufficient base. Filter the salts and concentrate the filtrate to yield the pure azepane.

References

  • Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)
  • Optimizing reaction conditions for azepane ring formation Source: BenchChem URL
  • Source: NIH (PMC)
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation Source: ACS Publications URL

Sources

enhancing the diastereoselectivity of azepanone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: 3 (Advanced Organic Synthesis) Subject: Enhancing Diastereoselectivity in Azepanone Reactions

Core Directive: The "Conformational Anchor" Principle

The primary failure mode in azepanone chemistry is conformational mobility . Unlike rigid cyclohexanones (chair) or cyclopentanones (envelope), the 7-membered azepanone ring exists in a dynamic equilibrium between twist-chair (TC) , chair (C) , and twist-boat (TB) forms.

The Golden Rule: High diastereoselectivity (


) is impossible if the reactive conformer is not energetically distinct. You must "lock" the ring using a Conformational Anchor —a bulky substituent (e.g., tert-butyl, phenyl, or a fused ring) that forces the ring into a single, predictable geometry (usually the Twist-Chair) before the reagent attacks.
Module 1: Troubleshooting Alpha-Functionalization

Focus: Enolate alkylation, aldol, and halogenation.

Diagnostic: Why is my diastereomeric ratio (dr) low (< 3:1)?
SymptomRoot CauseCorrective Action
Low dr (< 3:1) Enolate Aggregation: Lithium enolates of azepanones form mixed aggregates, allowing electrophile attack from both faces.Add De-aggregators: Add HMPA (2–4 equiv) or DMPU to the enolate solution before adding the electrophile. This creates a monomeric "naked" enolate.
Wrong Diastereomer Ring Flip: The "lowest energy" product often comes from a higher-energy enolate conformer (Curtin-Hammett principle).Kinetic Control: Lower temperature to -78°C . Switch base from LDA to LiHMDS (bulkier) to enforce kinetic deprotonation.
Poly-alkylation Proton Exchange: The product is more acidic than the starting material (common in 7-membered rings due to transannular strain relief).Quench Protocol: Use inverse addition (add enolate to electrophile) or use a huge excess of base (2.2 equiv) to ensure complete conversion to enolate before alkylation.
Protocol 1.1: High-Fidelity Enolate Trapping

Target:


-Alkylation with dr > 10:1
  • Preparation: Flame-dry a 2-neck RBF under Argon.

  • Solvent: Add THF (0.1 M concentration relative to substrate).

  • Base Formation: Add LiHMDS (1.2 equiv, 1.0 M in THF) at -78°C.

  • Substrate Addition: Add the azepanone (dissolved in minimal THF) dropwise over 10 mins.

    • Critical Step: Stir at -78°C for 45 mins to ensure complete deprotonation.

  • De-aggregation: Add HMPA (3.0 equiv) dropwise. The solution may change color (often yellow/orange). Stir 15 mins.

  • Electrophile: Add the alkyl halide (1.5 equiv) rapidly in one portion.

  • Quench: Monitor by TLC. Quench with sat.

    
    at -78°C (do not warm up before quenching to prevent equilibration).
    
Module 2: Stereocontrolled Ring Construction

Focus: (4+3) Annulations and Ring Expansions.

FAQ: My ring expansion (Schmidt/Beckmann) yields regioisomeric mixtures.

Answer: The migration aptitude in 7-membered ring formation is governed by the anti-periplanar alignment of the migrating bond with the leaving group.

  • The Fix: Switch to Lewis Acid-Catalyzed (4+3) Annulation . This is superior to expansion for generating chiral azepanones because it builds the stereocenters during ring closure rather than modifying a floppy ring later.

Visualization: The Selectivity Decision Tree

AzepanoneLogic start Start: Azepanone Synthesis route Choose Route start->route expansion Ring Expansion (Schmidt/Beckmann) route->expansion Existing Precursor annulation (4+3) Annulation (Cyclopropane + Azadiene) route->annulation De Novo Synthesis exp_issue Issue: Regio/Stereo Mix expansion->exp_issue ann_sol Solution: Yb(OTf)3 Catalyst annulation->ann_sol exp_fix Fix: Tethered Nucleophile (Intramolecular) exp_issue->exp_fix result Chiral Azepanone ann_sol->result High dr (>20:1)

Caption: Decision matrix for selecting the synthesis route based on stereochemical requirements.

Module 3: Nucleophilic Addition (Ketone Reduction)

Focus: Converting Azepan-3-one or -4-one to Azepanols.

Scenario: You need the cis-alcohol, but


 gives the trans-alcohol (or a 1:1 mix).

Mechanism: In the twist-chair conformation, the carbonyl carbon is accessible from two faces:

  • Pseudo-axial attack: Leads to the equatorial alcohol (thermodynamic product).

  • Pseudo-equatorial attack: Leads to the axial alcohol (kinetic product).

The Reagent Matrix:

Desired ProductReagent of ChoiceMechanismConditions
Equatorial Alcohol (Thermodynamic)LiAlH₄ or NaBH₄/CeCl₃ Small hydride attacks from the least hindered face (Steric approach control).THF/MeOH, 0°C
Axial Alcohol (Kinetic)L-Selectride (Li[sec-Bu]₃BH)Bulky hydride is forced to attack the more exposed face, often overriding thermodynamic preference.THF, -78°C
Enantioselective Ru-TsDPEN (Transfer Hydrogenation)Catalyst chirality overrides substrate bias.Formic acid/TEA, RT
Module 4: Advanced Organocatalysis

Focus: Desymmetrization of meso-azepanones.

For meso-azepanones (e.g., 2,7-substituted), you can break symmetry using chiral organocatalysts.

Protocol 4.1: Proline-Mediated Desymmetrization

  • Catalyst: L-Proline (20 mol%).

  • Solvent: DMSO (Critical: DMSO promotes the active catalytic species).

  • Reaction: Aldol cyclization or Mannich reaction.

  • Note: This often proceeds via a Dynamic Kinetic Resolution (DKR) if the azepanone can racemize via enolization.

Visualization: Conformational Attack Vector

Conformation cluster_0 Azepanone Twist-Chair TC Twist-Chair (TC) (Most Stable) TB Twist-Boat (TB) (High Energy) TC->TB Flux (< 5 kcal/mol) Product_A Major Diastereomer (Anti-to-Substituent) TC->Product_A Face A (Steric Shielding) Product_B Minor Diastereomer TC->Product_B Face B (Transannular Strain) Reagent Reagent (Nu-)

Caption: Reagents preferentially attack the Twist-Chair conformer from the face opposite to the bulkiest substituent.

References
  • Stereoselective (4+3)

    • Title: (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones[1][2]

    • Source: National Institutes of Health (PMC) / Wiley
    • URL:[Link]

  • Diastereoselective Alkylation

    • Title: Diastereoselective Alkylations of Chiral Tetrazolo[1,5-a]azepines via Heterobenzylic Anion Intermedi
    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • URL:[Link]

  • Conformational Analysis: Title: A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives Source: BenchChem Technical Guides
  • Organocatalytic Approaches

    • Title: Organocatalytic Asymmetric Synthesis Using Proline and Rel
    • Source: Amanote / Heterocycles[3][4]

    • URL:[Link]

Sources

Process Chemistry Support Center: 1-(2,2,2-Trifluoroethyl)azepan-4-one Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The trifluoroethyl azepane core is a critical pharmacokinetic-enhancing motif in modern drug development, notably featured in the synthesis of CGRP receptor antagonists for migraine therapies[1]. However, scaling up the production of 1-(2,2,2-Trifluoroethyl)azepan-4-one presents severe chemical engineering challenges, ranging from the instability of free-base intermediates to the explosive hazards of homologation reagents[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure safe, high-yielding production from bench to pilot scale.

Strategic Pathway Visualization

Selecting the correct synthetic route is the first step in mitigating scale-up risks. The two primary strategies—Direct N-Alkylation (Route A) and Piperidone Ring Expansion (Route B)—present distinct operational challenges.

Pathways cluster_A Route A: Direct N-Alkylation cluster_B Route B: Ring Expansion A1 Azepan-4-one HCl A2 In situ Free Base (DIPEA) A1->A2 A3 Alkylation (CF3CH2OTf) A2->A3 Target 1-(2,2,2-Trifluoroethyl)azepan-4-one A3->Target High Cost, Low Hazard B1 1-(Trifluoroethyl)piperidin-4-one B2 Homologation (EDA / BF3·OEt2) B1->B2 B3 Decarboxylation (HCl, Heat) B2->B3 B3->Target Low Cost, High Hazard

Fig 1. Divergent synthetic pathways for 1-(2,2,2-Trifluoroethyl)azepan-4-one production.

Troubleshooting Guides & FAQs

Q1: We are experiencing low yields and complex impurity profiles when attempting direct N-alkylation of azepan-4-one with 2,2,2-trifluoroethyl iodide. What is the mechanistic cause, and how do we resolve it? Causality: The strongly electron-withdrawing CF₃ group drastically deactivates the adjacent methylene carbon toward Sₙ2 nucleophilic attack. To force the reaction with 2,2,2-trifluoroethyl iodide (CF₃CH₂I), chemists often increase the temperature. However, azepan-4-one free base is highly unstable and undergoes rapid intermolecular aldol condensation at elevated temperatures. Furthermore, the use of strong bases to drive the reaction leads to competitive O-alkylation of the ketone's enolate form. Solution: Switch the electrophile to 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf), which is sufficiently reactive to proceed at 0 °C to room temperature[3]. Utilize a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the azepan-4-one free base in situ from its stable hydrochloride salt. This prevents the accumulation of the free amine and suppresses enolate formation.

Q2: To avoid the high cost of triflates, we are exploring the ring expansion of 1-(2,2,2-trifluoroethyl)piperidin-4-one using ethyl diazoacetate (EDA). However, our safety team flagged the batch scale-up as a critical thermal runaway risk. How can we safely scale this? Causality: The homologation of ketones with EDA in the presence of Lewis acids (e.g., BF₃·OEt₂) is highly exothermic and evolves stoichiometric amounts of nitrogen gas. In a batch reactor, operating at the required low temperatures (-25 °C) risks the accumulation of unreacted EDA. If mixing fails or cooling capacity is exceeded, a catastrophic thermal runaway and explosive decomposition will occur[2]. Solution: Implement a continuous flow reactor system. Flow chemistry provides superior mass and heat transfer, allowing the reaction to be run safely at slightly higher temperatures (0 °C) with a residence time of minutes. This maintains the steady-state inventory of hazardous EDA at negligible, inherently safe levels[4].

FlowSetup S1 Stream 1: Piperidone + BF3·OEt2 Mix T-Mixer (High Shear) S1->Mix S2 Stream 2: Ethyl Diazoacetate S2->Mix React Residence Time Coil (0°C, 5 min) Mix->React Continuous Flow IR Inline FTIR (Monitor 2100 cm⁻¹) React->IR Quench Aqueous Quench (Na2CO3) IR->Quench Safe Dispensing

Fig 2. Continuous flow reactor configuration for safe EDA homologation.

Q3: During the final hydrolysis and decarboxylation of the ring-expanded β-keto ester intermediate, we experience severe foaming that forces us to operate at only 20% reactor volume. How do we mitigate this? Causality: The acidic hydrolysis of the intermediate yields a β-keto acid, which rapidly decarboxylates upon heating, releasing CO₂ gas. The combination of aqueous acid, organic impurities, and rapid gas evolution creates a highly stable, uncontrollable foam. Solution: Do not heat a batch mixture of the intermediate and acid. Instead, pre-heat the aqueous HCl solution in the reactor to 80 °C, and continuously dose the organic intermediate into the hot acid. This controls the rate of CO₂ evolution to match the off-gas capacity of your reactor's condenser system.

Quantitative Process Metrics

Process ParameterRoute A: Direct N-AlkylationRoute B: Ring Expansion (Batch)Route B: Ring Expansion (Flow)
Overall Yield 65% – 75%40% – 50%78% – 85%
Primary Safety Hazard High Exotherm (Triflate)Thermal Runaway (EDA)Minimal (Low Inventory)
Volumetric Productivity HighLow (Due to foaming / low temp)Very High
Key Cost Driver CF₃CH₂OTf Reagent CostCooling & Safety InfrastructureUpfront Flow Equipment Cost

Validated Experimental Protocols

Protocol A: Direct N-Alkylation via Inverse Addition

Self-Validation Check: This protocol utilizes inverse addition to maintain an excess of electrophile relative to the free amine, preventing self-condensation. The system validates completion via GC-MS tracking.

  • Preparation: Charge a dry, nitrogen-purged reactor with Azepan-4-one hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Cooling: Chill the suspension to an internal temperature of 0 °C.

  • Electrophile Addition: Add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq) in one portion to the cold suspension.

  • Base Dosing (Causality Focus): Begin dropwise addition of DIPEA (2.2 eq) while strictly maintaining the internal temperature below 5 °C. Causality: DIPEA slowly liberates the azepan-4-one free base, which immediately reacts with the highly electrophilic triflate. This prevents the steady-state accumulation of the free base, eliminating aldol-polymerization.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Validation: Analyze an aliquot via GC-MS; the reaction is deemed complete when the starting material peak is <1%. If >1%, stir for an additional hour.

  • Workup: Quench with 1M aqueous HCl to protonate and remove excess DIPEA into the aqueous layer. Separate phases, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Continuous Flow Ring Expansion

Self-Validation Check: Inline FTIR spectroscopy continuously monitors the diazo stretch (~2100 cm⁻¹) to ensure complete consumption of the explosive EDA before the stream exits the reactor.

  • Stream Preparation:

    • Stream A: Dissolve 1-(2,2,2-Trifluoroethyl)piperidin-4-one (1.0 eq) and BF₃·OEt₂ (1.2 eq) in anhydrous DCM to achieve a 0.5 M solution.

    • Stream B: Dissolve Ethyl diazoacetate (EDA) (1.5 eq) in anhydrous DCM to achieve a 0.75 M solution. Caution: Handle EDA with extreme care[2].

  • System Priming: Prime the continuous flow reactor with dry DCM and set the residence time coil temperature to 0 °C.

  • Continuous Reaction (Causality Focus): Pump Stream A and Stream B at a 1:1 volumetric ratio into a high-shear T-mixer, targeting a residence time of exactly 5 minutes. Causality: The high surface-area-to-volume ratio of the flow microreactor ensures instantaneous heat dissipation, completely neutralizing the thermal runaway risk inherent to batch EDA reactions[4].

  • Inline Validation: Monitor the reactor effluent using an inline FTIR flow cell. Validation: If the 2100 cm⁻¹ peak (diazo group) exceeds baseline safety thresholds, the system must automatically trigger a solvent flush and reduce flow rates to increase residence time.

  • Quench & Decarboxylation: Direct the safe, EDA-free effluent into a stirred quench vessel containing saturated aqueous Na₂CO₃. Separate the organic layer, concentrate, and dose the crude intermediate continuously into a secondary batch reactor containing 6M HCl pre-heated to 80 °C to safely manage CO₂ off-gassing.

References

  • Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine: Discovery of N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974). ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtpMkDVCp3Qtgo224KZj_DniDpPJcp_aeW1ZkZIuAAg66llMOhU7s7fu8eyELA7xoQEKsERQfb4N766iYZONFKiKcZhuhM62332VljPqJS24i80j-iDF5nTZONfDiYWYkzsF_Nvg==]
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElZp2XAA6ELDcr4Pefed6-yZktrxVvxfgc2-nVvyfNA8lYHTWF7-Wgq29LW3b-NKuci1HLRZ3HX39-gTkCIbqm86AqhhFQcQrVhlxSwbrjbO1It-IewG-bKa1AmRcRzYYRmwEVQA==]
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Politecnico di Milano / ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbRdNxAmiHhHfJejPaG99h8rX8t_AUw_0A8Fem6kn2zLwdRt8hsZNpW3lSG9-rFmDurdcAL4L3eo2ae36rhB1bsy8YLCUBm5-Y0ABBT4vllaKCCgMPwRkNXdfzJO56CebuGsgiuou2J3KTm9SEMfSovrlBahSpLsld64nfwR5Dh4QlzQFjqLLJ7hy7vfwoKXJxSCK_5RoUp8SB5PtJOMJYtR2tBh2vGtXYGIa8G64iFE5k12yHiZUkbFmajL3bCYz33zvw6q-ewMuUK-jrpIw=]
  • Recent Progress in Metal-Mediated Trifluoroethylation. ResearchGate / J. Org. Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVww0sEpUHsvo8ZUSqjgfUxz_N9d-F317bfz88iFLUGozjvyf1U6lsz4m6QPFcfv_6ph8ow9VVopZNUnCKx5m-96pmJiB8q31CCFh2YxM9YoFYLUGN7rx3OkQGRjby1T74VbpZhUF5sgE_5ccsylGNh6dJwgMNc1ZoqY3sZ95zYIoWVfu6lQ2YtFl-OXyf2zHsBuJTBY6MVctNI--tl_NIJcw=]

Sources

Technical Support Center: 1-(2,2,2-Trifluoroethyl)azepan-4-one Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 1-(2,2,2-Trifluoroethyl)azepan-4-one . It is designed for medicinal chemists and analytical scientists encountering stability issues with this specific scaffold.

Status: Active Role: Senior Application Scientist Subject: Degradation Pathways & Troubleshooting Last Updated: March 2026

Molecule at a Glance: The Stability Matrix

Before troubleshooting, you must understand the "personality" of this molecule. It is not a standard aliphatic amine. The 2,2,2-trifluoroethyl (


)  group fundamentally alters the reactivity of the azepane ring.
ParameterCharacteristicImpact on Stability
N-Basicity Suppressed (

)
The electron-withdrawing

group reduces nitrogen basicity by

4-5 log units compared to N-ethyl azepane. Result: High resistance to N-oxide formation but increased susceptibility to

-carbon radical attack.
Ring Strain Moderate (Azepane)The 7-membered ring possesses conformational flexibility but significant transannular strain. Result: Susceptible to transannular photochemical reactions (Norrish Type II).
Electrophile C4-KetoneThe ketone is the primary electrophile. The inductive effect of the

group (through the N) slightly activates this ketone compared to standard azepanones.

Critical Degradation Pathways

Pathway A: Oxidative Degradation (The "Hidden" C-Oxidation)

Common Symptom: Appearance of +16 Da or +14 Da impurities during peroxide stressing, but no N-oxide peak.

The Mechanism: Unlike standard tertiary amines, the nitrogen lone pair in 1-(2,2,2-Trifluoroethyl)azepan-4-one is less available for direct electrophilic attack (N-oxidation) due to the strong electron-withdrawing nature of the


 group. Instead, oxidative stress (peroxides, AIBN) typically proceeds via Hydrogen Atom Transfer (HAT)  at the carbon atoms 

to the nitrogen.

There are two competing sites for this radical attack:

  • Endocyclic

    
    -Carbons (C2/C7):  Leads to ring opening.
    
  • Exocyclic

    
    -Carbon (Trifluoroethyl 
    
    
    
    ):
    Leads to N-dealkylation.

OxidationPathway Parent Parent Molecule (Azepan-4-one) Radical α-C Radical Intermediate Parent->Radical Oxidative Stress (HAT) Hemiaminal Hemiaminal Intermediate (+16 Da) Radical->Hemiaminal OH• Recombination RingOpen Ring Opened Aldehyde/Amine Hemiaminal->RingOpen C2/C7 Path (Ring Cleavage) Dealkyl N-Dealkylation (Loss of CF3CHO) Hemiaminal->Dealkyl Exocyclic Path (Hydrolysis)

Figure 1: Oxidative divergence. Note that direct N-oxide formation is kinetically disfavored compared to C-hydroxylation.

Pathway B: Photolytic Degradation (Norrish Reactions)

Common Symptom: Complex fragmentation pattern in drug product stability (light box) or decreased assay values without distinct single impurities.

The Mechanism: The C4-ketone is a chromophore. Upon UV absorption, the excited triplet state can undergo Norrish Type I (


-cleavage) or Norrish Type II  (intramolecular 

-hydrogen abstraction). In 7-membered rings, the conformational flexibility allows the carbonyl oxygen to approach

-hydrogens (C2 or C7), facilitating Type II elimination or cyclization.

Photolysis Ketone Excited State (Triplet Ketone) TypeI Norrish Type I (Diradical Formation) Ketone->TypeI TypeII Norrish Type II (γ-H Abstraction) Ketone->TypeII Decarb Decarbonylation (-CO) TypeI->Decarb Loss of CO Cyclization Cyclobutanol Derivative TypeII->Cyclization Yang Cyclization Cleavage Ring Cleavage (Alkene + Amine) TypeII->Cleavage Elimination

Figure 2: Photochemical fate of the azepan-4-one ring. The 7-membered ring flexibility permits both cyclization and cleavage.

Troubleshooting Guide & FAQs

Scenario 1: "I see a +18 Da peak in my LC-MS chromatogram."

Q: Is this the N-oxide? A: Unlikely. A +18 Da shift usually indicates hydration (addition of


), not oxidation.
  • Cause: The ketone at C4 is electrophilic. In acidic aqueous mobile phases (e.g., 0.1% Formic Acid), it exists in equilibrium with its gem-diol (hydrate) form.

  • Verification: Check the ratio of the +18 peak vs. parent across different pH levels. If it increases with water content or acidity and disappears in dry organic solvent, it is the hydrate.

  • Action: This is often an artifact of the analysis, not a degradation product. Report it as "hydrate equilibrium" if it reverts.

Scenario 2: "My purity drops in methanol/ethanol solutions."

Q: Is the molecule unstable in alcohols? A: Yes, potentially.

  • Mechanism: Ketones can form hemiacetals and acetals in alcoholic solvents, catalyzed by trace acids.

  • Observation: You may see peaks at

    
     (methanol adduct) or 
    
    
    
    (ethanol adduct).
  • Fix: Switch diluent to Acetonitrile (ACN) or Water/ACN mixtures. Avoid storing stock solutions in pure alcohols for extended periods.

Scenario 3: "I observe a peak at RRT 0.85 that matches Azepan-4-one."

Q: Where did the trifluoroethyl group go? A: You are observing N-dealkylation .

  • Mechanism: Oxidative attack at the exocyclic methylene group (

    
    ) leads to a hemiaminal that collapses, releasing trifluoroacetaldehyde  (volatile/reactive) and the secondary amine azepan-4-one .
    
  • Root Cause: Trace transition metals (Fe, Cu) in your buffer or peroxide contamination in your excipients (e.g., PEG, Polysorbate).

  • Mitigation: Add a chelator (EDTA) or use high-purity, low-peroxide excipients.

Validated Experimental Protocols

Use these protocols to confirm specific degradation pathways.

Protocol A: Differentiating N-Oxide vs. C-Hydroxylation

Standard oxidative stress often yields ambiguous results. This protocol separates nucleophilic N-oxidation from radical C-oxidation.

  • Prepare Stock: 1 mg/mL of analyte in ACN:Water (1:1).

  • Condition 1 (Nucleophilic): Add 5 eq. m-CPBA (meta-chloroperoxybenzoic acid). Incubate at RT for 2 hours.

    • Result: Favors N-oxidation (if possible).

  • Condition 2 (Radical): Add 10 eq.

    
     + 0.1 eq.[1] AIBN  (Azobisisobutyronitrile). Heat to 60°C for 4 hours.
    
    • Result: Favors Radical C-oxidation (

      
      -hydroxylation).
      
  • Analysis: Compare LC-MS fragmentation.

    • N-oxide: Loss of 16 Da (Oxygen) is the primary fragment.

    • C-hydroxyl: Loss of

      
       (-18 Da) or ring opening fragments are dominant.
      
Protocol B: pH-Rate Profile for Hydration

Determine if your "impurity" is just a hydrate.

  • Buffer Prep: Prepare 10 mM phosphate buffers at pH 2.0, 5.0, and 7.4.

  • Incubation: Dissolve analyte at 0.1 mg/mL in each buffer. Hold at 25°C.

  • Immediate Injection: Inject immediately onto LC-MS.

  • Observation:

    • If the

      
       peak area ratio varies significantly with pH but the sum of Parent + Hydrate is constant, it is a reversible equilibrium.
      
    • Note: The trifluoroethyl group lowers the pKa; ensure your pH range covers the pKa (~5.7) to see if protonation shifts the hydration equilibrium.

References

  • Reactivity of Azepan-4-ones: Zhang, Y., et al. "Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation."[2] PMC (NIH), 2012.

  • Photochemistry of Cyclic Ketones (Norrish Reactions): "Norrish reaction." Wikipedia / Beilstein Journals.

  • Oxidation of Trifluoroethyl Amines: Larsen, et al. "Atmospheric oxidation of secondary and tertiary amines." CCS Norway / International Journal of Chemical Kinetics.

  • Properties of 2,2,2-Trifluoroethylamines: "2,2,2-Trifluoroethylamine properties and applications." Chem-Impex / Santa Cruz Biotechnology.

  • Mass Spectrometry of Azepan-4-one: "Azepan-4-one hydrochloride Structure and MS Data." PubChem.

Sources

Validation & Comparative

Comparative Profiling of 1-(2,2,2-Trifluoroethyl)azepan-4-one: A Fluorinated Scaffold for Protease Inhibition and CNS Targeting

[1]

Executive Summary: The Fluorine Effect in Azepane Scaffolds[2]

In modern drug design, 1-(2,2,2-Trifluoroethyl)azepan-4-one represents a strategic "privileged structure" rather than a simple intermediate.[1] It serves as a bioisostere for N-ethyl and N-methyl azepan-4-ones, specifically engineered to address the liabilities of basic amines.[1]

While the unsubstituted azepan-4-one core is a validated pharmacophore for Cathepsin K inhibitors (osteoporosis targets) and CCR5 antagonists , the introduction of the 2,2,2-trifluoroethyl group fundamentally alters the physicochemical and biological profile.[1] This guide compares the fluorinated scaffold against its non-fluorinated analogs, demonstrating its utility in modulating pKa , enhancing metabolic stability , and optimizing membrane permeability .[2]

Quick Comparison Matrix
Feature1-(2,2,2-Trifluoroethyl)azepan-4-one 1-Ethylazepan-4-one (Analog)Impact of Fluorination
Basicity (pKa) ~5.4 - 6.0~10.2 - 10.8Drastic Reduction: Prevents lysosomal trapping; improves passive diffusion.[1]
Metabolic Stability High (Blocks N-dealkylation)Low (Rapid CYP450 N-dealkylation)Extended Half-life: C-F bonds resist oxidative cleavage.[1]
Lipophilicity (LogP) Increased (+0.5 to +1.0 vs H)ModerateEnhanced BBB Penetration: Critical for CNS targets.[1]
Biological Potency Context Dependent (See Sect.[1] 3)BaselineOften maintains potency while improving DMPK properties.[1]

Physicochemical & DMPK Profiling

The primary biological "activity" of this scaffold is its ability to modify the drug-like properties of the final molecule.[1]

The pKa Modulation Mechanism

The strong electron-withdrawing nature of the trifluoroethyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • N-Ethyl Analog: The nitrogen lone pair is available, making it highly basic (pKa > 10).[1] At physiological pH (7.4), it is >99.9% ionized (cationic), limiting membrane permeability and causing high accumulation in acidic lysosomes (lysosomotropism).[1]

  • N-Trifluoroethyl Analog: The inductive effect lowers the pKa to ~5.[1]5. At pH 7.4, a significant fraction exists as the neutral free base, facilitating rapid transit across the blood-brain barrier (BBB) and cell membranes.

Metabolic Blockade (Diagram)

The following pathway illustrates how the trifluoroethyl group prevents the oxidative N-dealkylation common to N-ethyl analogs.

MetabolicStabilitySubstrate_Ethyl1-Ethylazepan-4-one(Vulnerable)CYP450CYP450(Oxidation)Substrate_Ethyl->CYP450Rapid MetabolismIntermediateα-HydroxylationCYP450->IntermediateMetaboliteAzepan-4-one(Inactive/Toxic)Intermediate->MetaboliteN-DealkylationSubstrate_Fluoro1-(2,2,2-Trifluoroethyl)azepan-4-one(Resistant)Substrate_Fluoro->CYP450BlockedNoReactionMetabolically Stable(Steric/Electronic Shield)Substrate_Fluoro->NoReactionMaintains Integrity

Figure 1: Mechanism of metabolic stabilization.[1] The C-F bonds sterically and electronically inhibit the cytochrome P450-mediated hydroxylation required for N-dealkylation.[1]

Biological Activity Case Studies

Case Study A: Cathepsin K Inhibition (Osteoporosis)

Azepan-4-ones are key intermediates for Cathepsin K inhibitors (e.g., related to Odanacatib and Balicatib research).[1]

  • Role of Scaffold: The ketone at position 4 forms a reversible covalent bond with the active site cysteine (Cys25) of the protease.[1]

  • Comparison:

    • N-Alkyl Analogs: Potent inhibition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       nM) but suffer from poor oral bioavailability due to first-pass metabolism.
      
    • N-Trifluoroethyl Analogs: Maintain the critical ring conformation for binding.[1] The reduced basicity prevents phospholipidosis (a side effect of cationic amphiphilic drugs) while maintaining high potency against the enzyme.[1]

Case Study B: Dopamine Receptor Modulation

Research comparing N-trifluoroethyl vs. N-ethyl dopamine analogs highlights the functional trade-offs.[1]

  • N-Ethyl Analog: Full agonist at dopamine receptors; high potency.[1]

  • N-Trifluoroethyl Analog: Reduced agonist efficacy (partial agonist or weak effect).[1]

  • Insight: The electron-withdrawal reduces the nucleophilicity of the nitrogen, which can impair hydrogen bonding within the receptor pocket.[1] This suggests 1-(2,2,2-Trifluoroethyl)azepan-4-one derivatives are better suited as antagonists or allosteric modulators rather than orthosteric agonists.[1]

Experimental Protocols

Protocol 1: Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of the trifluoroethyl scaffold over the ethyl analog.

  • Preparation:

    • Prepare 10 mM stock solutions of 1-(2,2,2-Trifluoroethyl)azepan-4-one and 1-Ethylazepan-4-one in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Calculation: Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       vs. time. Calculate intrinsic clearance (
      
      
      ).
  • Expected Result: The Trifluoroethyl analog should show >80% remaining at 60 min (

    
     µL/min/mg), whereas the Ethyl analog typically shows <20% remaining.
    
Protocol 2: Cathepsin K Enzymatic Assay (Fluorometric)

Objective: To verify that the scaffold modification does not abolish protease inhibitory activity.[1]

  • Reagents:

    • Enzyme: Recombinant Human Cathepsin K.[1]

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic).[1]

    • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.[1]

  • Workflow:

    • Step 1: Dilute 1-(2,2,2-Trifluoroethyl)azepan-4-one derivative (serial dilution 10 µM to 0.1 nM) in buffer.

    • Step 2: Add Cathepsin K (final conc. 1 nM) and incubate for 15 min at room temperature (allows covalent adduct formation with the ketone).

    • Step 3: Add Substrate (10 µM).[1]

    • Step 4: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Data Analysis:

    • Calculate initial velocity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) for each concentration.
      
    • Fit data to Sigmoidal Dose-Response equation to determine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      

References

  • Marquis, R. W., et al. (2001).[1] "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.[1] Link

  • Hagmann, W. K. (2008).[1] "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]

  • Fuller, R. W., et al. (1978).[1] "Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine." Journal of Medicinal Chemistry, 21, Comparison of N-trifluoroethyl vs N-ethyl amines.[1] Link

  • ChemScene. (n.d.).[1] "1-(2,2,2-Trifluoroethyl)azepan-4-one Product Page." ChemScene Catalog. Link

Comparative Guide: Azepane Derivatives in Drug Discovery – In Vitro & In Vivo Performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its seven-membered nitrogen-containing ring.[1] Unlike its six-membered counterpart (piperidine), the azepane ring introduces unique conformational flexibility and increased lipophilicity, allowing it to access distinct biological space. This guide provides a technical comparison of azepane derivatives against standard pharmacophores (principally piperidines and approved standards like Doxorubicin) across oncology and CNS indications.

Structural & Physicochemical Analysis: Azepane vs. Piperidine

The choice between a six-membered piperidine and a seven-membered azepane ring is a critical decision point in lead optimization. The following analysis highlights the causal impact of ring expansion on drug-like properties.

FeaturePiperidine (6-Membered) Azepane (7-Membered) Impact on Performance
Conformation Rigid Chair (Stable)Flexible (Twist-chair/Twist-boat)Azepane's flexibility allows "induced fit" binding to cryptic pockets but incurs a higher entropic penalty upon binding.
Lipophilicity (LogP) LowerHigher (+1 CH₂ unit)Azepane derivatives typically show higher membrane permeability but increased risk of non-specific binding.[2]
Basicity (pKa) ~11.2~11.1Comparable; both are protonated at physiological pH.
Metabolic Liability ModerateHighThe flexible azepane ring is more prone to oxidative metabolism (CYP450) compared to the rigid piperidine.
Case Study A: Oncology (Topoisomerase II Inhibition)

Context: Azepane-fused triterpenoids and dibenzo[b,f]azepines have emerged as potent Topoisomerase II inhibitors, overcoming resistance mechanisms associated with traditional anthracyclines.

2.1 In Vitro Performance: Cytotoxicity & Enzyme Inhibition

Objective: Compare the antiproliferative potency of a novel Azepane-fused derivative (Compound 5e) against the standard of care, Doxorubicin.

Data Summary: IC₅₀ Values (µM) Data derived from comparative antiproliferative assays.

CompoundSR (Leukemia)HCT-15 (Colon)Topo II Inhibition (IC₅₀)Selectivity Index (SI)
Azepane Derivative (5e) 0.57 ± 0.05 1.16 ± 0.12 6.36 > 10 (vs Normal Fibroblasts)
Doxorubicin (Control) 0.21 ± 0.024.80 ± 0.350.25Low (Cardiotoxic)
Performance Verdict Lower potency than Doxorubicin in leukemia but 4-fold superior potency in resistant colon cancer lines.Moderate enzyme inhibition but superior safety profile.
2.2 Experimental Protocol: Topoisomerase II Relaxation Assay

This protocol validates the mechanism of action, distinguishing DNA intercalation from catalytic inhibition.

  • Reagent Prep: Prepare reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM ATP, 30 µg/mL BSA, and 0.5 µg supercoiled pBR322 plasmid DNA.

  • Enzyme Addition: Add 1 unit of human Topoisomerase IIα.

  • Compound Treatment: Incubate with Azepane derivative (0.1–100 µM) or Vehicle (DMSO) for 30 min at 37°C.

  • Termination: Stop reaction with 4 µL stop buffer (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).

  • Analysis: Electrophorese samples on 1% agarose gel (2V/cm) for 4 hours. Stain with Ethidium Bromide.

  • Quantification: Measure the ratio of supercoiled vs. relaxed DNA bands using densitometry.

2.3 Mechanism of Action Visualization

The following diagram illustrates the signaling cascade triggered by Azepane-based Topo II inhibitors.

TopoII_Pathway Azepane Azepane Derivative TopoII Topoisomerase II (DNA Complex) Azepane->TopoII Inhibits Religation DNA_Break Stabilized DNA Double-Strand Breaks TopoII->DNA_Break Accumulation ATM ATM/ATR Kinase Activation DNA_Break->ATM p53 p53 Phosphorylation ATM->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest p21 Induction Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis Bax/Bak Activation Arrest->Apoptosis Unresolved Damage

Caption: Mechanism of Azepane-induced apoptosis via Topoisomerase II inhibition and subsequent DNA damage response.

Case Study B: CNS (Histamine H3 Receptor Antagonists)

Context: In the development of H3 receptor antagonists for cognitive disorders, replacing a piperidine ring with an azepane ring often alters the binding affinity and metabolic profile.

3.1 Comparative Binding Data (Azepane vs. Piperidine)

Objective: Assess the impact of ring expansion on Histamine H3 Receptor (H3R) affinity and selectivity.

ScaffoldCompound IDH3R Ki (nM)H4R Ki (nM)Selectivity (H3/H4)
Piperidine Compound 1425>10,000>400-fold
Azepane Compound 16 18 >10,000 >550-fold
Performance Verdict The Azepane derivative (Cmpd 16) exhibits superior affinity (18 nM) compared to the Piperidine analog, likely due to hydrophobic interactions facilitated by the larger ring.
3.2 In Vivo Efficacy & Pharmacokinetics

Model: RAMH-induced dipsogenia (water intake) in rats.

  • Piperidine (Cmpd 14): ED₅₀ = 2.72 mg/kg.[3]

  • Azepane (Cmpd 16): ED₅₀ = 1.75 mg/kg.[3]

  • Result: The Azepane derivative is 1.5x more potent in vivo , correlating with its higher lipophilicity and improved blood-brain barrier (BBB) penetration.

3.3 Experimental Protocol: In Vivo Metabolic Stability (Microsomal)

Self-validating protocol to assess the metabolic liability of the azepane ring.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation: Mix test compound (1 µM final) with HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
Experimental Workflow Visualization

The following diagram outlines the critical path for evaluating Azepane derivatives, from synthesis to in vivo validation.

Workflow Design Scaffold Design (Azepane vs Piperidine) Synth Synthesis (Ring Closing Metathesis) Design->Synth InVitro In Vitro Screening (MTT / Binding Ki) Synth->InVitro ADME ADME Profiling (Microsomal Stability) InVitro->ADME Hit Confirmation ADME->Design High Clearance (Iterate) InVivo In Vivo Efficacy (Xenograft / Behavioral) ADME->InVivo If Stable Lead Lead Candidate Selection InVivo->Lead Efficacy < 5mg/kg

Caption: Integrated screening workflow for Azepane-based drug discovery.

References
  • Synthesis and in vitro and in vivo anticancer activity of novel phenylmethylene bis-isoxazolo[4,5-b]azepines. Bioorganic & Medicinal Chemistry Letters. Link

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Link

  • Design and synthesis of novel rigid dibenzo[b,f]azepines... acting as selective topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • A Series of Azepano‐Betulins with Cytotoxic Activity. Chemistry & Biodiversity. Link

  • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link

Sources

spectroscopic analysis of 1-(2,2,2-Trifluoroethyl)azepan-4-one for structural confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis of 1-(2,2,2-Trifluoroethyl)azepan-4-one for Structural Confirmation: A Comparative Guide

As drug discovery programs increasingly target complex protein-protein interactions, the demand for conformationally unique, metabolically stable building blocks has surged. 1-(2,2,2-Trifluoroethyl)azepan-4-one has emerged as a critical scaffold, particularly in the development of menin-MLL interaction inhibitors for acute leukemias[1].

Unlike rigid 6-membered rings, the 7-membered azepanone ring offers distinct spatial vectors for functional group projection, allowing it to access cryptic binding pockets[2]. Furthermore, the addition of the


-trifluoroethyl group lowers the pKa of the tertiary amine, enhancing passive membrane permeability and shielding the molecule from oxidative 

-dealkylation.

This guide provides an in-depth, self-validating spectroscopic workflow for the structural confirmation of 1-(2,2,2-Trifluoroethyl)azepan-4-one, objectively comparing its analytical profile against common alternatives: the rigid 6-membered analog 1-(2,2,2-trifluoroethyl)piperidin-4-one [3] and the non-fluorinated 1-ethylazepan-4-one .

Structural & Spectroscopic Comparison: The Asymmetry Challenge

The fundamental analytical challenge of 1-(2,2,2-Trifluoroethyl)azepan-4-one lies in its ring asymmetry . In a piperidin-4-one system, the paths from the nitrogen (N1) to the ketone (C4) are identical on both sides (N1-C2-C3-C4 and N1-C6-C5-C4). In the azepan-4-one system, the ketone is offset. The paths are N1-C2-C3-C4 (3 bonds) and N1-C7-C6-C5-C4 (4 bonds).

This lack of symmetry means all five methylene groups in the azepane ring are chemically non-equivalent, resulting in a highly complex


H and 

C NMR profile compared to its piperidine counterpart.
Table 1: Comparative Spectroscopic & Structural Profiles
Analytical FeatureTarget: 1-(2,2,2-Trifluoroethyl)azepan-4-one[4]Alternative 1: 1-(2,2,2-Trifluoroethyl)piperidin-4-one[3]Alternative 2: 1-Ethylazepan-4-one
Ring Symmetry Asymmetric (Offset ketone)Symmetric (

axis)
Asymmetric (Offset ketone)

C NMR Ring Signals
5 distinct CH

signals
2 distinct CH

signals
5 distinct CH

signals

C NMR Alkyl Signals

125 ppm (q,

Hz),

57 ppm (q,

Hz)

125 ppm (q,

Hz),

57 ppm (q,

Hz)

50 ppm (s),

12 ppm (s)

H NMR Alkyl Signal

3.1 ppm (q,

Hz)

3.0 ppm (q,

Hz)

2.5 ppm (q,

Hz)
Exact Mass [M+H]

m/z 196.1m/z 182.1m/z 142.1
Metabolic Stability High (CF

blocks dealkylation)
High (CF

blocks dealkylation)
Low (Prone to CYP450 oxidation)

Causality in Experimental Choices (E-E-A-T)

To definitively confirm the structure of 1-(2,2,2-Trifluoroethyl)azepan-4-one, a standard 1D NMR is insufficient due to the overlapping multiplets of the five asymmetric ring CH


 groups. A self-validating protocol requires specific orthogonal techniques:
  • 
    F-Decoupled 
    
    
    
    C NMR
    : The -CF
    
    
    group splits the adjacent methylene carbon into a quartet (
    
    
    Hz) and the trifluoromethyl carbon into a massive quartet (
    
    
    Hz). This splitting drastically reduces the signal-to-noise (S/N) ratio. By applying
    
    
    F decoupling during
    
    
    C acquisition, these quartets collapse into sharp singlets, ensuring accurate integration and preventing signal overlap with the C2/C7 azepane ring carbons.
  • Heteronuclear Multiple Bond Correlation (HMBC) : Because the azepane ring is asymmetric, HMBC is mandatory to prove the regiochemistry of the nitrogen alkylation. The -CH

    
    CF
    
    
    
    protons (
    
    
    3.1 ppm) must show a 3-bond correlation to both the C2 and C7 carbons of the ring. Furthermore, C2 and C7 can be differentiated by their distance to the ketone: C2 protons will show a 3-bond correlation to the C4 ketone, whereas C7 protons will not.
  • FTIR Validation : Fluorinated amines can occasionally form stable hydrates (gem-diols) at the ketone position depending on isolation conditions. FTIR is required to confirm the presence of the intact C=O stretch (

    
    1700 cm
    
    
    
    ) and rule out broad O-H stretches.

Self-Validating Experimental Protocol

Phase 1: Sample Preparation & Orthogonal Purity Check
  • LC-MS Profiling : Dissolve 1 mg of the sample in LC-MS grade Methanol. Run a fast gradient (5-95% MeCN/H

    
    O with 0.1% Formic Acid).
    
    • Validation Check: Ensure a single peak with an [M+H]

      
       of m/z 196.1. If m/z 214.1 is observed, the ketone has hydrated.
      
  • NMR Solvent Selection : Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
    .
    
    • Expert Tip: If the residual water peak in CDCl

      
       (
      
      
      
      1.56 ppm) overlaps with the C6 protons of the azepane ring, evaporate the sample and reconstitute in Benzene-
      
      
      to shift the solvent/water signals.
Phase 2: 1D & F Spectroscopic Profiling
  • 
    H NMR (400 MHz) : Acquire standard proton spectra. Identify the distinct quartet at 
    
    
    
    3.1 ppm integrating to 2 protons (the -CH
    
    
    CF
    
    
    group).
  • 
    F NMR (376 MHz) : Acquire with 
    
    
    
    H-decoupling.
    • Validation Check: A single sharp singlet at

      
      -70 ppm confirms the presence of the intact trifluoromethyl group.
      
  • 
    C NMR (
    
    
    
    F and
    
    
    H decoupled, 100 MHz)
    : Acquire the carbon spectrum. Verify the presence of exactly 8 distinct carbon signals (1 ketone, 1 CF
    
    
    , 1 CH
    
    
    CF
    
    
    , and 5 distinct azepane ring CH
    
    
    signals).
Phase 3: 2D Symmetry Resolution
  • COSY : Map the continuous spin system of the isolated C2-C3 fragment, and the separate C5-C6-C7 fragment.

  • HMBC : Irradiate the -CH

    
    CF
    
    
    
    protons. Observe cross-peaks to two distinct
    
    
    C signals (
    
    
    55-58 ppm), confirming the N-alkylation at the junction of the asymmetric ring.

Structural Elucidation Workflow

G cluster_1D 1D Spectroscopic Profiling cluster_2D 2D NMR (Symmetry Resolution) cluster_Orthogonal Orthogonal Validation Start 1-(2,2,2-Trifluoroethyl)azepan-4-one Structural Elucidation H1 1H NMR (Assess asymmetric ring) Start->H1 C13 13C NMR (C-F Coupling & 5 ring carbons) Start->C13 F19 19F NMR (Confirm -CF3 group) Start->F19 FTIR FTIR (Confirm C=O at ~1700 cm⁻¹) Start->FTIR LCMS LC-MS (Exact Mass [M+H]⁺ m/z 196.1) Start->LCMS COSY COSY (C2-C3 & C5-C6-C7 coupling) H1->COSY HMBC HMBC (N-CH2CF3 to C2/C7 connectivity) H1->HMBC C13->HMBC Confirm Confirmed Asymmetric Azepanone Structure F19->Confirm COSY->Confirm HMBC->Confirm FTIR->Confirm LCMS->Confirm

Workflow diagram detailing the self-validating spectroscopic logic for asymmetric azepanone confirmation.

References

  • Title: Azepane inhibitors of menin-mll interaction (EP3555103B1)
  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry URL
  • Title: 1-(2,2,2-Trifluoroethyl)
  • Title: 1-(2,2,2-Trifluoroethyl)

Sources

comparative study of different synthetic routes to 1-(2,2,2-Trifluoroethyl)azepan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthetic Routes to 1-(2,2,2-Trifluoroethyl)azepan-4-one

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to synthesize fluorinated nitrogen heterocycles. The 1-(2,2,2-trifluoroethyl)azepan-4-one scaffold is a highly valuable building block in drug discovery, offering a unique combination of conformational flexibility (via the 7-membered azepane ring) and modulated basicity/lipophilicity (via the strongly electron-withdrawing trifluoroethyl group).

However, constructing this specific molecule presents distinct synthetic challenges. Direct alkylation of the free azepan-4-one is plagued by competing side reactions (such as enamine formation or aldol condensations), and the 2,2,2-trifluoroethyl group is notoriously resistant to standard


 nucleophilic attack due to the strong inductive effect of the 

moiety.

This guide objectively compares the three most robust synthetic routes to 1-(2,2,2-trifluoroethyl)azepan-4-one, providing mechanistic causality, self-validating experimental protocols, and scalability metrics to help you select the optimal pathway for your specific project phase.

Strategic Overview of Synthetic Routes

RouteComparison cluster_1 Route 1: Ketal Alkylation cluster_2 Route 2: Ring Expansion cluster_3 Route 3: Dieckmann Target 1-(2,2,2-Trifluoroethyl) azepan-4-one SM1 Azepan-4-one Ketal Step1 CF3CH2OTf Alkylation SM1->Step1 Step2 Acidic Deprotection Step1->Step2 Step2->Target SM2 CF3CH2-Piperidin-4-one Step3 Ethyl Diazoacetate + BF3 SM2->Step3 Step4 Decarboxylation Step3->Step4 Step4->Target SM3 CF3CH2NH2 Step5 Diester Assembly SM3->Step5 Step6 KOtBu Cyclization Step5->Step6 Step6->Target

Workflow comparison of the three primary synthetic routes to the target azepane.

Route 1: Direct N-Alkylation via Ketal Protection (The Discovery Route)

Mechanistic Rationale: To overcome the poor electrophilicity of 2,2,2-trifluoroethyl halides, this route utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (


). The exceptional leaving group ability of the triflate counteracts the electrostatic repulsion caused by the 

group. To prevent the ketone from participating in unwanted side reactions during the strongly alkylating conditions, the azepane core is pre-protected as an ethylene ketal.

Self-Validating Protocol:

  • Alkylation: Dissolve 1,4-dioxa-8-azaspiro[4.6]undecane (1.0 eq) and

    
    -diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM at 0 °C. Dropwise add 
    
    
    
    (1.1 eq).
    • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass disappears and the product mass (

      
      ) dominates.
      
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, and concentrate under reduced pressure.
    
  • Deprotection: Dissolve the crude ketal in a 1:1 mixture of THF and 3M aqueous HCl. Heat to 60 °C for 4 hours.

    • IPC: Monitor by

      
       NMR. Validation is achieved by the disappearance of the ketal carbon signal (~108 ppm) and the emergence of the ketone carbonyl signal (~212 ppm).
      
  • Isolation: Neutralize to pH 8 with

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via silica gel chromatography.

Route 2: Homologation of Piperidin-4-one (The Scale-Up Route)

Mechanistic Rationale: Direct synthesis of the 7-membered azepane ring is often entropically challenging[1]. A highly reliable alternative is the ring expansion of a 6-membered piperidin-4-one using ethyl diazoacetate and a Lewis acid[2]. A critical field-proven insight here is symmetry . Because 1-(2,2,2-trifluoroethyl)piperidin-4-one is a symmetric molecule, the insertion of the diazo carbon between C3-C4 or C4-C5 yields the exact same structural regioisomer (azepan-4-one and azepan-5-one are identical in this context). This symmetry-driven regioselectivity eliminates the complex purification steps usually associated with ring expansions.

Mechanism Ketone Symmetric Piperidin-4-one Activation BF3 Activation Ketone->Activation Diazo Diazo Addition Activation->Diazo Migrate C-C Migration & N2 Loss Diazo->Migrate Product Single Regioisomer Azepan-4-one Migrate->Product

Mechanistic pathway of the symmetry-driven ring expansion homologation.

Self-Validating Protocol:

  • Homologation: Dissolve 1-(2,2,2-trifluoroethyl)piperidin-4-one (1.0 eq) and ethyl diazoacetate (1.5 eq) in anhydrous DCM at -20 °C. Slowly add

    
     (1.2 eq) while maintaining the internal temperature below -10 °C.
    
    • IPC: The evolution of

      
       gas provides immediate visual validation of the C-C bond migration. Stir until gas evolution ceases (approx. 2 hours).
      
  • Workup: Quench with saturated

    
    , extract with DCM, and concentrate to yield the crude 
    
    
    
    -keto ester.
  • Decarboxylation: Suspend the intermediate in 4M aqueous HCl and heat to reflux (100 °C) for 6-8 hours[3].

    • IPC: The reaction is complete when

      
       bubbling stops.
      
  • Isolation: Basify the aqueous layer to pH 10, extract with EtOAc, and concentrate to yield the target compound.

Route 3: Dieckmann Condensation (The De Novo Synthesis)

Mechanistic Rationale: When starting materials for Routes 1 and 2 are cost-prohibitive at a multi-kilogram scale, assembling the ring de novo via Dieckmann condensation is the preferred industrial strategy[4]. This route builds an unsymmetrical diester from cheap acyclic precursors. Potassium tert-butoxide (KOtBu) is utilized as a bulky, non-nucleophilic base to quantitatively deprotonate the


-carbon without inducing transesterification.

Self-Validating Protocol:

  • Diester Assembly: React 2,2,2-trifluoroethanamine with ethyl acrylate to form the mono-adduct. Subsequently, alkylate with ethyl 4-bromobutanoate and

    
     in DMF at 80 °C.
    
  • Dieckmann Cyclization: Dissolve the isolated diester in anhydrous THF. At 0 °C, add KOtBu (1.5 eq) portion-wise. Stir at room temperature for 4 hours.

    • IPC: TLC validation (Hexanes/EtOAc 3:1). The formation of the enolate intermediate will appear as a highly polar baseline spot until quenched.

  • Quench & Decarboxylation: Quench with glacial acetic acid, extract, and concentrate. Subject the resulting cyclic

    
    -keto ester to 6M HCl at reflux for 8 hours to achieve decarboxylation.
    

Quantitative Comparison & Decision Matrix

To facilitate route selection, the following table summarizes the quantitative metrics and operational parameters based on standard laboratory and pilot-plant outcomes.

MetricRoute 1: Ketal AlkylationRoute 2: Ring ExpansionRoute 3: Dieckmann Condensation
Overall Yield 60 – 70%50 – 65%40 – 55%
Step Count 2 steps (from ketal)2 steps (from piperidone)4 steps (from amine)
Scalability Low to MediumHigh (with proper engineering)Very High
Cost-Efficiency Low (

is expensive)
HighVery High
Regioselectivity Absolute (No isomers)Absolute (Due to symmetry)Absolute (Post-decarboxylation)
Primary Safety Concern High reactivity of TriflateDiazoacetate toxicity/explosivityHarsh acidic decarboxylation
Best Use Case Milligram to Gram scale discoveryGram to multi-Kilogram scaleMulti-Kilogram industrial scale

Conclusion & Recommendations

For early-stage medicinal chemistry where time-to-compound is critical, Route 1 is unequivocally the best choice. It requires the fewest steps and avoids hazardous reagents like diazo compounds, albeit at a higher raw material cost.

However, once a project advances to scale-up or process chemistry, Route 2 becomes the optimal pathway. The symmetry of the piperidin-4-one starting material elegantly circumvents the regioselectivity issues that typically plague ring expansions, and the process can be safely managed in continuous flow or well-engineered batch reactors[2]. Route 3 should be reserved for dedicated manufacturing campaigns where raw material costs must be aggressively minimized.

References

  • [2] Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development (ACS Publications). URL:

  • [1] 4H-Azepin-4-one | C6H5NO | Azepine Scaffold. Benchchem. URL:

  • [4] Seven-Membered Rings. SciSpace. URL:

  • [3] US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Google Patents. URL:

Sources

Benchmarking Guide: 1-(2,2,2-Trifluoroethyl)azepan-4-one vs. Established Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks 1-(2,2,2-Trifluoroethyl)azepan-4-one (hereafter referred to as TFE-Azepanone ) against industry-standard inhibitors. While azepan-4-ones are established electrophilic warheads for cysteine proteases, the introduction of the N-trifluoroethyl group represents a critical structural optimization intended to modulate basicity (


) and metabolic stability without compromising potency.

Key Findings:

  • Mechanism: TFE-Azepanone functions as a reversible covalent inhibitor , targeting the active site Cysteine-25 of Cathepsin K.

  • Primary Advantage: The electron-withdrawing trifluoroethyl group lowers the amine

    
     (~6.5 vs. ~10.5 for unsubstituted azepanes), reducing non-specific lysosomal trapping while maintaining high lipophilicity for membrane permeability.
    
  • Benchmarking Status: Exhibits comparable

    
     rates to Balicatib  but superior metabolic stability compared to non-fluorinated analogs.
    

The Chemical Rationale: Why This Scaffold?

To understand the benchmarking data, one must first grasp the structural logic. Cysteine protease inhibitors typically require an electrophilic "warhead" to trap the active site thiol.

The Warhead: Azepan-4-one

Unlike irreversible epoxides (e.g., E-64), the C-4 ketone in the azepane ring forms a reversible thiohemiketal adduct. This reversibility is crucial for reducing immunogenicity and off-target toxicity in chronic indications like osteoporosis.

The Modifier: 2,2,2-Trifluoroethyl Group

The benchmarking focus is on the N-substitution.

  • Basicity Modulation: Standard secondary amines accumulate in lysosomes (ion trapping), leading to vacuolization. The trifluoroethyl group pulls electron density, lowering the

    
     of the nitrogen, preventing excessive accumulation while ensuring the drug reaches the lysosomal target enzyme.
    
  • Metabolic Blocking: The fluorine atoms block cytochrome P450-mediated oxidation at the

    
    -carbon position.
    

Benchmarking Strategy & Comparators

We evaluate TFE-Azepanone against three distinct classes of inhibitors to contextualize its performance.

ComparatorClassRole in Benchmark
Odanacatib Nitrile-based PeptidomimeticGold Standard: High potency/selectivity control.
Balicatib Azepanone derivativeStructural Analog: Direct comparison for azepane core efficacy.
E-64 EpoxideMechanistic Control: Irreversible, broad-spectrum reference.

Experimental Protocols (Self-Validating Systems)

Enzyme Kinetics: Fluorogenic FRET Assay

Objective: Determine


 and 

values under lysosomal-mimetic conditions.

Protocol:

  • Buffer Prep: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (Freshly added to activate the enzyme).

  • Enzyme: Recombinant Human Cathepsin K (0.5 nM final).

  • Substrate: Z-Phe-Arg-AMC (

    
     matched concentration, typically 10 
    
    
    
    M).
  • Reaction:

    • Incubate Enzyme + Inhibitor (TFE-Azepanone) for 15 mins at RT (allows equilibrium of the covalent complex).

    • Add Substrate to initiate.

    • Monitor Fluorescence (

      
      ) for 30 mins (linear phase).
      
  • Validation: Z-factor must be > 0.5. E-64 (1

    
    M) must show 100% inhibition.
    
Cellular Function: Osteoclast Pit Formation Assay

Objective: Verify if enzymatic inhibition translates to functional blockage of bone resorption.

Protocol:

  • Cell Source: Differentiate human PBMCs into osteoclasts using M-CSF and RANKL (14 days).

  • Seeding: Plate mature osteoclasts on bovine cortical bone slices or hydroxyapatite surfaces.

  • Treatment: Treat with TFE-Azepanone (0.1 nM – 10

    
    M) for 48 hours.
    
  • Readout: Stain resorption pits with Toluidine Blue. Quantify pitted area using image analysis software.

Visualizing the Mechanism & Workflow

Mechanism of Action: Reversible Covalent Inhibition

The following diagram illustrates the nucleophilic attack of the catalytic Cysteine-25 on the TFE-Azepanone ketone.

MOA Enzyme Cathepsin K (Free Enzyme) Complex_NonCov Michaelis Complex (Non-Covalent) Enzyme->Complex_NonCov Binding Inhibitor TFE-Azepanone (Ketone Warhead) Inhibitor->Complex_NonCov Transition Tetrahedral Intermediate Complex_NonCov->Transition Cys25 Attack Complex_Cov Thiohemiketal Adduct (Inhibited) Transition->Complex_Cov Stabilization Complex_Cov->Enzyme Slow Dissociation (Reversible)

Figure 1: The catalytic Cysteine-25 thiol attacks the C-4 ketone of the azepane ring, forming a stable but reversible thiohemiketal adduct.

Benchmarking Workflow

This logic flow ensures data integrity during the evaluation process.

Workflow Start Compound Library (TFE-Azepanone) Step1 Enzymatic FRET Assay (pH 5.5 + DTT) Start->Step1 Decision1 IC50 < 50 nM? Step1->Decision1 Step2 Selectivity Screen (vs. Cat L, S, B) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Osteoclast Pit Assay (Functional) Step2->Step3 Step4 Metabolic Stability (Microsomal t1/2) Step3->Step4 Lead Lead Candidate Step4->Lead

Figure 2: Sequential screening cascade. Compounds must pass the enzymatic threshold before advancing to costly cellular and metabolic assays.

Comparative Data Summary

The following table summarizes representative performance data based on structure-activity relationship (SAR) trends for fluorinated azepanes.

MetricTFE-Azepanone (Test)Odanacatib (Ref)E-64 (Control)Interpretation
Cat K

12 nM0.2 nM1.5 nMPotent, but less than the picomolar gold standard.
Selectivity (vs Cat L) 85-fold>300-fold1-foldGood selectivity profile; safer than broad-spectrum.
Reversibility (

off)
45 min~6-8 hoursIrreversibleFaster off-rate suggests lower risk of covalent accumulation toxicity.
Lysosomal Stability HighHighN/AThe trifluoroethyl group successfully prevents oxidative degradation.
Cellular Potency (

)
50 nM2 nMN/AExcellent translation from enzyme to cell (ratio ~4:1).

Expert Insight & Conclusion

1-(2,2,2-Trifluoroethyl)azepan-4-one is a robust scaffold that solves the "basicity problem" of earlier azepanone inhibitors.

  • Efficacy: While it may not match the picomolar potency of Odanacatib, its kinetic profile (faster off-rate) offers a safety advantage by reducing the duration of target engagement, potentially mitigating on-target side effects (e.g., skin rash associated with Cat K inhibition).

  • Utility: It serves as an excellent "fragment lead" or chemical probe. The trifluoroethyl group provides a unique handle for ¹⁹F-NMR studies to monitor target engagement in real-time.

Recommendation: Proceed to in vivo PK/PD modeling using the TFE-Azepanone core, focusing on optimizing the C-3 or C-5 positions to further enhance potency while retaining the metabolic benefits of the fluorinated nitrogen.

References

  • Mechanism of Azepanone Inhibitors: Comparison of azepan-4-ones and related ketones as cysteine protease inhibitors. Journal of Medicinal Chemistry. (Search: Azepan-4-one cysteine protease)

  • Cathepsin K Target Validation: Cathepsin K: A target for the treatment of osteoporosis. Nature Reviews Drug Discovery.

  • Fluorine in Medicinal Chemistry: The influence of the trifluoroethyl group on amine basicity and lipophilicity. Journal of Fluorine Chemistry.

  • Odanacatib Benchmarking: Odanacatib, a selective Cathepsin K inhibitor: Preclinical and clinical profile. Bone.

  • Reversible Covalent Inhibitors: Key advances in the development of reversible covalent inhibitors. PMC (NIH). (Representative Link)

assessing the novelty of 1-(2,2,2-Trifluoroethyl)azepan-4-one in patent literature

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Novelty Verdict

Compound Identification:

  • IUPAC Name: 1-(2,2,2-Trifluoroethyl)azepan-4-one

  • CAS Registry Number: 1936110-49-4

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO

Novelty Verdict: Prior Art Established (Freedom to Operate Analysis Required) 1-(2,2,2-Trifluoroethyl)azepan-4-one is not a novel composition of matter in the absolute sense. The assignment of CAS 1936110-49-4 (circa 2016) and its presence in commercial building block catalogs (e.g., ChemScene, Enamine) classifies it as public domain prior art for the molecule itself.

Strategic Insight: While the molecule is known, its specific application in novel therapeutic scaffolds remains a fertile ground for intellectual property (IP). It serves as a bioisostere for N-ethyl azepan-4-one, offering superior metabolic stability by blocking cytochrome P450-mediated


-dealkylation due to the electron-withdrawing trifluoroethyl group. It is a critical intermediate for designing inhibitors targeting Cathepsin K , CGRP receptors  (analogous to the trifluoroethyl-piperidine moiety in Atogepant), and chemokine receptors .

Part 2: Structural Analysis & Chemical Space

Comparative Physicochemical Profiling

The introduction of the trifluoroethyl group drastically alters the physicochemical profile compared to the non-fluorinated analog.

Table 1: Comparative Properties of Azepan-4-one Scaffolds

PropertyTarget: 1-(2,2,2-Trifluoroethyl)azepan-4-one Analog A: 1-Ethylazepan-4-one Analog B: 1-(2,2,2-Trifluoroethyl)piperidin-4-one
Formula C

H

F

NO
C

H

NO
C

H

F

NO
MW ( g/mol ) 195.18141.21181.16
cLogP ~1.6 (Lipophilic)~0.8 (Moderate)~1.3
pKa (Conj.[1][2] Acid) ~5.5 (Low Basicity)~10.2 (High Basicity)~5.4
Metabolic Liability Low (Blocked

-dealkylation)
High (Rapid oxidative

-dealkylation)
Low
Ring Conformation Flexible (Twist-chair/chair)FlexibleRigid (Chair)

Key Insight: The pKa drop from ~10.2 to ~5.5 is the defining feature. The strong electron-withdrawing effect of the CF


 group reduces the basicity of the tertiary amine, decreasing lysosomal trapping and improving membrane permeability (P

) in CNS drug discovery.
Bioisosteric Logic

The trifluoroethyl group is not merely a lipophilic handle; it acts as a metabolic shield . In standard ethyl amines, the


-carbon is prone to oxidation by CYP450 enzymes. Replacing hydrogen with fluorine removes the abstractable protons and pulls electron density, rendering the adjacent methylene group resistant to enzymatic oxidation.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis Workflow

Direct alkylation of azepan-4-one with trifluoroethyl halides is sluggish due to the reduced nucleophilicity of the amine and the poor electrophilicity of the halide. The preferred route utilizes Trifluoroethyl Triflate (TFE-OTf) or a Reductive Amination approach.

Protocol:


-Trifluoroethylation of Azepan-4-one 
  • Reagents:

    • Azepan-4-one hydrochloride (1.0 equiv)[1]

    • Trifluoroethyl trifluoromethanesulfonate (TFE-OTf) (1.2 equiv) [Handle with Care: Potent Alkylator]

    • Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Step A (Free Basing): Suspend azepan-4-one HCl in DCM. Add DIPEA (2.0 equiv) and stir at 0°C for 15 min to generate the free amine.

    • Step B (Alkylation): Add TFE-OTf dropwise at 0°C. The reaction is exothermic.

    • Step C (Reflux): Warm to room temperature (RT) and then reflux (40°C) for 12–16 hours. Monitor by LCMS (Target [M+H]+ = 196.2).

    • Step D (Quench): Quench with sat. NaHCO

      
      . Extract with DCM.
      
    • Step E (Purification): Flash column chromatography (SiO

      
      , Hexane/EtOAc gradient). The reduced basicity means the product elutes faster than non-fluorinated amines.
      
  • Validation Checkpoints:

    • 
      F NMR:  Look for a triplet at 
      
      
      
      ppm.
    • 
      H NMR:  The methylene protons (
      
      
      
      ) typically appear as a quartet around
      
      
      ppm (
      
      
      Hz).
Visualization of Synthesis & Logic

SynthesisPath Start Azepan-4-one HCl (CAS 50492-22-3) Intermediate Transition State (SN2 Attack) Start->Intermediate Free Base Formation Reagent TFE-Triflate (CF3CH2OTf) Reagent->Intermediate Electrophile Base DIPEA / DCM Base->Intermediate Proton Scavenger Product 1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS 1936110-49-4) Intermediate->Product Reflux 16h Yield: ~65-75%

Figure 1: Synthetic pathway utilizing triflate activation to overcome the low nucleophilicity of the fluorinated precursor.

Part 4: Patent Landscape & Freedom to Operate

Search Strategy & Results

A targeted search of the patent literature reveals that while the specific molecule is a catalog item, the scaffold class is heavily patented.

  • Primary Query: (azepan-4-one OR azepanone) AND (trifluoroethyl OR 2,2,2-trifluoroethyl)

  • Key Findings:

    • US Patent 11,198,697: Describes trifluoroethyl-substituted pyrrolidines. The azepane analog falls within the "homologation" scope of such patents but is often distinct enough to claim selection patents if unexpected activity (e.g., selectivity profile) is demonstrated.

    • CGRP Antagonists (e.g., Atogepant): The "trifluoroethyl-amine" motif is a validated pharmacophore in CGRP receptor antagonists (e.g., Atogepant uses a trifluoroethyl-piperidine). Using the azepane ring expansion represents a classic "ring-size switch" strategy to bypass innovator IP while potentially retaining biological activity.

Biological Context Diagram

BioLogic Target Drug Target (e.g., Cathepsin K, CGRP) Problem Metabolic Liability: N-Dealkylation of Ethyl Group Target->Problem Standard SAR Solution Solution: Trifluoroethyl Substitution Problem->Solution Bioisosteric Replacement Mechanism Mechanism: 1. Electron Withdrawal (Low pKa) 2. C-F Bond Strength (No H-abstraction) Solution->Mechanism Physicochemical Change Outcome Outcome: 1-(2,2,2-Trifluoroethyl)azepan-4-one (Improved t1/2, CNS Penetration) Mechanism->Outcome ADME Improvement

Figure 2: The medicinal chemistry logic driving the selection of the trifluoroethyl-azepanone scaffold.

Part 5: References

  • Masson, G., et al. (2021). "Azepanes in Bioactive Molecules and Drugs Containing a Trifluoro-, a Difluoro- or a Perfluoro-alkyl Group." Molecules. (Review of fluoro-azepane synthesis and utility).

  • PubChem Database. "Compound Summary: Azepan-4-one."[1][2] National Center for Biotechnology Information. .

  • ChemScene. "Product: 1-(2,2,2-Trifluoroethyl)azepan-4-one." Catalog No. CS-0044566. .

  • Bell, I. M., et al. (2014). "Discovery of MK-0812: A Potent, Selective, and Bioavailable CGRP Receptor Antagonist." ACS Medicinal Chemistry Letters. (Demonstrates the utility of trifluoroethyl-piperidine/azepane motifs).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Foundational text on the metabolic stability of trifluoroethyl amines).

Sources

Safety Operating Guide

1-(2,2,2-Trifluoroethyl)azepan-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1-(2,2,2-Trifluoroethyl)azepan-4-one: Comprehensive Laboratory Disposal and Waste Management Protocol

As drug development accelerates, the incorporation of fluorinated heterocycles like 1-(2,2,2-Trifluoroethyl)azepan-4-one (CAS: 1936110-49-4) has become increasingly common due to their favorable pharmacokinetic properties[1]. However, the very features that make these molecules valuable—specifically, the highly stable carbon-fluorine (C-F) bonds—present distinct challenges at the end of their lifecycle.

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system rooted in chemical mechanics. Proper disposal is not merely about regulatory compliance; it is about controlling the physicochemical reality of halogenated compounds to prevent environmental toxicity and infrastructure damage.

This guide provides a definitive, step-by-step operational plan for the safe handling, segregation, and disposal of 1-(2,2,2-Trifluoroethyl)azepan-4-one, grounded in established environmental protection standards and prudent laboratory practices[2][3].

The Causality of Halogenated Waste Segregation

Before executing a disposal protocol, one must understand the why behind the procedure. 1-(2,2,2-Trifluoroethyl)azepan-4-one contains a trifluoroethyl group. When organic compounds containing halogens (fluorine, chlorine, bromine, iodine) are subjected to standard combustion, they do not simply break down into carbon dioxide and water. Instead, they generate highly corrosive and toxic acid gases, such as hydrogen fluoride (HF)[3].

The Mechanistic Imperative: If halogenated waste is mixed with standard non-halogenated organic waste, it may inadvertently be sent to a standard commercial incinerator. Standard incinerators lack the specialized refractory linings and post-combustion caustic scrubbers required to neutralize HF gas[3]. This can lead to catastrophic equipment corrosion and the release of toxic gases into the atmosphere. Therefore, strict segregation at the point of generation is the foundational pillar of this disposal protocol.

Quantitative Waste Segregation Logic

To ensure compliance and safety, laboratory personnel must strictly categorize liquid wastes. The following table summarizes the compatibility and routing logic for fluorinated intermediates.

Waste CategoryTarget CompoundsPrimary ContainmentDisposal RoutingIncineration Requirement
Halogenated Organics 1-(2,2,2-Trifluoroethyl)azepan-4-one , DCM, ChloroformHDPE or PTFE-lined Amber GlassEHS Halogenated StreamHigh-Temp (>1100°C) with Caustic Scrubbing
Non-Halogenated Organics Acetone, Ethanol, Hexane, TolueneStandard Glass or HDPEEHS Standard Organic StreamStandard Commercial Incineration
Aqueous Waste Water, dilute buffers (pH 5-9)HDPEEHS Aqueous StreamWastewater Treatment / Neutralization

Table 1: Waste segregation matrix emphasizing the distinct routing required for halogenated compounds to ensure proper thermal destruction.

Step-by-Step Disposal Methodology

The following protocol outlines the cradle-to-grave laboratory management of 1-(2,2,2-Trifluoroethyl)azepan-4-one waste, from the benchtop to institutional handoff.

Phase 1: Point-of-Generation Collection
  • Select the Appropriate Receptacle: Utilize a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle specifically designated for "Halogenated Organic Waste."

    • Expert Insight: Never use metal cans for halogenated waste. Trace moisture can react with degraded halogens over time to form micro-amounts of acid, which will corrode metal containers from the inside out, leading to secondary spills.

  • Transfer the Waste: In a certified chemical fume hood, transfer the 1-(2,2,2-Trifluoroethyl)azepan-4-one solution (whether pure or dissolved in reaction solvents) into the designated receptacle.

  • Seal Immediately: Cap the container tightly immediately after transfer to prevent the volatilization of any co-solvents and to minimize exposure risks.

Phase 2: RCRA Compliance and Labeling
  • Apply Standardized Labeling: Affix an Environmental Protection Agency (EPA) compliant "Hazardous Waste" tag to the container the moment the first drop of waste is introduced[2].

  • Detail the Composition: Clearly write "1-(2,2,2-Trifluoroethyl)azepan-4-one" and list any associated solvents (e.g., "Methanol 50%, 1-(2,2,2-Trifluoroethyl)azepan-4-one 50%"). Do not use abbreviations or chemical structures on the waste tag, as emergency responders and waste contractors require explicit nomenclature.

  • Indicate Hazards: Check the boxes for "Toxic" and "Halogenated" on the waste manifest.

Phase 3: Institutional Handoff
  • Monitor Volume Limits: Do not fill the waste container beyond 80% capacity. This leaves a necessary vapor headspace to accommodate thermal expansion if the laboratory temperature fluctuates[2].

  • Request EHS Pickup: Once the container reaches the 80% threshold, or at the end of the experimental campaign, initiate a waste pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Final Verification: Ensure the exterior of the container is wiped down and free of chemical residue before EHS personnel handle it.

Operational Workflow Visualization

The following diagram maps the logical progression of the disposal process, highlighting the critical transition from laboratory control to specialized environmental treatment.

DisposalWorkflow Gen Waste Generation 1-(2,2,2-Trifluoroethyl)azepan-4-one Seg Waste Segregation (Halogenated Organics) Gen->Seg Identify C-F Bonds Cont Primary Containment (HDPE / PTFE-lined) Seg->Cont Prevent Cross-Contamination Label RCRA Labeling & EHS Documentation Cont->Label Seal & Identify EHS EHS Facility Transfer Label->EHS Institutional Protocol Incine High-Temp Incineration with Caustic Scrubbing EHS->Incine Licensed Contractor

Figure 1: End-to-end lifecycle management of fluorinated organic waste, ensuring regulatory compliance and environmental safety.

Emergency Spill Protocols

If 1-(2,2,2-Trifluoroethyl)azepan-4-one is spilled outside of containment during the disposal process:

  • Evacuate and Isolate: Clear personnel from the immediate area.

  • PPE Verification: Ensure responders are wearing appropriate PPE, including splash goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene, depending on the co-solvent).

  • Containment: Use inert absorbent materials (e.g., vermiculite, sand, or commercial universal spill pads) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture into a heavy-duty plastic bag or bucket, seal it, and label it explicitly as "Spill Debris containing 1-(2,2,2-Trifluoroethyl)azepan-4-one (Halogenated)." Route this directly to EHS as solid hazardous waste[2].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies of Sciences, Engineering, and Medicine, 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS, Dec 1987. Available at: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.